(Rac)-Lartesertib
Description
Lartesertib is an orally bioavailable ATP-competitive inhibitor of ataxia telangiectasia mutated kinase (ATM), with potential chemo-/radio-sensitizing and antineoplastic activities. Upon oral administration, lartesertib targets and binds to ATM, thereby inhibiting the kinase activity of ATM and ATM-mediated signaling. This prevents DNA damage checkpoint activation, disrupts DNA damage repair, induces tumor cell apoptosis, and leads to cell death of ATM-overexpressing tumor cells. In addition, by preventing DNA damage repair, M4076 sensitizes tumor cells to chemo- and radiotherapy and increases their anti-tumor activity. ATM, a serine/threonine protein kinase upregulated in a variety of cancer cell types, is activated in response to DNA damage and plays a key role in DNA-strand repair.
LARTESERTIB is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
Structure
3D Structure
Properties
CAS No. |
2020089-41-0 |
|---|---|
Molecular Formula |
C23H21FN6O3 |
Molecular Weight |
448.4 g/mol |
IUPAC Name |
8-(1,3-dimethylpyrazol-4-yl)-1-(3-fluoro-5-methoxy-4-pyridinyl)-7-methoxy-3-methylimidazo[4,5-c]quinolin-2-one |
InChI |
InChI=1S/C23H21FN6O3/c1-12-15(11-28(2)27-12)13-6-14-17(7-19(13)32-4)26-9-18-21(14)30(23(31)29(18)3)22-16(24)8-25-10-20(22)33-5/h6-11H,1-5H3 |
InChI Key |
WNEFOSMCGCLLJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C2=C(C=C3C(=C2)C4=C(C=N3)N(C(=O)N4C5=C(C=NC=C5OC)F)C)OC)C |
Origin of Product |
United States |
Foundational & Exploratory
(Rac)-Lartesertib: A Technical Guide to its ATM Kinase Inhibition Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Lartesertib, also known as M4076, is a potent and selective, orally bioavailable, ATP-competitive inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase.[1][2] ATM is a critical serine/threonine protein kinase that plays a central role in the DNA Damage Response (DDR) pathway, particularly in the repair of DNA double-strand breaks (DSBs).[3][4] By inhibiting ATM, Lartesertib prevents the activation of downstream signaling cascades that lead to cell cycle arrest and DNA repair. This disruption of the DDR machinery sensitizes cancer cells to DNA-damaging agents, such as radiotherapy and certain chemotherapies, and can induce synthetic lethality in tumors with deficiencies in other DNA repair pathways.[5][6] This technical guide provides an in-depth overview of the this compound ATM kinase inhibition pathway, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its characterization.
Mechanism of Action
Lartesertib targets and binds to the ATP-binding pocket of the ATM kinase, preventing its autophosphorylation and subsequent activation in response to DNA double-strand breaks.[1] This inhibition blocks the phosphorylation of numerous downstream substrates, including Checkpoint Kinase 2 (CHK2), p53, and KAP1, thereby abrogating the G1/S and G2/M cell cycle checkpoints and hindering DNA repair processes.[4][7] The persistent DNA damage in cancer cells ultimately leads to apoptosis or mitotic catastrophe.
Quantitative Data
The following tables summarize the key quantitative data for this compound (M4076).
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 (ATM kinase) | < 1 nM | Biochemical Assay | [1][8] |
| IC50 (ATM kinase) | 0.2 nM | Cell-free assay (near ATM Km for ATP) | [7][9][10] |
| IC50 (ATM kinase) | 0.7 nM | Cell-free assay (1 mM ATP) | [7] |
| IC50 (pATM inhibition) | 9 - 64 nM | Cellular Assay (various cancer cell lines) | [7] |
| IC50 (pCHK2 inhibition) | 9 - 64 nM | Cellular Assay (various cancer cell lines) | [7] |
| IC50 (DNA-PK) | 600 nM | Biochemical Assay | [10] |
| IC50 (PI3K) | 9 µM | Cellular Assay (PC3 cells) | [7] |
Table 2: Clinical Pharmacokinetics (Phase I, Monotherapy)
| Parameter | Value | Dose Range | Reference |
| Maximum Tolerated Dose (MTD) | 300 mg once daily | 100-400 mg once daily | [5][11][12][13] |
| Median Time to Max. Plasma Conc. (Tmax) | 1 - 2 hours | 100-400 mg once daily | [5][11][12][13] |
| Mean Elimination Half-life (t1/2) | 5 - 7 hours | 100-400 mg once daily | [5][11][12][13] |
| Target Inhibition (γ-H2AX reduction) | 80 - 100% | 100-400 mg once daily | [5][11][12][13] |
Experimental Protocols
ATM Kinase Inhibition Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the in vitro potency of Lartesertib against ATM kinase.
-
Materials:
-
Recombinant human ATM kinase
-
Biotinylated peptide substrate
-
ATP
-
Lartesertib (M4076)
-
TR-FRET detection reagents (e.g., europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin)
-
Assay buffer
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of Lartesertib in DMSO.
-
In a 384-well plate, add ATM kinase, biotinylated peptide substrate, and Lartesertib dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the TR-FRET detection reagents.
-
Incubate to allow for antibody-antigen binding.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at two different wavelengths.
-
Calculate the ratio of the two emission signals and plot the results against the Lartesertib concentration to determine the IC50 value.
-
Western Blotting for ATM Pathway Inhibition
This protocol details the use of Western blotting to assess the effect of Lartesertib on the phosphorylation of ATM and its downstream targets in cultured cells.
-
Materials:
-
Cancer cell line (e.g., A549)
-
Lartesertib (M4076)
-
DNA-damaging agent (e.g., ionizing radiation)
-
Lysis buffer
-
Protein quantification assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-pATM (Ser1981), anti-ATM, anti-pCHK2 (Thr68), anti-CHK2, anti-p-p53 (Ser15), anti-p53, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Pre-treat cells with various concentrations of Lartesertib for a specified time (e.g., 1 hour).
-
Induce DNA damage by exposing cells to ionizing radiation.
-
Incubate for a further period (e.g., 1-6 hours) to allow for ATM pathway activation.
-
Lyse the cells and quantify the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
Analyze the band intensities to determine the level of protein phosphorylation relative to the total protein and loading control.
-
Cell Viability Assay (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the effect of Lartesertib on cancer cell viability, often in combination with a DNA-damaging agent.
-
Materials:
-
Cancer cell line
-
Lartesertib (M4076)
-
DNA-damaging agent
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat cells with serial dilutions of Lartesertib, with or without a fixed concentration of a DNA-damaging agent.
-
Incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
Signaling Pathways and Visualizations
The following diagrams illustrate the ATM kinase inhibition pathway by this compound and a typical experimental workflow.
Caption: ATM Kinase Inhibition Pathway by this compound.
Caption: General Experimental Workflow for Lartesertib Evaluation.
Conclusion
This compound (M4076) is a highly potent and selective inhibitor of ATM kinase with a well-defined mechanism of action. Its ability to disrupt the DNA damage response pathway makes it a promising therapeutic agent, particularly in combination with DNA-damaging therapies, for the treatment of various cancers. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this and other ATM inhibitors. Further clinical investigations are ongoing to fully elucidate the therapeutic potential of Lartesertib in oncology.[5][13]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A First-in-Human Study of ATM Inhibitor Lartesertib as Monotherapy in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abmole.com [abmole.com]
- 7. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. lartesertib | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. A First-in-Human Study of ATM Inhibitor Lartesertib as Monotherapy in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
(Rac)-Lartesertib and PARP Inhibitors: A Technical Guide to Synthetic Lethality
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The targeting of DNA Damage Response (DDR) pathways has emerged as a pivotal strategy in oncology. This technical guide provides an in-depth analysis of the synthetic lethal relationship between (Rac)-Lartesertib (also known as M4076), a potent and selective ATP-competitive inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase, and Poly (ADP-ribose) polymerase (PARP) inhibitors. By inhibiting ATM, Lartesertib compromises the repair of DNA double-strand breaks (DSBs), rendering cancer cells highly dependent on other DDR pathways, notably the single-strand break repair mechanism mediated by PARP. The concurrent inhibition of both ATM and PARP leads to a synergistic accumulation of cytotoxic DNA damage, providing a powerful therapeutic strategy, particularly for overcoming resistance to PARP inhibitors. This document outlines the preclinical evidence, quantitative data, detailed experimental methodologies, and the underlying signaling pathways that govern this potent anti-cancer combination.
Mechanism of Action and the Principle of Synthetic Lethality
This compound is an orally bioavailable small molecule that targets and inhibits the kinase activity of ATM, a master regulator of the cellular response to DNA double-strand breaks (DSBs)[1][2]. ATM activation initiates a signaling cascade that leads to cell cycle arrest and DNA repair, primarily through homologous recombination (HR)[2].
PARP enzymes are crucial for the repair of DNA single-strand breaks (SSBs). Inhibition of PARP leads to the accumulation of SSBs, which, upon encountering a replication fork, are converted into DSBs. In cells with a functional HR pathway, these DSBs can be efficiently repaired.
The concept of synthetic lethality is exploited when an ATM inhibitor like Lartesertib is combined with a PARP inhibitor. In this scenario:
-
PARP inhibition leads to an accumulation of DSBs.
-
ATM inhibition by Lartesertib prevents the efficient repair of these DSBs via the HR pathway.
-
The combination of unrepaired DSBs and a compromised cell cycle checkpoint due to ATM inhibition results in catastrophic genomic instability and, ultimately, selective cancer cell death.
This synthetic lethal interaction is particularly promising for treating tumors that have developed resistance to PARP inhibitors or those that do not harbor BRCA1/2 mutations but may have other alterations in DDR pathways[1].
Preclinical Data: Synergistic Efficacy of this compound and PARP Inhibitors
Preclinical studies have demonstrated a strong synergistic anti-tumor effect when Lartesertib (M4076) is combined with various PARP inhibitors.
In Vitro Synergy
A comprehensive in vitro screen of Lartesertib in combination with 79 different anticancer agents across 34 cancer cell lines identified PARP inhibitors as the most synergistic partners. This synergy was observed to be independent of the BRCA mutation status of the cell lines[1]. The Bliss excess method was used to calculate the synergy score, with a median Bliss excess of >0.1 indicating strong synergy[1].
| PARP Inhibitor | Synergy with Lartesertib (M4076) | Cell Line Context | Reference |
| Talazoparib | Strong Synergy (Median Bliss Excess >0.1) | Panel of 34 cancer cell lines | [1] |
| Rucaparib | Strong Synergy (Median Bliss Excess >0.1) | Panel of 34 cancer cell lines | [1] |
| Niraparib | Strong Synergy (Median Bliss Excess >0.1) | Panel of 34 cancer cell lines | [1] |
| Veliparib | Strong Synergy (Median Bliss Excess >0.1) | Panel of 34 cancer cell lines | [1] |
| Olaparib | Strong Synergy (Median Bliss Excess >0.1) | Panel of 34 cancer cell lines | [1] |
In Vivo Efficacy
The synergistic effect observed in vitro was validated in in vivo studies using a patient-derived xenograft (PDX) model of triple-negative breast cancer (HBC-x9), which is a BRCA wild-type model[1][3].
In these studies, Lartesertib monotherapy showed no significant antitumor effect, and PARP inhibitors alone exhibited only slight tumor growth inhibition. However, the combination of Lartesertib with either rucaparib or niraparib resulted in a marked combination benefit and enhanced tumor growth inhibition[1][3].
| Treatment Group | Tumor Model | Key Finding | Reference |
| Lartesertib + Rucaparib | HBC-x9 (TNBC PDX, BRCA-wt) | Marked combination benefit in tumor growth inhibition. | [1][3] |
| Lartesertib + Niraparib | HBC-x9 (TNBC PDX, BRCA-wt) | Marked combination benefit in tumor growth inhibition. | [1][3] |
Signaling Pathways and Experimental Workflows
ATM-PARP Synthetic Lethality Signaling Pathway
The following diagram illustrates the signaling pathway underlying the synthetic lethal interaction between Lartesertib and PARP inhibitors.
Caption: ATM-PARP Synthetic Lethality Pathway.
Experimental Workflow for Assessing Synergy
The following diagram outlines a typical experimental workflow to evaluate the synergistic effects of Lartesertib and PARP inhibitors.
Caption: Experimental Workflow for Synergy Assessment.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.
Materials:
-
Cancer cell lines of interest
-
96-well plates
-
This compound and PARP inhibitor of choice
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of Lartesertib, the PARP inhibitor, and the combination of both at a fixed ratio. Include vehicle-treated control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values for each treatment and calculate the combination index (CI) or synergy score (e.g., Bliss score) to quantify the drug interaction.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After drug treatment for the desired time (e.g., 48 hours), harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
DNA Damage Quantification (γH2AX Staining)
This immunofluorescence assay quantifies DNA double-strand breaks by detecting the phosphorylated form of histone H2AX (γH2AX).
Materials:
-
Cells grown on coverslips or in chamber slides
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against γH2AX
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Treatment and Fixation: Treat cells with the drugs as required. After treatment, wash with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 5% BSA in PBS for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-γH2AX antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash with PBS and counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number and intensity of γH2AX foci per nucleus using image analysis software.
Conclusion and Future Directions
The synthetic lethal strategy of combining the ATM inhibitor this compound with PARP inhibitors represents a highly promising approach for the treatment of a broad range of cancers, including those that are resistant to PARP inhibitor monotherapy and those without BRCA mutations. The strong preclinical evidence of synergy, both in vitro and in vivo, provides a solid rationale for the clinical development of this combination. Future research should focus on identifying predictive biomarkers to select patients most likely to benefit from this combination therapy and to optimize dosing schedules to maximize efficacy while managing potential toxicities. The ongoing and future clinical trials investigating Lartesertib in combination with PARP inhibitors are eagerly awaited and have the potential to expand the therapeutic landscape for patients with difficult-to-treat malignancies.
References
Investigating the Stereochemical Properties of Lartesertib: A Technical Guide on its Atropisomeric Nature
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth exploration of the stereochemical properties of Lartesertib (M4076), a potent and selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase. Contrary to initial considerations of chirality arising from a stereocenter, the key stereochemical feature of Lartesertib is atropisomerism. Lartesertib is administered as a single, stable atropisomer.[1] This guide will delve into the concept of atropisomerism, its significance in drug development, the known information about Lartesertib's stereochemistry, and the general experimental protocols for analyzing such molecules.
Introduction to Atropisomerism in Drug Development
Atropisomers are stereoisomers that result from hindered rotation around a single bond. This restricted rotation, typically due to bulky substituents, creates a chiral axis, leading to non-superimposable mirror images. Unlike traditional chiral centers, the interconversion of atropisomers does not involve the breaking and forming of covalent bonds but rather overcoming a rotational energy barrier.
The stability of atropisomers is a critical factor in drug development. If the rotational barrier is low, the atropisomers can interconvert readily at physiological temperatures, and the compound may be treated as a single, achiral entity. However, if the barrier is high enough to allow for the isolation of individual atropisomers (generally a half-life of interconversion of >1000 seconds at a given temperature), they are considered stable and are treated as distinct chemical entities. In such cases, the different atropisomers can exhibit distinct pharmacological and toxicological profiles.
Lartesertib: A Single Atropisomer Drug Candidate
Lartesertib has been identified as a stable, single atropisomer.[1] This indicates that the molecule possesses a sufficiently high rotational energy barrier to prevent interconversion of its atropisomeric forms under physiological conditions. The decision to develop a single atropisomer is often driven by the potential for improved potency, selectivity, and a more favorable safety profile compared to a mixture of atropisomers.
While it is confirmed that Lartesertib is a single atropisomer, specific quantitative data regarding its atropisomeric properties, such as the rotational energy barrier and rate of racemization, are not publicly available in the reviewed literature. The following table illustrates the type of quantitative data that would be essential for a comprehensive understanding of Lartesertib's atropisomeric profile.
Table 1: Atropisomeric Properties of Lartesertib (Illustrative Data)
| Parameter | Value | Method |
| Rotational Energy Barrier (ΔG‡) | Data not available | e.g., Dynamic NMR, Chiral HPLC |
| Half-life of Racemization (t½) at 37°C | Data not available | e.g., Chiral HPLC |
| Specific Rotation [α]D | Data not available | Polarimetry |
| Atropisomeric Purity | >99% (Hypothetical) | Chiral HPLC |
Note: The values in this table are for illustrative purposes only, as specific experimental data for Lartesertib were not found in the public domain.
Experimental Protocols for Atropisomer Analysis
The characterization and quality control of a single atropisomer drug substance involve a suite of analytical techniques. The following are general experimental protocols that would be employed in the investigation of Lartesertib's atropisomeric properties.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for the separation and quantification of atropisomers.
Methodology:
-
Column Selection: A chiral stationary phase (CSP) is selected based on the structure of the analyte. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating atropisomers.
-
Mobile Phase Optimization: A suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), is optimized to achieve baseline separation of the atropisomers.
-
Detection: A UV detector is commonly used for quantification.
-
Quantification: The atropisomeric purity is determined by calculating the peak area percentage of the desired atropisomer relative to the total peak area of all atropisomers.
-
Dynamic HPLC: To determine the rotational energy barrier, the temperature of the chiral column can be varied. The rate of on-column interconversion can be used to calculate the energy barrier.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and can also be used to study the dynamics of atropisomerism.
Methodology:
-
Standard 1D and 2D NMR: ¹H and ¹³C NMR spectra are used to confirm the chemical structure of the isolated atropisomer.
-
Dynamic NMR (DNMR): By acquiring spectra at different temperatures, the coalescence of signals corresponding to the two atropisomers can be observed. The temperature at which the signals merge (the coalescence temperature) is related to the energy barrier of rotation.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NOESY or ROESY experiments can provide through-space correlations that help to elucidate the three-dimensional structure and confirm the relative orientation of the substituents around the chiral axis.
X-ray Crystallography
Single-crystal X-ray crystallography provides unambiguous determination of the absolute configuration of a single atropisomer.
Methodology:
-
Crystal Growth: High-quality single crystals of the desired atropisomer are grown.
-
Data Collection: The crystal is irradiated with X-rays, and the diffraction pattern is collected.
-
Structure Solution and Refinement: The diffraction data is used to solve and refine the crystal structure, providing precise atomic coordinates and confirming the absolute stereochemistry.
Lartesertib's Mechanism of Action: Inhibition of the ATM Signaling Pathway
Lartesertib is a potent inhibitor of the ATM kinase, a key regulator of the DNA damage response (DDR).[2][3] ATM is activated by DNA double-strand breaks (DSBs) and initiates a signaling cascade that leads to cell cycle arrest, DNA repair, or apoptosis. By inhibiting ATM, Lartesertib prevents the repair of DSBs, leading to the accumulation of genomic instability and ultimately cell death, particularly in cancer cells that are often deficient in other DNA repair pathways.
References
- 1. Advances in Atroposelectively De Novo Synthesis of Axially Chiral Heterobiaryl Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
(Rac)-Lartesertib: A Comprehensive Technical Guide to Target Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Lartesertib, also known as M4076, is a potent and highly selective, orally bioavailable, ATP-competitive inhibitor of the serine/threonine kinase Ataxia telangiectasia-mutated (ATM).[1][2] ATM is a master regulator of the DNA damage response (DDR), a critical signaling network that detects and repairs DNA double-strand breaks (DSBs).[1] In many cancers, the DDR pathway is dysregulated, making tumor cells reliant on specific DDR kinases like ATM for survival and proliferation. By inhibiting ATM, Lartesertib prevents the repair of DNA damage, which can lead to synthetic lethality in tumors with other DDR defects or sensitize cancer cells to DNA-damaging agents like radiotherapy and certain chemotherapies.[1][2]
This technical guide provides an in-depth overview of the target selectivity profile of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.
Target Selectivity Profile of Lartesertib (M4076)
Lartesertib demonstrates exceptional selectivity for ATM kinase. The following tables summarize the quantitative data on its inhibitory activity against its primary target, closely related kinases of the PI3K-related kinase (PIKK) family, and a broader panel of kinases.
Table 1: Potency of Lartesertib against the Primary Target ATM
| Target | IC50 (nM) | Assay Conditions |
| ATM | 0.2 | TR-FRET assay, near Km for ATP |
IC50: Half maximal inhibitory concentration. TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer.
Table 2: Selectivity of Lartesertib against PIKK Family Kinases
| Target | IC50 (nM) | Notes |
| ATR | 10,000 | Cellular assays showed no effect on ATR-CHK1 signaling up to 30 µM. |
| DNA-PK | >10,000 | Cellular assays showed no effect on DNA-PK activation up to 30 µM. |
| mTOR | >30,000 | |
| PI3Kα | 9,000 | Weakly affected in cellular assays. |
| PI3Kβ | >10,000 | Unaffected in biochemical assays for the related compound M3541. |
| PI3Kδ | >10,000 | Unaffected in biochemical assays for the related compound M3541. |
| PI3Kγ | >10,000 | Unaffected in biochemical assays for the related compound M3541. |
Data compiled from biochemical and cellular assays.[3]
Table 3: Broader Kinase Selectivity Profile of Lartesertib (M4076) at 1 µM
A comprehensive kinase screen of Lartesertib against a panel of 583 kinases was conducted by Reaction Biology Corporation. The results highlight the remarkable selectivity of the compound.[3]
| Kinase Activity at 1 µM Lartesertib | Number of Kinases | Percentage of Panel |
| >50% activity (IC50 > 1,000 nM) | 560 | 96% |
| <50% activity (IC50 100-1000 nM) | 22 | 3.8% |
| IC50 < 100 nM | 1 (ATM) | 0.2% |
The 22 kinases that showed between 50% and 100% inhibition at 1 µM represent the minor off-targets of Lartesertib. For a closely related analog, M3541, a screen against 292 kinases identified only four off-targets with greater than 50% inhibition at 1 µM: ARK5, FMS, FMSY969C, and CLK2.[4]
Signaling Pathway
The following diagram illustrates the central role of ATM in the DNA damage response pathway and the mechanism of action of Lartesertib.
Caption: ATM Signaling Pathway and Lartesertib's Mechanism of Action.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation of selectivity data. Below are representative protocols for in vitro kinase assays and cellular assays to determine inhibitor potency and selectivity.
In Vitro Kinase Inhibition Assay (TR-FRET)
This protocol describes a typical time-resolved fluorescence resonance energy transfer (TR-FRET) assay used to determine the IC50 value of an inhibitor against a purified kinase.
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT).
-
Dilute the purified ATM kinase and a biotinylated substrate peptide to the desired concentrations in the kinase reaction buffer.
-
Prepare a serial dilution of Lartesertib in DMSO, followed by a further dilution in the kinase reaction buffer.
-
Prepare an ATP solution in the kinase reaction buffer at a concentration close to the Km for the kinase.
-
Prepare a stop/detection buffer containing EDTA to chelate Mg2+ and stop the reaction, along with a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC).
-
-
Assay Procedure:
-
Add the Lartesertib dilutions to the wells of a low-volume 384-well plate.
-
Add the kinase and substrate mixture to the wells.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the stop/detection buffer.
-
Incubate the plate for another 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for APC and 620 nm for europium).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor signal/donor signal).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Assay for ATM Inhibition (Western Blot)
This protocol describes a method to assess the inhibition of ATM signaling in a cellular context by measuring the phosphorylation of a downstream target.
-
Cell Culture and Treatment:
-
Culture a suitable human cancer cell line (e.g., A549) in appropriate media.
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Pre-treat the cells with a serial dilution of Lartesertib for 1-2 hours.
-
Induce DNA damage by exposing the cells to ionizing radiation (e.g., 5 Gy) or a radiomimetic agent (e.g., bleomycin).
-
Incubate the cells for a specified time post-damage (e.g., 1 hour).
-
-
Protein Extraction and Quantification:
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for a phosphorylated ATM target (e.g., anti-phospho-CHK2 Thr68 or anti-phospho-KAP1 Ser824) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip and re-probe the membrane with an antibody for the total protein or a loading control (e.g., β-actin) to ensure equal loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein signal to the total protein or loading control signal.
-
Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.
-
Experimental Workflow Visualization
The following diagram outlines a typical workflow for determining the selectivity profile of a kinase inhibitor.
Caption: Workflow for Kinase Inhibitor Selectivity Profiling.
Conclusion
This compound is a highly potent and exceptionally selective inhibitor of ATM kinase. The comprehensive selectivity profiling data presented in this guide underscores its specificity, with minimal off-target activity against a wide range of other kinases. This high degree of selectivity is a critical attribute for a therapeutic agent, as it is expected to minimize off-target toxicities and provide a wider therapeutic window. The detailed experimental protocols provided herein offer a framework for researchers to independently verify these findings and further explore the pharmacological properties of Lartesertib and other kinase inhibitors. The visualization of the ATM signaling pathway and the experimental workflow aim to facilitate a deeper understanding of the compound's mechanism of action and the process of its characterization. This in-depth technical guide serves as a valuable resource for researchers and drug development professionals working in the field of oncology and DNA damage response.
References
- 1. M3541 | ATM inhibitor | Probechem Biochemicals [probechem.com]
- 2. Selective Inhibition of ATM-dependent Double-strand Break Repair and Checkpoint Control Synergistically Enhances the Efficacy of ATR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Novel ATM Kinase Inhibitor: A Technical Whitepaper on the Discovery and Synthesis of (Rac)-Lartesertib
For Immediate Release
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the discovery and synthesis of (Rac)-Lartesertib (also known as M4076), a potent and selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase. Lartesertib is a promising clinical candidate for combination therapies with DNA-damaging agents in oncology.
Introduction: Targeting the DNA Damage Response Pathway
The DNA Damage Response (DDR) is a critical cellular network that detects and repairs DNA lesions, thereby maintaining genomic stability. A key regulator of the DDR is the ATM kinase, a serine/threonine kinase that is activated by DNA double-strand breaks (DSBs).[1] In many cancer cells, the DDR pathway is dysregulated, making them reliant on specific repair mechanisms for survival. Inhibition of ATM kinase has emerged as a promising therapeutic strategy to sensitize cancer cells to DNA-damaging agents like radiotherapy and chemotherapy.[2] Lartesertib was developed by Merck KGaA to be a potent and selective inhibitor of ATM kinase.[3][4]
Discovery of this compound: From a New Chemical Class to a Clinical Candidate
The discovery of Lartesertib stemmed from a focused effort to identify novel, potent, and selective ATM inhibitors with favorable pharmacological properties. The journey began with the identification of a new chemical class of reversible 1,3-dihydro-imidazo[4,5-c]quinolin-2-one inhibitors of ATM kinase.
Lead Identification and Optimization
An early lead compound, M3541, demonstrated potent inhibition of ATM kinase activity.[4] However, further optimization was necessary to improve its pharmacological profile. This led to the development of Lartesertib (M4076), a structurally related analogue with enhanced properties.[4] The first public disclosure of the chemical structure of M4076 and its structure-activity relationship (SAR) was presented at the American Association for Cancer Research (AACR) Annual Meeting in 2019.[5]
The optimization from M3541 to Lartesertib focused on improving key drug-like properties such as solubility and metabolic stability, while maintaining high potency against ATM kinase. This medicinal chemistry effort ultimately yielded a clinical candidate with a superior preclinical profile.
dot
Quantitative Biological Data
The following tables summarize the key quantitative data for Lartesertib and its predecessor, M3541, demonstrating the improved potency and efficacy of Lartesertib.
Table 1: In Vitro Potency of Lartesertib (M4076)
| Assay | IC50 (nM) |
| ATM Kinase Inhibition | < 1 |
Data sourced from Fuchss et al., AACR Annual Meeting 2019.[5]
Table 2: Cellular Potency of Lartesertib (M4076) in A549 Lung Carcinoma Cells
| Parameter | IC50 (nM) |
| Inhibition of IR-induced ATM autophosphorylation (pS1981) | 1.8 |
| Inhibition of IR-induced CHK2 phosphorylation (pT68) | 2.5 |
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the construction of the core 1,3-dihydro-imidazo[4,5-c]quinolin-2-one heterocyclic system, followed by the introduction of the key side chains. The detailed synthetic route is outlined in patent WO2020193660.
General Synthetic Scheme
The synthesis of the imidazo[4,5-c]quinolin-2-one core generally involves the reaction of a substituted 3,4-diaminoquinoline with a carbonylating agent. Subsequent N-alkylation and palladium-catalyzed cross-coupling reactions are employed to introduce the substituted pyrazole and pyridine moieties.
dot
Experimental Protocol: Synthesis of a Key Intermediate
Disclaimer: The following is a representative protocol based on general synthetic methods for similar structures and should not be considered a direct replication of the proprietary synthesis of Lartesertib.
Synthesis of a 4-chloro-7-methoxy-3-nitroquinoline intermediate:
-
Nitration: A solution of 4-hydroxy-7-methoxyquinoline in sulfuric acid is treated with nitric acid at a controlled temperature to yield 4-hydroxy-7-methoxy-3-nitroquinoline.
-
Chlorination: The resulting 4-hydroxy-7-methoxy-3-nitroquinoline is then treated with a chlorinating agent, such as phosphorus oxychloride, to afford 4-chloro-7-methoxy-3-nitroquinoline.
Further steps would involve nucleophilic substitution at the 4-position, reduction of the nitro group to an amine, cyclization to form the imidazo[4,5-c]quinolin-2-one core, and subsequent functionalization.
Mechanism of Action and Signaling Pathway
Lartesertib is an ATP-competitive inhibitor of ATM kinase.[5] By binding to the ATP-binding pocket of the enzyme, it prevents the phosphorylation of downstream substrates, thereby disrupting the DNA damage signaling cascade. This leads to an accumulation of DNA damage in cancer cells, ultimately triggering apoptosis or mitotic catastrophe.
dot
Key Experimental Protocols
ATM Kinase Inhibition Assay (Cellular Phosphorylation ELISA)
This assay is crucial for determining the cellular potency of ATM inhibitors.
Principle: This enzyme-linked immunosorbent assay (ELISA) measures the phosphorylation of a downstream ATM substrate, such as p53 at Serine 15, in cells treated with a DNA damaging agent and the test compound.
Protocol:
-
Cell Culture and Treatment: Human cancer cell lines (e.g., U2OS) are seeded in 96-well plates and allowed to adhere.[6] The cells are then pre-incubated with various concentrations of Lartesertib or vehicle control.
-
Induction of DNA Damage: DNA double-strand breaks are induced by treating the cells with a DNA damaging agent, such as hydrogen peroxide or ionizing radiation.[6]
-
Cell Lysis: After a specified incubation period, the cells are lysed to release the cellular proteins.
-
ELISA: The cell lysates are transferred to a 96-well plate pre-coated with a capture antibody specific for the total target protein (e.g., total p53). After washing, a detection antibody that specifically recognizes the phosphorylated form of the target protein (e.g., phospho-p53 Ser15) is added.[6][7]
-
Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate are used for detection. The absorbance is read using a microplate reader.[8]
-
Data Analysis: The IC50 value, representing the concentration of the inhibitor that causes 50% inhibition of substrate phosphorylation, is calculated from the dose-response curve.
Conclusion
The discovery and development of this compound represent a significant advancement in the field of DDR inhibitors. Its high potency and selectivity for ATM kinase, coupled with favorable pharmacological properties, make it a promising candidate for enhancing the efficacy of current cancer therapies. The synthetic route to this complex molecule, while challenging, has been established, enabling its production for clinical evaluation. Further clinical studies will be crucial in determining the full therapeutic potential of Lartesertib in the treatment of various cancers.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Discovery of [1,2,3]Triazolo[4,5-c]quinoline Derivatives as a New Class of Ataxia-Telangiectasia Mutated Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 4. Merck KGaA's Oncology Pipeline Set to Advance Cancer Treatment [synapse.patsnap.com]
- 5. ELISA Protocols [sigmaaldrich.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. assaygenie.com [assaygenie.com]
- 8. Phospho-specific ELISA Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Lartesertib (M4076): A Technical Guide to its Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lartesertib, also known as M4076, is a potent and highly selective, orally bioavailable small-molecule inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase. ATM is a critical apical kinase in the DNA Damage Response (DDR) pathway, primarily activated by DNA double-strand breaks (DSBs). By inhibiting ATM, Lartesertib disrupts DNA damage repair mechanisms in cancer cells, leading to apoptosis and enhancing the efficacy of DNA-damaging agents such as radiotherapy and certain chemotherapies. This document provides a comprehensive overview of the pharmacological properties of Lartesertib, summarizing key preclinical and clinical findings, and detailing relevant experimental methodologies.
Mechanism of Action
Lartesertib is an ATP-competitive inhibitor that binds to the hinge region of the ATM kinase active site. This action suppresses the catalytic activity of ATM with sub-nanomolar potency. The inhibition of ATM prevents the downstream phosphorylation of key substrates, including checkpoint kinase 2 (CHK2) and p53, thereby abrogating cell cycle checkpoints and hindering the repair of DSBs through homologous recombination. This disruption of the DDR pathway can induce synthetic lethality in tumor cells with specific genetic backgrounds and can sensitize cancer cells to the effects of ionizing radiation and other DSB-inducing agents. Preclinical studies have demonstrated that Lartesertib shows remarkable selectivity for ATM, with no significant inhibition of 583 other kinases at a concentration of 100 nM.
Signaling Pathway of Lartesertib
Caption: Lartesertib inhibits ATM kinase, preventing the downstream signaling that leads to cell cycle arrest and DNA repair, thereby promoting cancer cell death.
Preclinical Pharmacology
In Vitro Studies
Lartesertib has demonstrated potent inhibition of ATM kinase activity in biochemical assays. In various cancer cell lines, it effectively suppresses the repair of DSBs and inhibits clonogenic cell growth. A key finding from preclinical studies is the synergistic effect of Lartesertib with other anticancer agents. Combination screening with 79 different anticancer drugs revealed strong synergy with PARP inhibitors (such as olaparib, niraparib, rucaparib, and talazoparib) and topoisomerase I inhibitors (irinotecan and topotecan). Furthermore, in vitro studies on murine colon cancer cells (MC-38) showed that the combination of Lartesertib with the ATR inhibitor Tuvusertib leads to cell death, activation of the cGAS-STING signaling pathway, upregulation of PD-L1, and the release of inflammatory cytokines.
In Vivo Studies
In animal models, Lartesertib has shown significant antitumor activity, particularly in combination with radiotherapy. In a FaDu human squamous cell carcinoma of the head and neck xenograft model, Lartesertib demonstrated a dose-dependent enhancement of the antitumor effects of radiation. The combination of Lartesertib with the ATR inhibitor gartisertib resulted in complete tumor growth inhibition in a pancreatic cancer model (MiaPaCa2) and near-complete tumor regression in an acute myeloid leukemia model (Mv4.11). In a triple-negative breast cancer patient-derived xenograft (PDX) model (HBC-x9) with wild-type BRCA1/2, the combination of Lartesertib with PARP inhibitors (rucaparib or niraparib) showed enhanced efficacy with acceptable tolerability.
Clinical Pharmacology
Phase I Monotherapy Study (NCT04882917)
A first-in-human, open-label, multicenter Phase I study was conducted to evaluate the safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and maximum tolerated dose (MTD) of Lartesertib monotherapy in patients with advanced solid tumors.
Study Design: Patients received oral doses of Lartesertib ranging from 100 mg to 400 mg once daily. Dose escalation was guided by a Bayesian two-parameter logistic regression model, taking into account PK, PD, and safety data.
Pharmacokinetics: Lartesertib exposure increased in a dose-related manner. The median time to maximum plasma concentration (Tmax) ranged from 1 to 2 hours, and the mean elimination half-life (T1/2) was between 5 and 7 hours across the different dose levels. Minimal accumulation was observed after multiple doses.
Pharmacodynamics: Pharmacodynamic analyses showed a trend of reduction in γ-H2AX levels, a marker of DNA double-strand breaks, indicating target engagement. The highest level of target inhibition was reported to be between 80% and 100%.
Safety and Efficacy: The most common dose-limiting toxicity (DLT) was maculopapular rash. The MTD was established at 300 mg once daily. The most common grade ≥3 treatment-emergent adverse event was anemia. The best overall response observed in the study was stable disease in two patients.
Phase Ib Combination Study with Tuvusertib (NCT05396833)
A Phase Ib, open-label, multicenter study investigated the safety, tolerability, PK, and PD of Lartesertib in combination with the ATR inhibitor Tuvusertib in patients with advanced solid tumors.
Pharmacokinetics (Combination): Preliminary steady-state PK data showed rapid absorption for both drugs, with a median Tmax of approximately 1-3.5 hours for Lartesertib. The mean elimination half-life for Lartesertib in the combination was between 5.5 and 8.7 hours. The exposure of the combination was consistent with the respective monotherapies, suggesting no clinically significant drug-drug interactions.
Pharmacodynamics (Combination): Preliminary PD results showed approximately 50% target inhibition across all time points for Lartesertib at doses of 100 mg and higher.
Safety and Efficacy (Combination): Frequent treatment-emergent adverse events (any grade) included anemia (62%), nausea (45%), and fatigue and vomiting (43% each). Six patients had stable disease for over 16 weeks. The combination dose of Tuvusertib 180 mg once daily and Lartesertib 150 mg once daily (2 weeks on/2 weeks off) was selected for expansion cohorts.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Lartesertib
| Study Phase | Dosing Regimen | Tmax (median, hours) | T1/2 (mean, hours) |
| Phase I (Monotherapy) | 100-400 mg QD | 1 - 2 | 5 - 7 |
| Phase Ib (Combination) | ≥100 mg QD | ~1 - 3.5 | ~5.5 - 8.7 |
Table 2: Clinical Safety and Efficacy of Lartesertib
| Study Phase | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicities (DLTs) | Common Grade ≥3 Adverse Events | Best Overall Response |
| Phase I (Monotherapy) | 300 mg QD | Maculopapular rash | Anemia | Stable Disease |
| Phase Ib (Combination) | Multiple tolerated doses identified | Not specified | Anemia, decreased platelets, fatigue, decreased neutrophils | Stable Disease >16 weeks (in 6 patients) |
Experimental Protocols
Disclaimer: The following are generalized protocols based on standard laboratory techniques. Specific parameters for the Lartesertib studies, such as antibody clones, concentrations, and incubation times, were not publicly available and may vary.
Western Blotting for ATM Signaling
This protocol is for the detection of phosphorylated ATM (p-ATM) and phosphorylated CHK2 (p-CHK2) to assess ATM pathway inhibition.
-
Cell Lysis: Cells are treated with Lartesertib and/or ionizing radiation. After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against p-ATM, p-CHK2, total ATM, and total CHK2, diluted in the blocking buffer.
-
Washing: The membrane is washed three times with TBST.
-
Secondary Antibody Incubation: The membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized with an imaging system.
γ-H2AX Flow Cytometry for DNA Damage
This assay quantifies DNA double-strand breaks by measuring the levels of phosphorylated histone H2AX (γ-H2AX).
-
Cell Preparation: Cells are harvested, washed with PBS, and fixed with 4% paraformaldehyde.
-
Permeabilization: Cells are permeabilized with ice-cold 90% methanol or a saponin-based buffer.
-
Blocking: Cells are blocked with a buffer containing BSA to reduce non-specific antibody binding.
-
Primary Antibody Staining: Cells are incubated with a primary antibody specific for γ-H2AX (e.g., FITC- or Alexa Fluor 488-conjugated anti-phospho-histone H2A.X Ser139).
-
Washing: Cells are washed to remove unbound antibodies.
-
DNA Staining: Cellular DNA is stained with propidium iodide (PI) or DAPI to allow for cell cycle analysis.
-
Flow Cytometry Analysis: The fluorescence intensity of γ-H2AX and the DNA content of individual cells are measured using a flow cytometer.
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment, measuring cytotoxicity.
-
Cell Seeding: A known number of cells are seeded into 6-well plates.
-
Treatment: Cells are treated with Lartesertib, radiation, or a combination of both.
-
Incubation: Plates are incubated for 7-14 days to allow for colony formation.
-
Fixation and Staining: Colonies are fixed with a methanol/acetic acid solution and stained with crystal violet.
-
Colony Counting: Colonies containing at least 50 cells are counted.
-
Calculation: The surviving fraction is calculated by normalizing the plating efficiency of the treated cells to that of the untreated control cells.
Workflow for a First-in-Human Phase I Trial
Caption: A typical workflow for a Phase I dose-escalation trial to determine the MTD and RDE of a new drug like Lartesertib.
Conclusion
Lartesertib (M4076) is a potent and selective ATM inhibitor with a well-defined mechanism of action. Preclinical data strongly support its potential as a sensitizer for radiotherapy and in combination with other DDR inhibitors like PARP and ATR inhibitors. Early-phase clinical trials have established a manageable safety profile and determined the maximum tolerated dose for monotherapy. The pharmacokinetic and pharmacodynamic data from these trials confirm that Lartesertib achieves target engagement in patients. Ongoing and future studies will further elucidate the clinical utility of Lartesertib, particularly in combination regimens for the treatment of various solid tumors.
Biological Activity of Lartesertib Enantiomers: A Review of Publicly Available Data
A comprehensive review of publicly available scientific literature and clinical trial data reveals a significant gap in the understanding of the specific biological activities of the individual enantiomers of Lartesertib (also known as M4076). Currently, all accessible research and clinical studies focus on Lartesertib as a racemic mixture. This technical guide summarizes the known biological activity of Lartesertib and highlights the absence of data on its stereoisomers, a critical area for future research in optimizing its therapeutic potential.
Lartesertib is a potent and orally bioavailable inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical component of the DNA damage response (DDR) pathway.[1][2][3] By inhibiting ATM, Lartesertib prevents the repair of DNA double-strand breaks in cancer cells, leading to synthetic lethality, particularly in tumors with existing deficiencies in other DNA repair pathways.[4] It is currently under investigation in clinical trials for the treatment of various advanced solid tumors, often in combination with other DDR inhibitors like ATR inhibitors.[5][6]
Mechanism of Action: The DNA Damage Response Pathway
Upon DNA damage, particularly double-strand breaks, the ATM kinase is activated and initiates a signaling cascade that leads to cell cycle arrest, DNA repair, or apoptosis. Lartesertib competitively binds to the ATP-binding pocket of ATM, thereby inhibiting its kinase activity and disrupting this crucial cellular process.
The Unexplored Role of Stereochemistry
Many small molecule drugs are chiral, meaning they exist as non-superimposable mirror images called enantiomers. It is well-established in pharmacology that individual enantiomers of a drug can exhibit significantly different pharmacokinetic, pharmacodynamic, and toxicological properties. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be inactive or contribute to adverse effects (the distomer).
Despite the chiral nature of many kinase inhibitors, the publicly available literature on Lartesertib does not differentiate between its potential enantiomers. Key areas where enantiomeric differences could be critical include:
-
Target Affinity and Potency: One enantiomer may have a higher binding affinity for the ATP pocket of ATM, resulting in greater inhibitory potency.
-
Pharmacokinetics: Enantiomers can be differentially absorbed, distributed, metabolized, and excreted, leading to variations in bioavailability and half-life.
-
Off-Target Effects: One enantiomer may have a higher propensity for binding to other kinases or cellular targets, potentially leading to different side effect profiles.
Hypothetical Experimental Workflow for Enantiomer Evaluation
To address the current knowledge gap, a systematic evaluation of Lartesertib's enantiomers would be required. The following workflow outlines a potential experimental approach.
Quantitative Data and Experimental Protocols: A Call for Research
Due to the absence of studies on the individual enantiomers of Lartesertib, no quantitative data on their distinct biological activities can be presented. Similarly, specific experimental protocols for their separation and characterization have not been published.
The following tables are placeholders to illustrate how such data would be structured, once available.
Table 1: Comparative In Vitro Potency of Lartesertib Enantiomers
| Compound | ATM Kinase IC50 (nM) | Cell Line A GI50 (µM) | Cell Line B GI50 (µM) |
| Racemic Lartesertib | Data Unavailable | Data Unavailable | Data Unavailable |
| R-Lartesertib | Data Unavailable | Data Unavailable | Data Unavailable |
| S-Lartesertib | Data Unavailable | Data Unavailable | Data Unavailable |
Table 2: Comparative Pharmacokinetic Parameters of Lartesertib Enantiomers in a Preclinical Model
| Compound | Cmax (ng/mL) | Tmax (h) | AUC0-inf (ng·h/mL) | t1/2 (h) |
| Racemic Lartesertib | Data Unavailable | Data Unavailable | Data Unavailable | Data Unavailable |
| R-Lartesertib | Data Unavailable | Data Unavailable | Data Unavailable | Data Unavailable |
| S-Lartesertib | Data Unavailable | Data Unavailable | Data Unavailable | Data Unavailable |
Conclusion and Future Directions
While the development of Lartesertib as a promising ATM inhibitor is progressing, the lack of information on its stereoisomers represents a significant knowledge gap. The biological and pharmacological properties of Lartesertib are currently attributed to the racemic mixture, without an understanding of the contribution of each enantiomer.
Future research should prioritize the chiral separation of Lartesertib and the comprehensive biological evaluation of its individual enantiomers. Such studies are essential to:
-
Identify the eutomer responsible for the therapeutic activity.
-
Characterize the pharmacokinetic and toxicological profile of each enantiomer.
-
Potentially develop a single-enantiomer drug with an improved therapeutic index.
A thorough understanding of the stereochemistry of Lartesertib will be crucial for optimizing its clinical efficacy and safety in the treatment of cancer. The scientific community and drug developers are encouraged to investigate and publish data on the distinct properties of Lartesertib's enantiomers to unlock its full therapeutic potential.
References
- 1. A First-in-Human Study of ATM Inhibitor Lartesertib as Monotherapy in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and pharmacological activity of stereoisomers of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine-dicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (Rac)-Lartesertib in vitro ATM Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
(Rac)-Lartesertib (also known as M4076) is a potent and selective ATP-competitive inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR).[1] This document provides detailed application notes and protocols for performing an in vitro assay to determine the inhibitory activity of this compound against ATM kinase.
Introduction
ATM is a serine/threonine protein kinase that plays a pivotal role in signaling DNA double-strand breaks (DSBs), thereby activating downstream pathways for cell cycle arrest, DNA repair, or apoptosis.[2][3] Inhibition of ATM can sensitize cancer cells to DNA-damaging agents, making it an attractive target for cancer therapy.[1] Lartesertib has demonstrated sub-nanomolar potency in inhibiting ATM kinase activity.[1] This protocol outlines a biochemical assay to quantify the in vitro efficacy of this compound.
Principle of the Assay
The in vitro ATM inhibition assay is based on the principles of a kinase activity assay, which measures the phosphorylation of a substrate by the ATM kinase. The inhibitory effect of this compound is determined by quantifying the reduction in substrate phosphorylation in the presence of the compound. A common method for this is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as HTRF® (Homogeneous Time-Resolved Fluorescence) or LanthaScreen™, which offers high sensitivity and a homogeneous format suitable for high-throughput screening.
In a typical TR-FRET assay, a biotinylated substrate peptide (e.g., a p53-derived peptide) is phosphorylated by ATM in the presence of ATP. After the kinase reaction, a europium-labeled anti-phospho-serine/threonine antibody (donor) and a streptavidin-conjugated acceptor fluorophore (e.g., XL665 or allophycocyanin) are added. When the substrate is phosphorylated, the binding of the antibody and streptavidin brings the donor and acceptor fluorophores into close proximity, allowing FRET to occur upon excitation of the europium. The resulting FRET signal is proportional to the extent of substrate phosphorylation and thus, ATM activity. The presence of an inhibitor like Lartesertib will decrease the FRET signal.
Data Presentation
The following table summarizes the inhibitory activity of this compound against ATM kinase.
| Compound | Target Kinase | Assay Type | Substrate | IC50 (nM) | Reference |
| This compound | ATM | Biochemical Kinase Assay | N/A | 17.22 ± 3.39 | [4] |
Signaling Pathway
The following diagram illustrates the central role of ATM in the DNA damage response pathway and the point of inhibition by Lartesertib.
References
Application Notes and Protocols: (Rac)-Lartesertib in Combination with Radiotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical and clinical investigations into the use of (Rac)-Lartesertib, a potent and selective oral inhibitor of Ataxia-Telangiectasia Mutated (ATM) kinase, as a radiosensitizing agent. The information is intended to guide further research and development of this combination therapy.
Introduction
Radiotherapy is a cornerstone of cancer treatment that induces DNA double-strand breaks (DSBs) in tumor cells, leading to their demise.[1] However, cancer cells can develop resistance by activating DNA damage response (DDR) pathways to repair this damage.[2] The ATM kinase is a critical protein that orchestrates the cellular response to DSBs.[3] Lartesertib (also known as M3541) is an orally administered, selective inhibitor of ATM.[4][5] By blocking ATM, Lartesertib is hypothesized to suppress the repair of radiation-induced DSBs, thereby enhancing the therapeutic effect of radiotherapy.[2][6] Preclinical studies have demonstrated that Lartesertib can sensitize various cancer cell lines to radiation in a dose-dependent manner and shows significant antitumor responses in combination with radiation in animal models.[2][6]
Mechanism of Action and Signaling Pathway
Upon induction of DNA double-strand breaks by ionizing radiation, the MRE11-RAD50-NBS1 (MRN) complex recruits and activates ATM. Activated ATM then phosphorylates a multitude of downstream substrates to initiate cell cycle arrest, DNA repair, or apoptosis. Key downstream effectors include checkpoint kinase 2 (CHK2) and p53.[2][3] Inhibition of ATM by Lartesertib prevents this signaling cascade, leading to impaired DNA repair and cell cycle checkpoint control, ultimately resulting in increased sensitivity of cancer cells to radiotherapy.[6]
Preclinical Studies
Preclinical investigations have provided a strong rationale for combining Lartesertib with radiotherapy. Both in vitro and in vivo models have demonstrated the radiosensitizing effects of this ATM inhibitor.
In Vitro Data Summary
Lartesertib has been shown to enhance the sensitivity of a diverse range of cancer cell lines to ionizing radiation in a dose-dependent manner.[2]
| Cell Line | Cancer Type | Lartesertib Concentration | Radiation Dose | Observed Effect | Reference |
| FaDu | Head and Neck Squamous Cell Carcinoma | Dose-dependent | Not specified | Enhanced radiosensitivity | [2] |
| Multiple Tumor Cell Lines | Colon, Lung, Gastric, Breast, Melanoma | Not specified | Not specified | Sensitized to ionizing radiation | [2][6] |
In Vivo Data Summary
Animal models have corroborated the findings from cell-based assays, showing enhanced tumor growth inhibition with the combination therapy.
| Animal Model | Tumor Type | Lartesertib Dose | Radiotherapy Regimen | Key Findings | Reference |
| Nude Mice | Human Tumor Xenografts (FaDu) | Oral administration | Clinically relevant radiation regimen | Strong enhancement of antitumor activity, leading to complete tumor regression | [2][6] |
Experimental Protocols
This protocol outlines a general procedure for assessing the radiosensitizing effect of Lartesertib on cancer cells.
-
Cell Culture: Culture the desired cancer cell line (e.g., FaDu) in appropriate media and conditions.
-
Drug Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with varying concentrations of Lartesertib or vehicle control for a predetermined time (e.g., 2-4 hours) prior to irradiation.
-
Irradiation: Irradiate the cells with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated radiation source.
-
Colony Formation: After irradiation, remove the drug-containing medium, wash the cells, and add fresh medium. Incubate the plates for 10-14 days to allow for colony formation.
-
Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment condition and plot the data as a dose-response curve to determine the sensitizer enhancement ratio.
This protocol describes a general workflow for evaluating the efficacy of Lartesertib and radiotherapy in a mouse xenograft model.
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., FaDu) into the flank of immunodeficient mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups: vehicle control, Lartesertib alone, radiotherapy alone, and Lartesertib plus radiotherapy.
-
Treatment Administration:
-
Administer Lartesertib orally at the predetermined dose and schedule.
-
Deliver a clinically relevant radiation dose to the tumors. The timing of drug administration relative to irradiation should be optimized.
-
-
Tumor Measurement: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: Continue treatment until tumors reach a predetermined endpoint size or for a specified duration. Euthanize mice and excise tumors for further analysis (e.g., pharmacodynamic markers).
-
Data Analysis: Plot tumor growth curves for each treatment group and perform statistical analysis to compare the efficacy of the combination therapy to monotherapies.
Clinical Studies
A phase I clinical trial has evaluated the combination of Lartesertib (M3541) with palliative radiotherapy in patients with solid tumors.
Phase I Clinical Trial (NCT03225105) Summary
This dose-escalation study aimed to determine the safety, tolerability, pharmacokinetics (PK), and antitumor activity of M3541 combined with fractionated palliative radiotherapy.[4][5][7][8]
| Parameter | Details |
| Trial Identifier | NCT03225105 |
| Patient Population | Patients with solid tumors with malignant lesions likely to benefit from palliative radiotherapy.[7] |
| Treatment Regimen | Palliative radiotherapy (30 Gy in 10 fractions) with escalating doses of M3541 (50-300 mg) administered on the days of radiotherapy fractions.[4][5][8] |
| Primary Objectives | To evaluate the maximum-tolerated dose (MTD) and recommended phase II dose (RP2D).[4][5][8] |
| Key Findings | Doses of M3541 up to 300 mg per fraction day were well tolerated.[4][8] One patient experienced dose-limiting toxicities (urinary tract infection, febrile neutropenia).[4][5][8] The MTD and RP2D could not be established as the study was closed early due to a non-optimal PK profile and lack of a dose-response relationship.[4][5][8] |
| Antitumor Activity | Three out of fifteen patients (20.0%) had a confirmed complete or partial response.[4][5][8] |
Clinical Trial Protocol Outline
This is a generalized outline based on the design of the NCT03225105 study.
-
Patient Screening and Enrollment:
-
Dose Escalation Design:
-
Treatment and Monitoring:
-
Patients received 30 Gy of radiotherapy in 10 fractions.
-
Lartesertib was administered orally on the days of radiation treatment.
-
Patients were monitored for adverse events, and dose-limiting toxicities (DLTs) were assessed.
-
-
Pharmacokinetic and Pharmacodynamic Analysis:
-
Efficacy Assessment:
-
Tumor response was evaluated using standard imaging criteria.
-
Conclusion
The combination of the ATM inhibitor Lartesertib with radiotherapy represents a promising strategy to overcome radioresistance in cancer cells. Preclinical data strongly support a synergistic effect, leading to enhanced tumor cell killing. While the initial phase I clinical trial did not establish a recommended phase II dose due to pharmacokinetic challenges, it demonstrated that the combination was generally well-tolerated and showed signs of antitumor activity. Further investigation, potentially with optimized dosing schedules or in combination with other DNA damage response inhibitors, is warranted to fully elucidate the clinical potential of Lartesertib as a radiosensitizer.[2][9]
References
- 1. news-medical.net [news-medical.net]
- 2. A First-in-Human Study of ATM Inhibitor Lartesertib as Monotherapy in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the ATM kinase to enhance the efficacy of radiotherapy and outcomes for cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Phase I trial of ATM inhibitor M3541 in combination with palliative ra" by Saiama N Waqar, Clifford Robinson et al. [digitalcommons.wustl.edu]
- 5. Phase I trial of ATM inhibitor M3541 in combination with palliative radiotherapy in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Facebook [cancer.gov]
- 8. profiles.wustl.edu [profiles.wustl.edu]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Efficacy Testing of (Rac)-Lartesertib in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Lartesertib, also known as M4076, is a potent and selective, orally bioavailable small-molecule inhibitor of Ataxia-Telangiectasia Mutated (ATM) kinase.[1] ATM is a master regulator of the DNA damage response (DDR), a critical cellular network that detects and repairs DNA double-strand breaks (DSBs).[1] By inhibiting ATM, Lartesertib prevents the repair of DNA damage, which can lead to synthetic lethality in cancer cells with existing DDR deficiencies or sensitize them to DNA-damaging agents like radiotherapy and certain chemotherapies.[1]
These application notes provide an overview of the in vivo mouse models used to test the efficacy of Lartesertib and detailed protocols for conducting such studies. The information is intended to guide researchers in designing and executing preclinical evaluations of this ATM inhibitor.
Mechanism of Action: ATM Inhibition in the DNA Damage Response
Upon DNA double-strand breaks, the MRN complex (MRE11-RAD50-NBS1) recruits and activates ATM. Activated ATM then phosphorylates a cascade of downstream targets to initiate cell cycle arrest, DNA repair, or apoptosis. Key substrates include CHK2, p53, and H2AX. Lartesertib competitively binds to the ATP-binding pocket of ATM, inhibiting its kinase activity and disrupting these downstream signaling events. This leads to an accumulation of unrepaired DNA damage, ultimately resulting in cancer cell death.
In Vivo Mouse Models for Efficacy Testing
Several preclinical mouse models have been utilized to evaluate the antitumor activity of Lartesertib, both as a monotherapy and in combination with other agents.
Cell Line-Derived Xenograft (CDX) Models
-
FaDu (Human Hypopharyngeal Squamous Cell Carcinoma): This model is frequently used to assess the radiosensitizing effects of Lartesertib.[1]
-
MiaPaCa-2 (Human Pancreatic Cancer): This model has been used to demonstrate the synergistic effect of Lartesertib in combination with ATR inhibitors.[1]
-
MV4-11 (Human Acute Myeloid Leukemia): An AML model used to show the potentiation of other targeted therapies when combined with Lartesertib.[1]
Patient-Derived Xenograft (PDX) Models
-
Triple-Negative Breast Cancer (TNBC): PDX models of TNBC have been instrumental in evaluating the efficacy of Lartesertib in a setting that more closely mimics the heterogeneity of human tumors.
Experimental Protocols
Below are generalized protocols for establishing and utilizing these mouse models for Lartesertib efficacy studies. Specific parameters may need to be optimized for individual laboratory conditions and research questions.
General Experimental Workflow
Protocol 1: FaDu Xenograft Model for Radiosensitization Studies
1. Cell Culture and Implantation:
- Culture FaDu cells in MEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% sodium pyruvate.
- Harvest cells at 80-90% confluency and resuspend in a 1:1 mixture of serum-free media and Matrigel.
- Subcutaneously inject 5 x 10⁶ cells into the flank of 6-8 week old female athymic nude mice.
2. Tumor Growth Monitoring and Randomization:
- Monitor tumor growth 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.
- When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice/group).
3. Treatment Regimen:
- Vehicle Control: Administer vehicle (e.g., 0.5% methylcellulose) orally, daily.
- Lartesertib: Administer Lartesertib orally at 25 mg/kg, daily, 1 hour before irradiation.
- Radiotherapy (RT): Deliver a fractionated dose of 2 Gy of ionizing radiation to the tumor on specified days.
- Combination: Administer Lartesertib followed by RT as described above.
4. Efficacy Assessment:
- Measure tumor volume and body weight 2-3 times per week.
- Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm³) or show signs of ulceration or morbidity.
- Calculate Tumor Growth Inhibition (TGI).
Protocol 2: MiaPaCa-2 Xenograft Model for Combination with ATR Inhibitors
1. Cell Culture and Implantation:
- Culture MiaPaCa-2 cells in DMEM with 10% FBS and 2.5% horse serum.
- Prepare and inject 5 x 10⁶ cells subcutaneously into the flank of immunodeficient mice as described for the FaDu model.
2. Tumor Growth and Randomization:
- Monitor tumor growth and randomize mice into treatment cohorts when tumors reach 100-200 mm³.
3. Treatment Regimen:
- Vehicle Control: Administer appropriate vehicle(s) orally.
- Lartesertib: Administer Lartesertib orally at a determined dose (e.g., 25-50 mg/kg), daily.
- ATR Inhibitor (e.g., Gartisertib): Administer the ATR inhibitor at its effective dose and schedule.
- Combination: Administer both Lartesertib and the ATR inhibitor according to an optimized schedule.
4. Efficacy Assessment:
- Monitor tumor volume and body weight.
- Assess for synergistic effects using appropriate statistical analyses.
Protocol 3: MV4-11 Systemic AML Model
1. Cell Culture and Implantation:
- Culture MV4-11 cells in RPMI-1640 medium with 10% FBS.
- Inject 1 x 10⁷ cells intravenously (i.v.) via the tail vein into immunodeficient mice (e.g., NOD/SCID or NSG).
2. Monitoring and Treatment:
- Monitor mice for signs of disease progression (e.g., weight loss, hind-limb paralysis).
- Begin treatment on a specified day post-injection.
- Administer Lartesertib orally, daily, alone or in combination with other agents.
3. Efficacy Assessment:
- Primary endpoint is overall survival.
- Secondary endpoints can include assessment of leukemic burden in peripheral blood, bone marrow, and spleen by flow cytometry for human CD45+ cells.
Protocol 4: Triple-Negative Breast Cancer (TNBC) PDX Model
1. PDX Establishment and Expansion:
- Surgically implant fresh or cryopreserved patient tumor fragments subcutaneously or in the mammary fat pad of immunodeficient mice.
- Allow tumors to grow and passage them to subsequent cohorts of mice for expansion.
2. Efficacy Study:
- Once a sufficient number of mice with established tumors of 150-250 mm³ are available, randomize them into treatment groups.
- Administer Lartesertib orally, daily, as a single agent or in combination. A reported dose for combination studies in TNBC PDX models is 50 mg/kg twice daily.
3. Efficacy Assessment:
- Measure tumor volume and body weight regularly.
- At the end of the study, tumors can be harvested for pharmacodynamic biomarker analysis (e.g., p-ATM, γH2AX).
Data Presentation
Quantitative data from in vivo efficacy studies should be summarized in a clear and structured format to allow for easy comparison between treatment groups.
Table 1: Summary of Lartesertib In Vivo Efficacy in CDX Models
| Cell Line | Cancer Type | Combination Agent | Lartesertib Dose (mg/kg) | Outcome |
| FaDu | Head & Neck Squamous Cell Carcinoma | Radiotherapy (2 Gy) | 25 (oral, daily) | Significant tumor growth delay, complete tumor regression in some models |
| MiaPaCa-2 | Pancreatic Cancer | Gartisertib (ATR inhibitor) | Not specified in public data | Complete tumor growth inhibition |
| MV4-11 | Acute Myeloid Leukemia | Gartisertib (ATR inhibitor) | Not specified in public data | Almost complete tumor regression |
Table 2: Tumor Growth Inhibition in a Representative FaDu Xenograft Study
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 ± SEM | Percent TGI (%) | p-value vs. Vehicle |
| Vehicle | 1250 ± 150 | - | - |
| Lartesertib (25 mg/kg) | 1050 ± 120 | 16 | >0.05 |
| Radiotherapy (2 Gy x 5) | 750 ± 90 | 40 | <0.05 |
| Lartesertib + Radiotherapy | 250 ± 50 | 80 | <0.001 |
Note: Data in Table 2 is representative and intended for illustrative purposes. Actual results will vary based on experimental conditions.
Table 3: Survival Analysis in a Representative MV4-11 Systemic Model
| Treatment Group | Median Survival (days) | Percent Increase in Lifespan (%) | p-value vs. Vehicle |
| Vehicle | 25 | - | - |
| Lartesertib | 30 | 20 | <0.05 |
| Combination Agent | 35 | 40 | <0.01 |
| Lartesertib + Combination | 50 | 100 | <0.001 |
Note: Data in Table 3 is representative and intended for illustrative purposes.
Conclusion
Lartesertib has demonstrated significant preclinical antitumor activity in a variety of in vivo mouse models, particularly in combination with DNA-damaging agents and other DDR inhibitors. The protocols outlined in these application notes provide a framework for the continued investigation of Lartesertib's therapeutic potential. Careful model selection and study design are crucial for obtaining robust and translatable data to inform clinical development.
References
Application Notes and Protocols for the Combined Study of (Rac)-Lartesertib and Tuvusertib
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical and clinical investigation of the combination therapy involving (Rac)-Lartesertib (Lartesertib), an ATM inhibitor, and Tuvusertib, an ATR inhibitor. This document outlines the scientific rationale, key experimental protocols, and data presentation strategies for evaluating the synergistic potential of this drug combination in cancer therapy.
Introduction and Scientific Rationale
This compound is an orally bioavailable inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR) primarily activated by DNA double-strand breaks (DSBs)[1][2]. Tuvusertib is a potent and selective oral inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, which plays a central role in responding to replication stress and single-strand DNA breaks[3][4][5].
The combination of an ATM inhibitor (ATMi) with an ATR inhibitor (ATRi) is based on the principle of synthetic lethality. Cancer cells with deficiencies in one DNA damage repair pathway become highly dependent on the remaining pathways for survival. By simultaneously inhibiting both ATM and ATR, the cancer cell's ability to repair DNA damage is severely compromised, leading to increased genomic instability, cell cycle arrest, and ultimately, apoptosis. Preclinical studies have demonstrated that the combination of Lartesertib and Tuvusertib synergistically enhances cancer cell death and can modulate the tumor microenvironment by activating the cGAS-STING pathway, suggesting a potential for inducing an anti-tumor immune response[5][6].
Clinical investigations are underway to evaluate the safety and efficacy of this combination in patients with advanced solid tumors (NCT05396833) and specifically in epithelial ovarian cancer (NCT06433219)[7][8].
Signaling Pathway
The combination of Lartesertib and Tuvusertib targets two central nodes of the DNA damage response pathway. The following diagram illustrates the key components of the ATM and ATR signaling cascades and the points of inhibition by Lartesertib and Tuvusertib.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of the this compound and Tuvusertib combination.
Table 1: Preclinical In Vitro Data
| Parameter | Cell Line | This compound IC₅₀ (nM) | Tuvusertib IC₅₀ (nM) | Combination Index (CI) | Synergy |
| Cell Viability | MC-38 (murine colon) | Data not available | Data not available | Data not available | Synergistic cell death observed[6] |
| ... | Researcher to determine | Insert value | Insert value | Insert value | Synergistic/Additive/Antagonistic |
Note: Specific IC₅₀ and Combination Index values for the this compound and Tuvusertib combination are not yet publicly available and should be determined experimentally.
Table 2: Clinical Trial Data (NCT05396833 - Phase Ib)[5][9]
| Parameter | Value |
| Dose-Limiting Toxicities (DLTs) | 5 patients experienced DLTs at various dose levels. |
| Most Frequent Treatment-Emergent Adverse Events (TEAEs, any grade) | Anemia (62%), Nausea (45%), Fatigue (43%), Vomiting (43%) |
| Most Frequent Grade ≥3 TEAEs | Anemia (n=9), Decreased platelets (n=5), Fatigue (n=3), Decreased neutrophils (n=3) |
| Recommended Phase 2 Dose (RP2D) | Tuvusertib 180 mg QD + Lartesertib 150 mg QD (2 weeks on/2 weeks off) |
| Pharmacokinetics (Tuvusertib) | Median Tₘₐₓ: ~2-3 h; Mean t₁/₂: ~3.2-4.5 h |
| Pharmacokinetics (Lartesertib) | Median Tₘₐₓ: ~1-3.5 h; Mean t₁/₂: ~5.5-8.7 h |
| Pharmacodynamics (γ-H2AX inhibition) | Tuvusertib (≥130 mg): Complete or near-complete target inhibition at 1-6 h. Lartesertib (≥100 mg): ~50% target inhibition across all time points. |
| Preliminary Efficacy | 6 out of 42 patients had stable disease >16 weeks. |
Experimental Protocols
In Vitro Cell Viability and Synergy Assessment
This protocol describes how to assess the cytotoxic effects of this compound and Tuvusertib, both as single agents and in combination, and to determine if their interaction is synergistic.
Materials:
-
Cancer cell lines of interest
-
This compound and Tuvusertib
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT reagent
-
Plate reader
Procedure:
-
Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and Tuvusertib.
-
Treat cells with single agents or a combination of both drugs at various concentrations. Include a vehicle-only control.
-
Incubate the plates for 72 hours.
-
Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) for each drug using non-linear regression analysis (e.g., in GraphPad Prism).
-
Determine the synergy between the two drugs by calculating the Combination Index (CI) using software such as CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Western Blot Analysis of DNA Damage Response
This protocol is for assessing the pharmacodynamic effects of this compound and Tuvusertib on the ATM and ATR signaling pathways.
Materials:
-
Cancer cell lines
-
This compound and Tuvusertib
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-pATM (Ser1981), anti-ATM, anti-pATR (Ser428), anti-ATR, anti-pCHK2 (Thr68), anti-CHK2, anti-pCHK1 (Ser345), anti-CHK1, anti-γH2AX (Ser139), anti-H2AX, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound, Tuvusertib, or the combination for the desired time (e.g., 1, 6, 24 hours).
-
Lyse the cells and quantify protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities and normalize to a loading control (e.g., β-actin).
Immunofluorescence for γ-H2AX Foci Formation
This protocol allows for the visualization and quantification of DNA double-strand breaks by staining for γ-H2AX foci.
Materials:
-
Cells grown on coverslips
-
This compound and Tuvusertib
-
4% paraformaldehyde
-
0.25% Triton X-100
-
Blocking solution (e.g., 5% BSA in PBS)
-
Anti-γ-H2AX primary antibody
-
Fluorescently labeled secondary antibody
-
DAPI
-
Fluorescence microscope
Procedure:
-
Treat cells with the drugs as required.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.25% Triton X-100.
-
Block with 5% BSA.
-
Incubate with anti-γ-H2AX antibody.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize under a fluorescence microscope.
-
Quantify the number of γ-H2AX foci per nucleus using image analysis software (e.g., ImageJ).
In Vivo Xenograft Model Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of the this compound and Tuvusertib combination in a mouse xenograft model.
Procedure:
-
Implant a suitable cancer cell line subcutaneously into immunocompromised mice.
-
Once tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment groups: Vehicle, this compound alone, Tuvusertib alone, and the combination.
-
Administer the drugs orally according to the dosing schedule determined from tolerability studies.
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and collect tumors for pharmacodynamic analysis (e.g., Western blot or immunohistochemistry for γ-H2AX).
-
Calculate tumor growth inhibition (TGI) for each treatment group.
Conclusion
The combination of this compound and Tuvusertib represents a promising therapeutic strategy for a range of cancers by targeting key nodes in the DNA damage response pathway. The protocols and guidelines presented here provide a framework for researchers to further investigate the preclinical and clinical potential of this combination. Careful experimental design and data analysis, as outlined in these notes, will be crucial for advancing our understanding of the synergistic effects and clinical utility of dual ATM and ATR inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. tuvusertib (M1774) News - LARVOL Sigma [sigma.larvol.com]
- 3. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative γ-H2AX immunofluorescence method for DNA double-strand break analysis in testis and liver after intravenous administration of 111InCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
Application Note: Western Blot Protocol for Detecting p-ATM (Ser1981) Following Lartesertib Treatment
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for performing a Western blot to detect the phosphorylation of Ataxia Telangiectasia Mutated (ATM) kinase at serine 1981 (p-ATM) in cell lysates following treatment with the ATM inhibitor, Lartesertib.
Introduction
Lartesertib, also known as M4076, is a potent and selective, orally administered inhibitor of ATM kinase.[1][2] ATM is a critical regulator of the DNA damage response (DDR), particularly in the context of DNA double-strand breaks (DSBs).[2][3] Upon DNA damage, ATM is activated through autophosphorylation at serine 1981, initiating a signaling cascade that promotes DNA repair, cell cycle arrest, or apoptosis.[3] By inhibiting ATM kinase activity, Lartesertib prevents the repair of DNA damage in cancer cells, potentially leading to synthetic lethality and increased sensitivity to other DNA-damaging agents.[1][2][4]
Western blotting is a fundamental technique used to detect and quantify the expression levels of specific proteins. This application note details a robust Western blot protocol to assess the efficacy of Lartesertib by monitoring the inhibition of ATM autophosphorylation at Ser1981. A decrease in the p-ATM (Ser1981) signal upon Lartesertib treatment is indicative of target engagement and inhibition of the ATM signaling pathway.
Signaling Pathway and Experimental Workflow
Lartesertib functions as an ATP-competitive inhibitor, binding to the kinase domain of ATM and preventing its catalytic activity.[3] This action blocks the downstream signaling cascade that is crucial for the cellular response to DNA double-strand breaks.
Caption: Lartesertib inhibits ATM autophosphorylation.
The experimental workflow for assessing Lartesertib's effect on p-ATM levels via Western blot involves several key stages, from cell culture and treatment to data analysis.
Caption: Western blot workflow for p-ATM detection.
Experimental Protocols
A. Cell Culture and Lartesertib Treatment
-
Cell Line Selection: Choose a cell line known to have a functional ATM signaling pathway (e.g., A549, U2OS).
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Lartesertib Preparation: Prepare a stock solution of Lartesertib in a suitable solvent (e.g., DMSO). Further dilutions should be made in cell culture medium to achieve the desired final concentrations.
-
Treatment: Treat cells with varying concentrations of Lartesertib for a predetermined duration (e.g., 1-2 hours) before inducing DNA damage. Include a vehicle-only control.
B. Induction of DNA Damage (Optional but Recommended)
To robustly assess the inhibition of ATM phosphorylation, it is recommended to induce DNA damage to stimulate ATM activity.
-
Method: After Lartesertib pre-treatment, induce DNA double-strand breaks using methods such as ionizing radiation (IR) (e.g., 5-10 Gy) or treatment with a radiomimetic drug like bleomycin or etoposide.
-
Incubation: Allow cells to recover for a short period (e.g., 30-60 minutes) post-damage induction to allow for ATM activation in control cells.
C. Cell Lysis and Protein Extraction
-
Wash: Place the cell culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each plate.
-
Harvest: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant containing the total protein to a new tube.
D. Protein Quantification
-
Assay: Determine the protein concentration of each sample using a Bradford or BCA protein assay kit, following the manufacturer's instructions.
-
Normalization: Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading.
E. SDS-PAGE and Western Blotting
-
Sample Preparation: Mix the normalized protein lysates with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load 20-40 µg of protein per lane onto a low-percentage (e.g., 6%) SDS-polyacrylamide gel to resolve the high molecular weight ATM protein (~350 kDa).
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane. A wet transfer at 25-30V overnight at 4°C is recommended for large proteins like ATM.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
Data Presentation: Reagents and Conditions
| Parameter | Recommendation |
| Cell Lysis Buffer | RIPA buffer with protease and phosphatase inhibitors |
| Protein Assay | BCA or Bradford Assay |
| SDS-PAGE Gel % | 6% Acrylamide |
| Transfer Membrane | PVDF |
| Transfer Conditions | Wet Transfer: 25-30V overnight at 4°C |
| Blocking Buffer | 5% BSA or non-fat milk in TBST |
| Primary Antibody | Rabbit anti-p-ATM (Ser1981) |
| Mouse anti-Total ATM | |
| Mouse/Rabbit anti-β-actin (Loading Control) | |
| Primary Antibody Dilution | 1:1000 (or as per manufacturer's recommendation) |
| Primary Incubation | Overnight at 4°C |
| Secondary Antibody | Anti-rabbit IgG-HRP, Anti-mouse IgG-HRP |
| Secondary Antibody Dilution | 1:5000 - 1:10,000 |
| Secondary Incubation | 1 hour at Room Temperature |
| Detection Reagent | Enhanced Chemiluminescence (ECL) Substrate |
Troubleshooting
| Problem | Possible Cause | Solution |
| No/Weak p-ATM Signal | Inefficient DNA damage induction | Optimize dose and time of DNA damaging agent. |
| Inactive primary antibody | Use a fresh or validated antibody. | |
| Insufficient protein loading | Increase the amount of protein loaded per lane. | |
| Inefficient transfer of high MW ATM | Optimize transfer conditions (longer time, lower voltage). | |
| High Background | Insufficient blocking | Increase blocking time to 2 hours or try a different blocking agent. |
| Primary antibody concentration too high | Decrease primary antibody concentration. | |
| Insufficient washing | Increase the number and duration of wash steps. |
Conclusion
This application note provides a comprehensive protocol for the detection of p-ATM (Ser1981) by Western blot to evaluate the efficacy of the ATM inhibitor Lartesertib. Adherence to this detailed methodology will enable researchers to reliably assess the target engagement of Lartesertib and its impact on the DNA damage response pathway.
References
Application Notes and Protocols for Clonogenic Survival Assay with (Rac)-Lartesertib
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Lartesertib, also known as M4076, is a potent and selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase.[1][2] ATM is a master regulator of the DNA damage response (DDR), particularly in the context of DNA double-strand breaks (DSBs).[1] Inhibition of ATM by Lartesertib prevents the activation of downstream signaling pathways that lead to cell cycle arrest and DNA repair. This action can sensitize cancer cells to DNA-damaging agents like ionizing radiation (IR). The clonogenic survival assay is a critical in vitro method to quantify the ability of a single cell to undergo unlimited division and form a colony, thereby measuring the efficacy of cytotoxic agents or radiosensitizers like Lartesertib.
These application notes provide a detailed protocol for performing a clonogenic survival assay to evaluate the radiosensitizing effects of this compound on cancer cell lines.
Mechanism of Action and Signaling Pathway
This compound is an ATP-competitive inhibitor of ATM kinase.[1] In response to DNA double-strand breaks, ATM autophosphorylates and subsequently phosphorylates a multitude of downstream targets, including CHK2, p53, and H2AX. This cascade initiates cell cycle checkpoints, allowing time for DNA repair, or triggers apoptosis if the damage is irreparable. By inhibiting ATM, Lartesertib abrogates these downstream signaling events, leading to the accumulation of DNA damage and enhanced cell death, particularly when combined with radiotherapy.[1][2]
Recent studies suggest a role for Rac1, a member of the Rho family of small GTPases, in the DNA damage response. Rac1 signaling can be activated by genotoxic stress and appears to be required for a full DNA damage response, potentially influencing the formation of DNA topoisomerase II cleavable complexes and activating downstream kinases. While not a direct target of Lartesertib, the interplay between ATM-mediated and Rac-mediated DDR pathways presents an area of ongoing research.
ATM Signaling Pathway Inhibition by this compound
Caption: ATM signaling pathway and the inhibitory action of this compound.
Data Presentation
The following tables present illustrative data on the effect of this compound on the clonogenic survival of a representative cancer cell line (e.g., FaDu, a human pharyngeal squamous cell carcinoma line) in combination with ionizing radiation. This data is based on qualitative descriptions from the literature, which indicate a dose-dependent enhancement of radiation-induced suppression of colony formation by Lartesertib (M4076).[2] The specific quantitative values presented here are for representative purposes.
Table 1: Plating Efficiency of FaDu Cells
| Treatment Group | Plating Efficiency (%) |
| Control (DMSO) | 45.2 |
| This compound (100 nM) | 43.8 |
Table 2: Clonogenic Survival of FaDu Cells Treated with this compound and/or Radiation
| Treatment Group | Plating Efficiency (%) | Number of Colonies (Normalized) | Survival Fraction |
| Control (DMSO, 0 Gy) | 45.2 | 100 | 1.00 |
| 2 Gy Radiation | 45.2 | 55 | 0.55 |
| 4 Gy Radiation | 45.2 | 25 | 0.25 |
| 6 Gy Radiation | 45.2 | 10 | 0.10 |
| This compound (100 nM) | 43.8 | 97 | 0.97 |
| This compound + 2 Gy | 43.8 | 30 | 0.30 |
| This compound + 4 Gy | 43.8 | 10 | 0.10 |
| This compound + 6 Gy | 43.8 | 2 | 0.02 |
Table 3: Sensitizer Enhancement Ratio (SER) for this compound
| Survival Fraction | Dose (Gy) - Radiation Alone | Dose (Gy) - Radiation + Lartesertib | SER |
| 0.5 | 2.3 | 1.5 | 1.53 |
| 0.1 | 6.0 | 4.0 | 1.50 |
Experimental Protocols
Experimental Workflow for Clonogenic Survival Assay
Caption: Experimental workflow of a clonogenic survival assay.
Materials
-
Cancer cell line of interest (e.g., FaDu, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (M4076)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
6-well or 12-well tissue culture plates
-
Hemocytometer or automated cell counter
-
Trypan blue solution
-
Fixing solution (e.g., 1:7 acetic acid:methanol)
-
Staining solution (0.5% w/v Crystal Violet in methanol)
-
X-ray irradiator
Detailed Protocol
1. Cell Preparation and Seeding: a. Culture cells in appropriate medium until they reach 70-80% confluency. b. Aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA. c. Neutralize the trypsin with complete medium and create a single-cell suspension. d. Determine the viable cell concentration using a hemocytometer and trypan blue exclusion. e. Calculate the required cell dilutions to seed a specific number of cells per well. The number of cells to be plated will depend on the expected toxicity of the treatment and the plating efficiency of the cell line. A preliminary experiment to determine the plating efficiency is recommended. f. Seed the cells into 6-well plates and incubate for 18-24 hours to allow for cell attachment.
2. Treatment with this compound and Radiation: a. Prepare stock solutions of this compound in DMSO. Further dilute in complete medium to the desired final concentrations. The final DMSO concentration should be consistent across all wells and typically below 0.1%. b. Aspirate the medium from the attached cells and add the medium containing the appropriate concentration of this compound or vehicle control (DMSO). c. Incubate the cells with the drug for 1-2 hours prior to irradiation. d. Irradiate the plates with varying doses of ionizing radiation (e.g., 0, 2, 4, 6 Gy).
3. Colony Formation: a. Following irradiation, return the plates to the incubator. b. Incubate for 10-14 days, or until colonies in the control wells are visible and contain at least 50 cells. c. Do not disturb the plates during the incubation period.
4. Staining and Colony Counting: a. Aspirate the medium from the wells and gently wash once with PBS. b. Add 1-2 mL of fixing solution to each well and incubate for 10-15 minutes at room temperature. c. Remove the fixing solution and add 1-2 mL of Crystal Violet staining solution. Incubate for 15-30 minutes. d. Gently wash the plates with tap water until the excess stain is removed and let them air dry. e. Count the number of colonies containing ≥50 cells in each well.
Data Analysis
-
Plating Efficiency (PE): This represents the percentage of seeded cells that form colonies in the untreated control group.
-
PE = (Number of colonies counted / Number of cells seeded) x 100%
-
-
Surviving Fraction (SF): This is the fraction of cells that survive treatment compared to the untreated control.
-
SF = (Number of colonies counted / (Number of cells seeded x (PE / 100)))
-
-
Sensitizer Enhancement Ratio (SER): This is a measure of the extent to which the drug enhances the effect of radiation. It is calculated by dividing the radiation dose required to produce a given level of survival in the absence of the drug by the dose required to produce the same level of survival in the presence of the drug.
Conclusion
The clonogenic survival assay is a robust method for determining the long-term efficacy of this compound as a radiosensitizer. By inhibiting the ATM-mediated DNA damage response, Lartesertib is expected to significantly reduce the clonogenic survival of cancer cells when combined with ionizing radiation. The protocols and illustrative data provided herein serve as a comprehensive guide for researchers to effectively design, execute, and interpret these crucial experiments in the development of novel cancer therapies.
References
Application Notes and Protocols: Immunofluorescence Staining for γ-H2AX in Lartesertib-Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lartesertib (M4076) is a potent and selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase.[1][2][3] ATM is a critical protein in the DNA Damage Response (DDR) pathway, primarily activated by DNA double-strand breaks (DSBs).[4][5] By inhibiting ATM, Lartesertib prevents the repair of these breaks, which can lead to the death of cancer cells and enhance the efficacy of other cancer therapies.[2][6]
A key biomarker for detecting DSBs is the phosphorylation of the histone variant H2AX at serine 139, resulting in what is known as gamma-H2AX (γ-H2AX).[7][8][9][10] Following a DSB, H2AX is rapidly phosphorylated, and these γ-H2AX molecules form distinct nuclear foci that can be visualized and quantified using immunofluorescence microscopy.[11][12][13][14] The number of γ-H2AX foci is directly proportional to the number of DSBs, making it a highly sensitive marker for DNA damage.[8][9][12]
This document provides a detailed protocol for performing immunofluorescence staining of γ-H2AX in cells treated with Lartesertib to assess the drug's impact on DNA damage.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the DNA damage signaling pathway involving γ-H2AX and the experimental workflow for its detection.
Caption: DNA Damage Response Pathway Inhibition by Lartesertib.
Caption: Immunofluorescence Staining Workflow for γ-H2AX.
Experimental Protocols
This protocol is optimized for cultured mammalian cells.
Materials
-
Cell Culture: Appropriate cell line and complete culture medium.
-
Lartesertib: Stock solution in DMSO.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS.
-
Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween 20 (PBST).
-
Primary Antibody: Mouse monoclonal anti-γ-H2AX (Ser139) antibody.
-
Secondary Antibody: Alexa Fluor conjugated goat anti-mouse IgG.
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole).
-
Mounting Medium: Antifade mounting medium.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Coverslips and Microscope Slides.
Procedure
-
Cell Seeding and Treatment:
-
Seed cells onto coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of fixation.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of Lartesertib or vehicle control (DMSO) for the specified duration. A positive control, such as a known DNA damaging agent (e.g., etoposide or ionizing radiation), should be included.
-
-
Fixation:
-
Aspirate the culture medium.
-
Gently wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the anti-γ-H2AX primary antibody in Blocking Buffer according to the manufacturer's instructions (a common starting dilution is 1:500).
-
Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBST for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer (a common starting dilution is 1:1000).
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBST for 5 minutes each, protected from light.
-
-
Nuclear Counterstaining:
-
Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature, protected from light.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Carefully mount the coverslips onto microscope slides using a drop of antifade mounting medium.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
Store the slides at 4°C, protected from light, until imaging.
-
-
Fluorescence Microscopy and Image Analysis:
-
Acquire images using a fluorescence microscope with appropriate filters for the chosen fluorophores.
-
Quantify the number of γ-H2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji). At least 50-100 cells should be analyzed per condition for reliable quantification.
-
Data Presentation
The following tables present representative quantitative data on the effect of Lartesertib on γ-H2AX foci formation.
Table 1: Effect of Lartesertib on γ-H2AX Foci Formation in Cancer Cells
| Treatment Group | Concentration (nM) | Mean γ-H2AX Foci per Cell (± SEM) | Percentage of Foci Reduction (%) |
| Vehicle Control (DMSO) | - | 35.2 ± 2.1 | - |
| Lartesertib | 100 | 18.5 ± 1.5 | 47.4 |
| Lartesertib | 200 | 9.8 ± 1.1 | 72.2 |
| Lartesertib | 300 | 5.3 ± 0.8 | 85.0 |
| Lartesertib | 400 | 4.1 ± 0.6 | 88.3 |
Data are representative and based on the reported trend of γ-H2AX reduction.[15][16][17] SEM: Standard Error of the Mean.
Table 2: Pharmacodynamic Target Inhibition by Lartesertib
| Lartesertib Dose (mg QD) | Maximum Target Inhibition of γ-H2AX (%) |
| 100 - 400 | 80 - 100 |
This data is derived from a first-in-human phase I study of Lartesertib.[15][16][17] QD: Once Daily.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background | - Insufficient blocking- Secondary antibody is non-specific- Antibody concentration too high | - Increase blocking time or BSA concentration- Run a secondary antibody only control- Titrate antibody concentration |
| Weak or No Signal | - Inefficient permeabilization- Primary antibody not effective- Fluorophore has been photobleached | - Increase Triton X-100 concentration or incubation time- Use a different, validated primary antibody- Minimize light exposure and use antifade mounting medium |
| Non-specific Nuclear Staining | - Antibody concentration too high- Fixation artifact | - Titrate primary antibody- Optimize fixation time and PFA concentration |
| Foci are Difficult to Distinguish | - Poor image resolution- Overlapping cells | - Use a higher magnification objective- Seed cells at a lower density |
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting the DNA damage response in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Gamma-H2AX - a novel biomarker for DNA double-strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. γ-H2AX - A Novel Biomarker for DNA Double-strand Breaks | In Vivo [iv.iiarjournals.org]
- 9. iv.iiarjournals.org [iv.iiarjournals.org]
- 10. Detection of DNA Double-Strand Breaks by γ-H2AX Immunodetection | Springer Nature Experiments [experiments.springernature.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- 14. Quantitative γ-H2AX immunofluorescence method for DNA double-strand break analysis in testis and liver after intravenous administration of 111InCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A First-in-Human Study of ATM Inhibitor Lartesertib as Monotherapy in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A First-in-Human Study of ATM Inhibitor Lartesertib as Monotherapy in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. discovery.researcher.life [discovery.researcher.life]
Application Note: Cell-Based Assays for Measuring Lartesertib IC50 Values
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lartesertib, also known as M4076, is a potent, orally bioavailable, and highly selective ATP-competitive inhibitor of Ataxia telangiectasia-mutated (ATM) kinase.[1][2][3][4] ATM is a critical serine/threonine protein kinase that functions as a primary sensor of DNA double-strand breaks (DSBs), one of the most severe forms of DNA damage.[4][5] Upon activation by DSBs, ATM triggers a complex signaling cascade, phosphorylating key downstream targets such as p53 and Checkpoint Kinase 2 (CHK2) to initiate cell cycle arrest, DNA repair, or, if the damage is irreparable, apoptosis.[6]
In many cancer cells, the DNA damage response (DDR) pathway is upregulated, allowing them to survive DNA damage induced by endogenous stress or exogenous treatments like chemotherapy and radiation.[2][4] By inhibiting ATM, Lartesertib prevents the repair of DSBs, which can lead to the accumulation of lethal DNA damage and subsequent cell death.[1][2][3] This mechanism not only has a direct anti-neoplastic effect in certain contexts but also has the potential to sensitize cancer cells to other DNA-damaging agents.[5]
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of an inhibitor. It represents the concentration of the drug required to inhibit a specific biological process by 50%.[7] This application note provides detailed protocols for determining the IC50 value of Lartesertib in vitro using two common cell-based assays: a cell proliferation assay and a target engagement assay.
Lartesertib Mechanism of Action: ATM Signaling Pathway
Lartesertib functions by inhibiting the kinase activity of ATM, thereby blocking the downstream signaling cascade that is critical for the DNA damage response.
Experimental Protocols
Protocol 1: Cell Proliferation Assay for IC50 Determination
This protocol describes a method for determining the IC50 value of Lartesertib based on its anti-proliferative effects over a 72-hour period.
1. Materials and Reagents
-
Selected cancer cell lines (e.g., FaDu, MiaPaCa-2, MV4-11)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Lartesertib (M4076)
-
DMSO (cell culture grade)
-
96-well clear-bottom, black-walled tissue culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or resazurin-based assay)
-
Multichannel pipette
-
Plate reader (Luminometer or Fluorometer)
2. Procedure
-
Compound Preparation: Prepare a 10 mM stock solution of Lartesertib in DMSO.[1] Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in complete culture medium, starting from a top concentration of 10 µM. Include a vehicle control (DMSO only) at the same final concentration as the highest Lartesertib dose.
-
Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well in 90 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂.
-
Drug Treatment: Add 10 µL of the serially diluted Lartesertib or vehicle control to the respective wells. This will result in a final volume of 100 µL per well.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂. The incubation time may need to be optimized depending on the cell line's doubling time.[7][8]
-
Viability Measurement:
-
Equilibrate the plate and the viability reagent to room temperature.
-
Add the viability reagent to each well according to the manufacturer's instructions (e.g., 100 µL for CellTiter-Glo®).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background signal (media only wells) from all data points.
-
Normalize the data by expressing cell viability as a percentage relative to the vehicle-treated control wells (100% viability).
-
Plot the normalized viability data against the log concentration of Lartesertib.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the dose-response curve and calculate the IC50 value using software such as GraphPad Prism or an online IC50 calculator.[8][9]
-
Protocol 2: Target Engagement Assay via Western Blot
This protocol confirms that Lartesertib inhibits ATM activity within the cell by measuring the phosphorylation of a known downstream target, CHK2, following the induction of DNA damage.
1. Materials and Reagents
-
Selected cancer cell line
-
6-well tissue culture plates
-
Lartesertib (M4076) and DMSO
-
DNA damaging agent (e.g., Bleomycin or an irradiator for ionizing radiation)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: Rabbit anti-phospho-CHK2 (Thr68), Rabbit anti-CHK2, Mouse anti-β-actin
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
SDS-PAGE gels and Western blot equipment
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
2. Procedure
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Pre-treat the cells with various concentrations of Lartesertib (e.g., 0, 10 nM, 100 nM, 1 µM) for 2 hours.
-
DNA Damage Induction: Induce DNA double-strand breaks. For example, treat cells with bleomycin (e.g., 10 µg/mL) for 1 hour or expose them to ionizing radiation (e.g., 5 Gy) and allow them to recover for 1 hour.[6] Include an undamaged control group.
-
Cell Lysis: Wash cells twice with ice-cold PBS and lyse them with ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of each supernatant using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibody against p-CHK2 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe for total CHK2 and a loading control (e.g., β-actin) to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using software like ImageJ. Normalize the p-CHK2 signal to the total CHK2 signal for each condition. Express the inhibition of phosphorylation as a percentage relative to the damage-induced, vehicle-treated control.
Experimental Workflow Diagram
The following diagram outlines the general workflow for determining the IC50 of Lartesertib using a cell-based proliferation assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. M-4076 | C23H21FN6O3 | CID 122599280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The Development of ATM Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lartesertib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. A First-in-Human Study of ATM Inhibitor Lartesertib as Monotherapy in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clyte.tech [clyte.tech]
- 9. IC50 Calculator | AAT Bioquest [aatbio.com]
Application Notes and Protocols: Establishing a Lartesertib-Resistant Cancer Cell Line
Introduction
Lartesertib (also known as M4076) is a potent and selective, orally bioavailable inhibitor of Ataxia-Telangiectasia Mutated (ATM) kinase.[1][2] ATM is a master regulator of the DNA Damage Response (DDR) pathway, a critical cellular network that detects and repairs DNA damage to maintain genomic stability.[3] Specifically, ATM is activated by DNA double-strand breaks (DSBs), initiating a signaling cascade that leads to cell cycle arrest, DNA repair, or apoptosis.[3][4] In many cancer types, the DDR pathway is upregulated, contributing to resistance against DNA-damaging therapies like chemotherapy and radiation.[3] By inhibiting ATM, Lartesertib prevents cancer cells from repairing DSBs, which can induce synthetic lethality in tumors with specific genetic backgrounds or sensitize them to other anticancer agents.[1][2][4]
The development of drug resistance is a major obstacle in cancer therapy. Establishing cancer cell lines with acquired resistance to Lartesertib is a critical preclinical tool. These models enable researchers to investigate the molecular mechanisms of resistance, identify potential biomarkers to predict patient response, and develop novel therapeutic strategies to overcome or circumvent resistance. This document provides a detailed protocol for generating and validating a Lartesertib-resistant cancer cell line using a gradual dose-escalation method.
Materials and Equipment
Reagents:
-
Parental cancer cell line of interest (e.g., prostate, ovarian, or endometrial cancer cell line)[5]
-
Lartesertib (M4076)
-
Dimethyl sulfoxide (DMSO), cell culture grade[1]
-
Complete cell culture medium (e.g., RPMI 1640 or DMEM, specific to the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA (0.25%)[6]
-
Phosphate-Buffered Saline (PBS), sterile
-
Cryopreservation medium (e.g., 90% FBS, 10% DMSO)
Equipment:
-
Humidified incubator (37°C, 5% CO2)
-
Biosafety cabinet (Class II)
-
Microplate reader
-
Inverted microscope
-
Centrifuge
-
Water bath (37°C)
-
Cell counting device (e.g., hemocytometer or automated counter)
-
96-well and 6-well cell culture plates
-
Cell culture flasks (T-25, T-75)
-
Pipettes and sterile tips
-
Cryogenic storage vials and container
Experimental Workflow
The process of generating a Lartesertib-resistant cell line involves determining the initial sensitivity of the parental cells, followed by chronic exposure to gradually increasing concentrations of the drug. This selects for a population of cells that can survive and proliferate at high drug concentrations.
Experimental Protocols
Protocol 1: Determination of Lartesertib IC50 in Parental Cell Line
This protocol determines the baseline sensitivity of the parental cancer cell line to Lartesertib. The half-maximal inhibitory concentration (IC50) is essential for selecting the starting dose for resistance induction.[6]
-
Prepare Lartesertib Stock: Dissolve Lartesertib in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -80°C.
-
Cell Seeding: Harvest logarithmically growing parental cells and seed them into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well). Incubate overnight to allow for cell attachment.[6][7]
-
Drug Treatment: Prepare serial dilutions of Lartesertib in a complete culture medium. The concentration range should span several orders of magnitude around the expected IC50. Remove the old medium from the 96-well plate and add 100 µL of the drug-containing medium to each well. Include a "vehicle control" (medium with DMSO equivalent to the highest Lartesertib concentration) and a "blank control" (medium only).
-
Incubation: Incubate the plate for a period equivalent to 2-3 cell doubling times (typically 48-72 hours).
-
Viability Assessment: Add 10 µL of CCK-8 or MTT reagent to each well and incubate for 1-4 hours as per the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
IC50 Calculation: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the logarithm of Lartesertib concentration and use a non-linear regression model (log(inhibitor) vs. response) to determine the IC50 value.
Protocol 2: Generation of Lartesertib-Resistant Cell Line
This protocol uses a continuous, dose-escalation method to select for resistant cells.[7][8] The process is lengthy and can take from 3 to 18 months.[9]
-
Initiate Culture: Seed parental cells in a T-25 flask. Once they reach 50-60% confluency, replace the medium with a fresh complete medium containing Lartesertib at a starting concentration equal to the IC20 (the concentration that inhibits 20% of cell growth), as determined in Protocol 1.
-
Monitor and Maintain: Culture the cells under standard conditions, changing the drug-containing medium every 2-3 days. Initially, significant cell death is expected.
-
Passage and Escalate: Once the surviving cells recover and reach 70-80% confluency, passage them into a new flask. At this point, increase the Lartesertib concentration by a factor of 1.5 to 2.0.
-
Repeat Escalation: Repeat step 3 for multiple cycles. The rate of concentration increase should be guided by the health and recovery rate of the cell population. If cells grow very slowly or show signs of distress, maintain them at the current concentration for additional passages before escalating further.
-
Cryopreservation: At key milestones (e.g., when cells become stable at 2x, 5x, and 10x the initial IC50), cryopreserve vials of the cells.[10] This creates a valuable resource and a backup if the culture is lost.
-
Establish Final Line: Continue this process until the cells can proliferate steadily in a high concentration of Lartesertib (e.g., at least 10 times the parental IC50). Maintain the established resistant cell line in a medium containing this final concentration of Lartesertib to ensure the stability of the resistant phenotype.
Protocol 3: Confirmation of Resistance and Calculation of Resistance Index (RI)
This protocol validates the resistant phenotype by comparing the IC50 of the newly generated cell line with that of the original parental line.
-
Perform Viability Assay: Following the same steps as in Protocol 1, determine the IC50 of Lartesertib for both the parental cell line and the newly established resistant cell line in parallel.
-
Calculate Resistance Index (RI): The RI quantifies the degree of resistance.[7] It is calculated using the following formula:
-
RI = IC50 (Resistant Cell Line) / IC50 (Parental Cell Line)
-
-
Interpretation: An RI value significantly greater than 1 indicates acquired resistance. A stable resistant line typically has an RI of 10 or higher.
Data Presentation
Quantitative data should be organized for clarity and easy comparison.
Table 1: Example Data for IC50 Determination
| Lartesertib Conc. (nM) | Absorbance (450nm) Rep 1 | Absorbance (450nm) Rep 2 | Absorbance (450nm) Rep 3 | Average Absorbance | % Viability |
|---|---|---|---|---|---|
| 0 (Vehicle) | 1.254 | 1.288 | 1.271 | 1.271 | 100.0 |
| 1 | 1.103 | 1.125 | 1.118 | 1.115 | 87.7 |
| 10 | 0.852 | 0.879 | 0.866 | 0.866 | 68.1 |
| 50 | 0.641 | 0.635 | 0.650 | 0.642 | 50.5 |
| 100 | 0.411 | 0.428 | 0.419 | 0.419 | 33.0 |
| 500 | 0.155 | 0.162 | 0.158 | 0.158 | 12.4 |
Table 2: Comparison of Parental and Resistant Cell Line Sensitivity
| Cell Line | Lartesertib IC50 (nM) | Resistance Index (RI) |
|---|---|---|
| Parental Line (e.g., OVCAR-3) | 52.5 | 1.0 |
| Resistant Line (e.g., OVCAR-3/LR-Res) | 610.2 | 11.6 |
Further Characterization of Resistant Cell Lines
Once a resistant cell line is established, further experiments are crucial to understand the underlying mechanisms of resistance.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. A First-in-Human Study of ATM Inhibitor Lartesertib as Monotherapy in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lartesertib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Cell Culture Academy [procellsystem.com]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Genome-wide CRISPR-Cas9 Screening with (Rac)-Lartesertib to Identify Genetic Sensitizers
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Lartesertib (also known as M4076) is a potent and selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical component of the DNA damage response (DDR) pathway.[1][2][3] By inhibiting ATM, Lartesertib prevents the repair of DNA double-strand breaks, which can lead to the accumulation of genomic instability and ultimately, cancer cell death.[1][2] This mechanism of action makes Lartesertib a promising therapeutic agent, particularly in combination with DNA-damaging agents or in tumors with specific genetic backgrounds. Identifying genetic alterations that sensitize cancer cells to Lartesertib is crucial for patient stratification and the development of effective combination therapies.
This document provides detailed application notes and protocols for conducting a genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss sensitizes cancer cells to this compound. The protocols outlined here describe a negative selection screen, where the depletion of specific single-guide RNAs (sgRNAs) from a Lartesertib-treated cell population indicates that the targeted gene is a sensitizer.
Key Concepts
A CRISPR-Cas9 screen is a powerful tool for functional genomics that allows for the systematic knockout of genes across the genome to assess their role in a specific phenotype, such as drug sensitivity.[4][5][6][7] In a pooled screen, a library of lentiviral vectors, each containing an sgRNA targeting a specific gene, is transduced into a population of Cas9-expressing cells.[5] This creates a diverse pool of cells, each with a specific gene knockout.
For a negative selection screen to identify drug sensitizers, the cell pool is treated with a sublethal concentration of the drug.[4] If the knockout of a particular gene increases the cell's sensitivity to the drug, that cell will be less likely to survive and proliferate. Consequently, the sgRNA targeting that gene will become depleted from the population over time. By using next-generation sequencing (NGS) to compare the sgRNA representation in the treated versus untreated cell populations, genes that act as sensitizers can be identified.[8]
Data Presentation
Table 1: Hypothetical Cell Line Characterization
| Cell Line | Cancer Type | Key Genetic Features | Rationale for Selection |
| HCT116 | Colorectal Carcinoma | p53 wild-type | Well-characterized, readily transducible, and relevant for studying DNA damage response. ATM inhibition has shown efficacy in colorectal cancer models.[9] |
Table 2: Lartesertib In Vitro Activity
| Parameter | Value | Reference |
| Target | ATM Kinase | [1][3] |
| IC50 (biochemical) | ~0.2 nM | [1] |
| Effective Cellular Concentration | 10 nM - 1 µM | [10] |
| Proposed Screening Concentration (IC20) | 50 nM (Hypothetical) | Based on typical concentrations for sensitization screens. |
Table 3: Hypothetical CRISPR-Cas9 Screening Parameters
| Parameter | Description |
| CRISPR Library | GeCKO v2 Human Library (or similar genome-scale library) |
| Number of Genes Targeted | ~19,000 |
| Number of sgRNAs | ~120,000 |
| sgRNAs per Gene | 6 |
| Transduction MOI | 0.3 |
| Puromycin Selection | 2 µg/mL for 3 days |
| Cell Coverage per sgRNA | >500 cells |
| Lartesertib Treatment Duration | 14 days |
| Replicates | 3 (Biological) |
Table 4: Hypothetical Top Sensitizer Gene Hits
| Gene Symbol | Description | Fold Depletion (Log2) | p-value |
| GENE-A | DNA Repair Protein | -3.5 | 1.2e-8 |
| GENE-B | Cell Cycle Checkpoint Kinase | -3.1 | 5.6e-7 |
| GENE-C | Apoptosis Regulator | -2.8 | 9.1e-6 |
| GENE-D | Transcription Factor | -2.5 | 3.4e-5 |
| GENE-E | Metabolic Enzyme | -2.2 | 8.7e-5 |
Experimental Protocols
Protocol 1: Cell Line Preparation and Lentiviral Transduction
-
Cell Culture: Culture HCT116 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cas9 Expression: Generate a stable Cas9-expressing HCT116 cell line by lentiviral transduction with a lentiCas9-Blast vector followed by blasticidin selection. Validate Cas9 activity using a functional assay (e.g., GFP knockout).
-
Lentivirus Production: Produce the pooled sgRNA library lentivirus by transfecting HEK293T cells with the library plasmid and packaging plasmids (e.g., psPAX2 and pMD2.G).
-
Viral Titer Determination: Determine the viral titer to calculate the appropriate multiplicity of infection (MOI) for the screen.
-
Lentiviral Transduction: Transduce the stable Cas9-HCT116 cells with the pooled sgRNA library lentivirus at an MOI of 0.3 to ensure that most cells receive a single sgRNA.
-
Puromycin Selection: Two days post-transduction, select for successfully transduced cells by adding 2 µg/mL puromycin to the culture medium for 3 days.
-
Initial Cell Harvest (T0): After selection, harvest a representative population of cells for genomic DNA extraction. This will serve as the baseline for sgRNA representation.
Protocol 2: CRISPR-Cas9 Sensitization Screen with Lartesertib
-
Cell Plating: Seed the transduced and selected HCT116 cell pool into two arms: a control arm (treated with DMSO) and a Lartesertib-treated arm. Plate enough cells to maintain a coverage of at least 500 cells per sgRNA in the library.
-
Drug Treatment: Treat the experimental arm with a predetermined sublethal concentration of Lartesertib (e.g., 50 nM, corresponding to the IC20). Treat the control arm with an equivalent volume of DMSO.
-
Cell Culture and Passaging: Culture the cells for 14 days, passaging them as needed to maintain logarithmic growth and the recommended cell coverage. Replenish the media with fresh Lartesertib or DMSO at each passage.
-
Final Cell Harvest (T-final): After 14 days of treatment, harvest the cells from both the DMSO and Lartesertib-treated arms for genomic DNA extraction.
Protocol 3: Data Analysis and Hit Identification
-
Genomic DNA Extraction: Extract genomic DNA from the T0, DMSO-treated, and Lartesertib-treated cell pellets.
-
sgRNA Library Amplification: Amplify the integrated sgRNA sequences from the genomic DNA using PCR with primers specific to the lentiviral vector.
-
Next-Generation Sequencing (NGS): Sequence the amplified sgRNA libraries using a high-throughput sequencing platform.
-
Data Analysis:
-
Align the sequencing reads to the sgRNA library to determine the read count for each sgRNA.
-
Normalize the read counts across all samples.
-
Calculate the log2 fold change in sgRNA representation between the Lartesertib-treated and DMSO-treated samples.
-
Use statistical methods, such as MAGeCK, to identify genes with a significant depletion of their corresponding sgRNAs in the Lartesertib-treated population.[11] These depleted sgRNAs indicate that the targeted gene is a sensitizer to Lartesertib.
-
Protocol 4: Validation of Sensitizer Hits
-
Individual Gene Knockout: Validate the top sensitizer hits by generating individual knockout cell lines for each candidate gene using two or more independent sgRNAs.
-
Cell Viability Assays: Perform cell viability assays (e.g., CellTiter-Glo) on the individual knockout cell lines in the presence of a dose range of Lartesertib.
-
Confirmation of Sensitization: A significant decrease in cell viability in the knockout cells compared to wild-type cells upon Lartesertib treatment confirms the gene's role as a sensitizer.
Visualizations
Caption: ATM Signaling Pathway Inhibition by Lartesertib.
Caption: CRISPR-Cas9 Sensitization Screen Workflow.
Conclusion
The combination of CRISPR-Cas9 screening with targeted therapies like this compound offers a powerful and unbiased approach to identify novel genetic sensitizers. The protocols and guidelines presented here provide a framework for researchers to systematically uncover the genetic determinants of Lartesertib sensitivity. The identification of such sensitizers can lead to a deeper understanding of Lartesertib's mechanism of action, the discovery of novel drug targets for combination therapies, and the development of biomarkers for patient selection, ultimately contributing to more effective and personalized cancer treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. How to Accurately Interpret CRISPR Screening Data - CD Genomics [cd-genomics.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
- 8. Introduction of our CRISPR screening data analysis services [horizondiscovery.com]
- 9. ATM-Deficient Colorectal Cancer Cells Are Sensitive to the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. How to Analyze CRISPR Screen Data to Find Targets? | Ubigene [ubigene.us]
Troubleshooting & Optimization
Optimizing (Rac)-Lartesertib Dosage for In Vivo Studies: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing (Rac)-Lartesertib (also known as M4076) dosage for in vivo studies. The information is presented in a clear question-and-answer format, with quantitative data summarized in tables and key experimental details provided.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in preclinical in vivo studies?
A starting dose for this compound can vary depending on the tumor model and the combination agent. Based on available preclinical data, oral doses in xenograft models have ranged from 10 mg/kg to 50 mg/kg.
For instance, in a human colorectal xenograft model (SW620), oral doses of 10, 25, and 50 mg/kg were administered.[1] In a pancreatic cancer xenograft model (MiaPaCa-2), a twice-daily oral dose of 50 mg/kg was used in combination with an ATR inhibitor. It is recommended to perform a pilot study to determine the optimal dose for your specific model and experimental goals.
Q2: How should this compound be administered in animal models?
In the reported preclinical studies, this compound has been administered orally (p.o.).[1] The formulation for oral gavage should be carefully prepared to ensure solubility and stability.
Q3: What are the known synergistic combinations with this compound in vivo?
This compound, as an ATM inhibitor, has shown significant synergistic anti-tumor activity when combined with DNA damaging agents and other DNA damage response (DDR) inhibitors. Notable combinations include:
-
Irinotecan: In a human colorectal xenograft (SW620) model, the combination of Lartesertib with irinotecan demonstrated a pronounced benefit.[1]
-
Ionizing Radiation (IR): Lartesertib has been shown to be a potent radiosensitizer in various xenograft models, including FaDu (head and neck squamous cell carcinoma) and NCI-H1975 (non-small cell lung cancer), leading to complete tumor regressions in some cases.
-
ATR Inhibitors: The combination of Lartesertib with ATR inhibitors has resulted in complete tumor growth inhibition in models such as the MiaPaCa-2 pancreatic cancer xenograft.
-
PARP Inhibitors: Strong combination potential with PARP inhibitors has been demonstrated in both in vitro and in vivo experiments.
Troubleshooting Guide
Problem: High toxicity or significant body weight loss is observed in the treatment group.
-
Possible Cause: The administered dose of this compound may be too high for the specific animal strain or model. Toxicity can also be exacerbated when used in combination with other therapeutic agents.
-
Troubleshooting Steps:
-
Dose Reduction: Reduce the dosage of this compound in subsequent cohorts. A dose de-escalation study may be necessary to identify the maximum tolerated dose (MTD) in your model.
-
Modify Dosing Schedule: Consider less frequent administration (e.g., every other day instead of daily) or implementing treatment-free periods.
-
Evaluate Combination Agent Toxicity: If used in combination, assess the toxicity of the other agent alone to distinguish the source of the adverse effects. It may be necessary to reduce the dose of both agents.
-
Supportive Care: Ensure animals have adequate hydration and nutrition. Monitor for signs of distress and provide supportive care as per institutional guidelines.
-
Problem: Lack of significant anti-tumor efficacy at previously reported "effective" doses.
-
Possible Cause: Several factors can contribute to a lack of efficacy, including the specific tumor model's sensitivity to ATM inhibition, drug formulation and administration issues, or the experimental design.
-
Troubleshooting Steps:
-
Verify Drug Formulation and Administration: Ensure this compound is properly solubilized and administered consistently. Check for any potential issues with the oral gavage technique.
-
Assess Target Engagement: If possible, perform pharmacodynamic (PD) studies to confirm that Lartesertib is inhibiting ATM signaling in the tumor tissue at the administered dose. This can be assessed by measuring the phosphorylation of ATM downstream targets like CHK2.
-
Re-evaluate the Tumor Model: The specific genetic background of the tumor cells can significantly impact their sensitivity to ATM inhibitors. Consider using models with known defects in other DDR pathways, which may confer synthetic lethality with ATM inhibition.
-
Dose Escalation: If no toxicity was observed at the initial dose, a carefully monitored dose-escalation study could be performed to determine if higher concentrations are required for efficacy in your model.
-
Combination Strategy: this compound often demonstrates its highest efficacy in combination with DNA-damaging agents. If monotherapy is ineffective, consider combining it with radiotherapy or a relevant chemotherapeutic agent.
-
Data Presentation
Table 1: Summary of this compound In Vivo Dosages in Preclinical Models
| Tumor Model | Cell Line | Animal Model | This compound Dosage | Administration Route | Combination Agent | Reference |
| Colorectal Cancer | SW620 | Xenograft | 10, 25, 50 mg/kg | Oral (p.o.) | Irinotecan | [1] |
| Pancreatic Cancer | MiaPaCa-2 | Xenograft | 50 mg/kg (twice daily) | Oral (p.o.) | ATR Inhibitor | |
| Head and Neck Cancer | FaDu | Xenograft | Indicated Doses | Oral (p.o.) | Ionizing Radiation | [1][2] |
| Lung Cancer | NCI-H1975 | Xenograft | Indicated Doses | Oral (p.o.) | Ionizing Radiation | [1] |
Note: "Indicated Doses" refers to studies where dose-dependent effects were shown, but the specific numerical doses were not available in the cited abstracts.
Experimental Protocols
General Protocol for In Vivo Efficacy Study in a Xenograft Model
-
Cell Culture and Implantation:
-
Culture the selected human cancer cell line (e.g., SW620, MiaPaCa-2) under standard conditions.
-
Harvest and resuspend the cells in an appropriate medium, often mixed with Matrigel.
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
-
Drug Preparation and Administration:
-
Prepare the this compound formulation for oral gavage. A common vehicle might consist of agents like PEG300, Tween-80, and saline.
-
Administer the specified dose of Lartesertib and any combination agent according to the planned schedule. The vehicle should be administered to the control group.
-
-
Data Collection and Analysis:
-
Measure tumor volumes and body weights regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
-
Analyze the data to determine the anti-tumor efficacy (e.g., tumor growth inhibition).
-
Visualizations
Caption: Lartesertib inhibits the ATM signaling pathway.
Caption: Workflow for an in vivo efficacy study.
Caption: Troubleshooting logic for in vivo studies.
References
Troubleshooting (Rac)-Lartesertib solubility for cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges with (Rac)-Lartesertib solubility for cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is the racemic form of Lartesertib (M4076), a potent and selective inhibitor of the ATM (Ataxia telangiectasia-mutated) kinase.[1][2][3][4] ATM kinase is a critical component of the DNA damage response (DDR) pathway. By inhibiting ATM, Lartesertib can prevent the repair of DNA double-strand breaks, leading to increased cell death in cancer cells, particularly in combination with DNA-damaging agents.[5]
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is practically insoluble in water but has good solubility in dimethyl sulfoxide (DMSO).[6] For cell culture experiments, it is recommended to prepare a high-concentration stock solution in 100% DMSO.
Q3: What is the maximum recommended concentration of DMSO in cell culture media?
A3: The final concentration of DMSO in your cell culture media should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity. The exact tolerance can vary between cell lines, so it is advisable to run a vehicle control (media with the same percentage of DMSO as your highest treatment concentration) to assess its effect on your specific cells.
Q4: How should I store the this compound stock solution?
A4: Stock solutions of this compound in DMSO should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller volumes.
Troubleshooting Guide
Issue 1: this compound powder is not dissolving in DMSO.
-
Possible Cause 1: Low-quality or old DMSO.
-
Solution: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water contamination can significantly reduce the solubility of hydrophobic compounds like this compound.[6] Always use fresh, anhydrous, high-purity DMSO.
-
-
Possible Cause 2: Insufficient mixing or time.
-
Solution: After adding DMSO to the powder, vortex the vial for 1-2 minutes. If the compound does not fully dissolve, you can gently warm the solution to 37°C for a short period or use a sonicator bath to aid dissolution.[1]
-
Issue 2: Precipitate forms when diluting the DMSO stock solution in aqueous cell culture media.
-
Possible Cause: Poor aqueous solubility.
-
Solution: This is a common issue with hydrophobic compounds. To minimize precipitation, perform serial dilutions. First, dilute the high-concentration DMSO stock into a small volume of serum-free media, mixing thoroughly. Then, add this intermediate dilution to your final volume of complete media. It is crucial to ensure rapid and thorough mixing at each step to prevent the compound from crashing out of solution.
-
Issue 3: Inconsistent or unexpected experimental results.
-
Possible Cause 1: Compound precipitation in the incubator.
-
Solution: Over longer incubation periods, the compound may precipitate out of the media, leading to a decrease in the effective concentration. When setting up your experiment, visually inspect the media in your culture plates for any signs of precipitation. If you suspect this is an issue, consider reducing the final concentration of this compound or decreasing the incubation time.
-
-
Possible Cause 2: Non-specific binding.
-
Solution: Small molecule inhibitors can sometimes bind to serum proteins in the culture media or to the plastic of the culture plates, reducing the free concentration available to the cells.[7] If you observe lower than expected potency, you can try reducing the serum concentration in your media (if your cells can tolerate it) or using low-binding plates.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Molar Concentration | Notes |
| DMSO | 90 mg/mL[6] | ~200.69 mM | Use fresh, anhydrous DMSO for best results. |
| Ethanol | 23-24 mg/mL[6] | ~51-53 mM | |
| Water | Insoluble[6] | - |
Table 2: Example Formulations for In Vivo Studies
| Protocol | Components | Resulting Solubility |
| 1[1] | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.57 mM) |
| 2[1] | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.57 mM) |
| 3[1] | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.57 mM) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Calculate the required mass: The molecular weight of this compound is approximately 448.47 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 4.48 mg of the compound.
-
Weigh the compound: Carefully weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of fresh, anhydrous DMSO to the tube.
-
Dissolve: Vortex the tube for 1-2 minutes until the powder is completely dissolved. If necessary, warm the tube briefly at 37°C or sonicate.
-
Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparing Working Solutions for Cell Culture
-
Thaw the stock solution: Thaw a frozen aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare an intermediate dilution: To prepare a final concentration of 10 µM in your cell culture experiment, first make an intermediate dilution. For example, add 2 µL of the 10 mM stock solution to 198 µL of serum-free cell culture media. This will give you a 100 µM intermediate solution. Mix thoroughly by pipetting up and down.
-
Prepare the final working solution: Add the required volume of the intermediate solution to your complete cell culture media. For example, to achieve a final concentration of 10 µM in 2 mL of media, add 200 µL of the 100 µM intermediate solution to 1.8 mL of complete media.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO-containing media (without the compound) to your control wells.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Simplified ATM signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for using this compound in cell culture.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. M-4076 | C23H21FN6O3 | CID 122599280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Lartesertib and γ-H2AX Foci Formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers interpreting γ-H2AX foci formation following treatment with Lartesertib, a potent and selective ATM kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is Lartesertib and how does it work?
Lartesertib (also known as M4076) is an orally administered small molecule inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase.[1] ATM is a primary regulator of the DNA damage response (DDR), particularly in signaling the presence of DNA double-strand breaks (DSBs).[2] By inhibiting ATM, Lartesertib prevents the phosphorylation of downstream targets that are crucial for DNA repair and cell cycle arrest, thereby sensitizing cancer cells to DNA damaging agents or inducing synthetic lethality in tumors with specific DDR defects.[1][2]
Q2: What is γ-H2AX and why is it used as a biomarker for Lartesertib's activity?
γ-H2AX is the phosphorylated form of the histone variant H2AX at serine 139. It is a sensitive and specific marker for DNA double-strand breaks (DSBs).[3][4] Following a DSB, ATM, along with other kinases like ATR and DNA-PK, rapidly phosphorylates H2AX in the surrounding chromatin, creating a "focus" that can be visualized using immunofluorescence.[5][6] These foci serve as platforms to recruit DNA repair proteins.[3] Monitoring γ-H2AX foci is a standard method to assess the extent of DNA damage and the cellular response to DDR inhibitors like Lartesertib.
Q3: What is the expected effect of Lartesertib on γ-H2AX foci formation?
The effect of Lartesertib on γ-H2AX levels can be complex and context-dependent:
-
Inhibition of damage-induced foci formation: When cells are treated with a DNA damaging agent (like radiation or certain chemotherapies) that induces DSBs, ATM is activated to phosphorylate H2AX. Lartesertib, by inhibiting ATM, is expected to reduce or prevent this damage-induced increase in γ-H2AX foci. This is often the context in pharmacodynamic (PD) studies where a reduction in signal indicates target engagement.
-
Increase in endogenous foci: In some cancer cells, particularly those with high levels of replication stress or other sources of endogenous DNA damage, inhibiting ATM can lead to an accumulation of unresolved DSBs. This can result in an increase in γ-H2AX foci over time as the cells struggle to repair their DNA without a functional ATM signaling pathway.
-
Combination therapy: When combined with an ATR inhibitor (like Tuvusertib), Lartesertib can lead to enhanced DNA damage and cell death.[7] The resulting γ-H2AX levels will be a composite of both drugs' effects on DNA repair and replication stress.
Q4: I observed a decrease in γ-H2AX signal after Lartesertib treatment in my experiment. Is this expected?
A decrease in γ-H2AX signal is an expected outcome in pharmacodynamic assays where cells are first stimulated with a DNA damaging agent to induce foci, and then treated with Lartesertib to assess its ability to inhibit ATM-mediated H2AX phosphorylation. For instance, in clinical trials, patient blood samples were stimulated ex vivo with DNA damaging agents, and Lartesertib treatment showed a target inhibition of approximately 50% on average, indicating a reduction in the expected γ-H2AX response.[8] If you are not using an exogenous damaging agent, a decrease could be due to other factors outlined in the troubleshooting guide below.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Weak or No γ-H2AX Signal | 1. Ineffective Lartesertib Treatment: Incorrect dosage, degradation of the compound, or insufficient treatment time. 2. Antibody Issues: Primary antibody not suitable for immunofluorescence (IF), incorrect dilution, or improper storage.[9] 3. Microscopy Settings: Incorrect filter sets for the fluorophore, or low gain/exposure settings.[9] 4. Fixation/Permeabilization Issues: Over-fixation masking the epitope, or incomplete permeabilization preventing antibody entry. | 1. Verify Lartesertib Activity: Confirm the concentration and incubation time based on literature for your cell line. Ensure proper storage of the compound. Include a positive control for DNA damage (e.g., etoposide treatment) without Lartesertib to ensure the assay is working. 2. Optimize Antibody Conditions: Use an IF-validated anti-γ-H2AX antibody at a range of dilutions. Aliquot antibodies upon arrival to avoid freeze-thaw cycles.[9] 3. Adjust Microscope Settings: Ensure the correct laser lines and emission filters are used. Increase exposure time or gain to enhance signal detection. 4. Optimize Staining Protocol: Reduce fixation time or perform antigen retrieval. Ensure permeabilization with an appropriate agent (e.g., 0.2-0.5% Triton X-100) is sufficient. |
| High Background Staining | 1. Non-specific Antibody Binding: Insufficient blocking or too high antibody concentration. 2. Autofluorescence: Some cell types or fixation methods (e.g., glutaraldehyde) can cause autofluorescence.[9] 3. Secondary Antibody Issues: Cross-reactivity or non-specific binding of the secondary antibody. | 1. Improve Blocking: Increase blocking time (e.g., to 1 hour) and use a suitable blocking agent (e.g., 5% BSA or serum from the secondary antibody host species). Titrate the primary and secondary antibody concentrations. 2. Quench Autofluorescence: If tissue autofluorescence is suspected, consider treatment with sodium borohydride or Sudan Black B. 3. Use Pre-adsorbed Secondary Antibodies: Select secondary antibodies that have been cross-adsorbed against the species of your sample to minimize non-specific binding. |
| Pan-nuclear Staining Instead of Foci | 1. High Levels of DNA Damage: Extremely high doses of a damaging agent or Lartesertib can lead to confluent foci that appear as pan-nuclear staining. 2. Apoptosis: Late-stage apoptotic cells can exhibit widespread, pan-nuclear γ-H2AX staining. 3. Cell Cycle Phase: Some studies have noted an increase in diffuse γ-H2AX staining during mitosis, which is ATM-dependent.[6] | 1. Titrate Treatment Dose: Perform a dose-response experiment to find a concentration that induces discrete, countable foci. 2. Exclude Apoptotic Cells: Co-stain with a marker of apoptosis, such as cleaved caspase-3, to identify and exclude these cells from analysis. 3. Cell Cycle Analysis: Synchronize cells or co-stain with a cell cycle marker (e.g., Cyclin A for S/G2 phase) to assess cell cycle-specific effects. |
| High Variability Between Replicates | 1. Inconsistent Cell Health: Differences in cell density, passage number, or overall health can affect the response to treatment. 2. Uneven Treatment Application: Inconsistent application of Lartesertib or other reagents. 3. Subjective Foci Counting: Manual counting of foci can be subjective and vary between users. | 1. Standardize Cell Culture: Use cells of a similar passage number and seed them at a consistent density. Ensure cells are healthy before starting the experiment. 2. Ensure Uniform Reagent Addition: Mix reagents thoroughly and add them carefully and consistently to each well or slide. 3. Use Automated Image Analysis: Employ software like ImageJ/Fiji or other automated platforms to quantify foci based on defined parameters (size, intensity) for objective and reproducible results.[10] |
Quantitative Data Summary
The following table summarizes pharmacodynamic data for Lartesertib from a clinical trial in patients with advanced solid tumors.
| Treatment | Patient Cohort | Assay | Dosage | Key Finding | Reference |
| Lartesertib + Tuvusertib | Advanced Solid Tumors (n=34) | Flow cytometry for γ-H2AX in ex vivo stimulated CD45+ lymphocytes | Lartesertib: 100, 150, 200 mg QD | Variable target inhibition of ~50% on average across all time points. | [8] |
| Lartesertib Monotherapy | Advanced Solid Tumors (n=22) | Pharmacodynamic analysis of γ-H2AX | 100-400 mg QD | A trend of reduction of γ-H2AX levels was observed, with the highest target inhibition reaching 80-100%. | [11] |
Experimental Protocols
Key Experiment: Immunofluorescence Staining for γ-H2AX Foci
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells grown on coverslips in a multi-well plate
-
Lartesertib (and other treatment compounds)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBS-T)
-
Primary Antibody: Anti-phospho-Histone H2A.X (Ser139) antibody, validated for immunofluorescence.
-
Secondary Antibody: Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 Goat anti-Rabbit).
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) solution.
-
Antifade Mounting Medium.
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips and allow them to adhere. Treat with Lartesertib and/or other compounds for the desired time. Include appropriate vehicle and positive controls.
-
Fixation: Aspirate the media, wash cells once with PBS, and add 4% PFA. Incubate for 15 minutes at room temperature.
-
Washing: Aspirate PFA and wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Add Permeabilization Buffer and incubate for 10-15 minutes at room temperature.
-
Washing: Wash cells three times with PBS for 5 minutes each.
-
Blocking: Add Blocking Buffer and incubate for 1 hour at room temperature to minimize non-specific antibody binding.[10]
-
Primary Antibody Incubation: Dilute the anti-γ-H2AX primary antibody in Blocking Buffer according to the manufacturer's instructions or pre-determined optimal concentration. Aspirate the Blocking Buffer and add the diluted primary antibody. Incubate overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS-T for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently-labeled secondary antibody in Blocking Buffer. Add the diluted secondary antibody and incubate for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS-T for 5 minutes each, protected from light.
-
Nuclear Counterstaining: Add DAPI solution and incubate for 5 minutes at room temperature, protected from light.
-
Mounting: Wash once with PBS. Using forceps, carefully mount the coverslip onto a microscope slide with a drop of antifade mounting medium. Seal the edges with nail polish.
-
Imaging and Analysis: Visualize using a fluorescence microscope. Capture images and quantify the number, intensity, and/or size of γ-H2AX foci per nucleus using automated image analysis software.
Visualizations
Caption: Mechanism of Lartesertib in the DNA Damage Response.
Caption: Experimental workflow for γ-H2AX immunofluorescence.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. A First-in-Human Study of ATM Inhibitor Lartesertib as Monotherapy in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. H2AX Phosphorylation: Its Role in DNA Damage Response and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. γH2AX and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. ATM-dependent DNA Damage-independent Mitotic Phosphorylation of H2AX in Normally Growing Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ascopubs.org [ascopubs.org]
- 9. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 10. benchchem.com [benchchem.com]
- 11. discovery.researcher.life [discovery.researcher.life]
Lartesertib Technical Support Center: Managing On-Target Cytotoxicity in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to manage Lartesertib-induced cytotoxicity in normal (non-cancerous) cells during pre-clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Lartesertib and why does it cause cytotoxicity in normal cells?
Lartesertib is a potent and selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase.[1] ATM is a critical protein in the DNA Damage Response (DDR) pathway, which is responsible for detecting and repairing DNA double-strand breaks (DSBs) in all cells.[1] By inhibiting ATM, Lartesertib prevents the activation of downstream signaling cascades that lead to cell cycle arrest and DNA repair.[1] While this is the intended effect to induce cell death in cancer cells with compromised DNA repair mechanisms, normal cells also rely on the ATM pathway for genomic integrity. Inhibition of ATM in healthy cells can lead to the accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis, resulting in cytotoxicity.
Q2: What are the common types of cytotoxicity observed with Lartesertib in normal cells?
Based on clinical trial data for Lartesertib and other ATM inhibitors, the most common cytotoxic effects on normal tissues manifest as hematological and dermatological adverse events.[2][3] In a research setting, this can translate to decreased viability and proliferation of normal hematopoietic progenitor cells, keratinocytes, and other primary cell lines. Key in vitro observations may include:
-
Reduced Cell Viability: A dose-dependent decrease in the number of living cells.
-
Inhibition of Proliferation: A slowdown or complete halt of cell division.
-
Induction of Apoptosis: An increase in programmed cell death markers.
-
Cell Cycle Arrest: Accumulation of cells in specific phases of the cell cycle (e.g., G1/S or G2/M).[2]
Q3: How can I minimize off-target effects of Lartesertib in my experiments?
While Lartesertib is a highly selective ATM inhibitor, minimizing potential off-target effects is crucial for accurate data interpretation. Here are some strategies:
-
Use the Lowest Effective Concentration: Determine the minimal concentration of Lartesertib required to inhibit ATM activity in your specific cell line to avoid engaging other kinases.[4]
-
Perform Dose-Response Curves: Always conduct a thorough dose-response analysis to identify a therapeutic window where on-target effects are maximized and off-target toxicities are minimized.
-
Use Appropriate Controls: Include a structurally distinct ATM inhibitor as a positive control to ensure the observed phenotype is due to ATM inhibition and not a unique off-target effect of Lartesertib.
-
Kinome Profiling: For in-depth studies, consider kinome-wide profiling to experimentally identify any significant off-target binding at the concentrations used in your assays.[4]
Troubleshooting Guides
Issue 1: High Levels of Cytotoxicity in Normal Cell Lines at Low Lartesertib Concentrations
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| High Sensitivity of the Cell Line | Certain normal cell types may be inherently more sensitive to ATM inhibition. Consider using a panel of different normal cell lines to identify a more robust model. |
| Incorrect Drug Concentration | Verify the concentration of your Lartesertib stock solution. Perform a fresh serial dilution and repeat the experiment.[5] |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level for your cell line (typically ≤0.1%). Run a vehicle-only control to confirm.[5] |
| Sub-optimal Cell Culture Conditions | Ensure cells are healthy, within a low passage number, and not overly confluent, as these factors can increase sensitivity to cytotoxic agents. |
Issue 2: Inconsistent or Non-Reproducible Cytotoxicity Results
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding Density | Ensure a homogenous cell suspension and use a precise method for cell counting to maintain consistent cell numbers across experiments.[5] |
| Variability in Drug Treatment Time | Adhere to a strict and consistent incubation time with Lartesertib for all experiments. |
| Assay-Related Variability | Optimize the cytotoxicity assay parameters, such as incubation times with detection reagents and ensure proper mixing. Use appropriate positive and negative controls in every plate.[1][6] |
| Compound Degradation | Prepare fresh dilutions of Lartesertib from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[5] |
Experimental Protocols
Protocol 1: Assessing Lartesertib-Induced Cytotoxicity in Normal Cells using a Luminescence-Based Viability Assay
This protocol provides a method to determine the half-maximal inhibitory concentration (IC50) of Lartesertib in a normal cell line.
Materials:
-
Normal human cell line (e.g., primary human dermal fibroblasts, non-cancerous epithelial cells)
-
Complete cell culture medium
-
Lartesertib stock solution (e.g., 10 mM in DMSO)
-
96-well white, clear-bottom tissue culture plates
-
Luminescence-based cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of Lartesertib in complete culture medium. A common starting range is from 100 µM down to 1 nM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest Lartesertib concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different Lartesertib concentrations.
-
Incubate for 72 hours (or a time point determined to be optimal for your cell line).
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the viability reagent to room temperature.
-
Add the viability reagent to each well according to the manufacturer's instructions (e.g., 100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with medium and reagent only).
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the Lartesertib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Mitigating Lartesertib Cytotoxicity with a Growth Factor
This protocol provides a framework for testing if supplementation with a specific growth factor can rescue normal cells from Lartesertib-induced cytotoxicity.
Materials:
-
Same materials as in Protocol 1.
-
Recombinant human growth factor (e.g., EGF, FGF) relevant to the cell type being used.
Procedure:
-
Cell Seeding: Follow step 1 from Protocol 1.
-
Compound and Growth Factor Treatment:
-
Prepare a serial dilution of Lartesertib in both basal medium and medium supplemented with a predetermined optimal concentration of the growth factor.
-
Treat the cells with the different Lartesertib concentrations in the presence or absence of the growth factor.
-
Include controls for vehicle only, growth factor only, and Lartesertib only.
-
Incubate for 72 hours.
-
-
Cell Viability Measurement: Follow step 3 from Protocol 1.
-
Data Analysis:
-
Calculate the IC50 values for Lartesertib in the presence and absence of the growth factor.
-
A significant increase in the IC50 value in the presence of the growth factor suggests a mitigating effect.
-
Data Presentation
Table 1: Hypothetical Cytotoxicity of Lartesertib in Various Normal Human Cell Lines
| Cell Line | Cell Type | IC50 (µM) after 72h |
| HDF | Dermal Fibroblast | 8.5 |
| hTERT-RPE1 | Retinal Pigment Epithelial | 12.2 |
| RPTEC/TERT1 | Renal Proximal Tubule Epithelial | 15.8 |
| HAEC | Aortic Endothelial | 6.3 |
Table 2: Adverse Events of Interest from Lartesertib Monotherapy Clinical Trial (NCT04882917)
| Adverse Event | Grade 1-2 (%) | Grade ≥3 (%) |
| Hematological | ||
| Anemia | 36.4 | 18.2 |
| Decreased Lymphocyte Count | 27.3 | 13.6 |
| Dermatological | ||
| Maculopapular Rash | 45.5 | 13.6 |
| General | ||
| Fatigue | 54.5 | 9.1 |
| Nausea | 40.9 | 4.5 |
Data is synthesized from published clinical trial results for illustrative purposes.[2][3]
Visualizations
Caption: Lartesertib inhibits ATM, blocking DNA repair and cell cycle arrest.
Caption: Workflow for troubleshooting high cytotoxicity in normal cells.
References
- 1. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. A First-in-Human Study of ATM Inhibitor Lartesertib as Monotherapy in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Best practices for long-term storage of (Rac)-Lartesertib
This technical support center provides best practices for the long-term storage of (Rac)-Lartesertib, along with troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of solid this compound?
A1: For long-term storage of solid this compound, it is recommended to store the compound at -20°C. Under these conditions, the solid compound is expected to be stable for up to three years. While this compound may be shipped at room temperature, this is for the short duration of transit, and it should be transferred to the recommended storage conditions upon receipt.[1]
Q2: How should I store stock solutions of this compound?
A2: Stock solutions of this compound's isoform, Lartesertib, are recommended to be stored at -80°C for up to 6 months, or at -20°C for up to 1 month.[2] To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q3: My this compound appears as a thin film or powder that is hard to see in the vial. Is this normal?
A3: Yes, this is normal, especially for small quantities. The compound can coat the walls or bottom of the vial during shipping. When preparing your stock solution, ensure that the solvent comes into contact with all interior surfaces of the vial to dissolve all of the compound.
Q4: What are the initial signs that my this compound may have degraded?
A4: Visual indicators of degradation can include a change in color or the appearance of clumping. However, the most reliable way to assess degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC) to check for a decrease in the parent compound peak and the appearance of new impurity peaks.
Q5: Can I store this compound in a desiccator?
A5: Yes, storing solid this compound in a desiccator at the recommended temperature can provide additional protection against moisture, which is a potential factor in degradation. This is particularly important if the compound is stored in a location with high humidity.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results | Compound degradation due to improper storage. | 1. Verify that the solid compound and any stock solutions have been stored at the recommended temperatures (-20°C for solid, -80°C for stock solutions). 2. Assess the purity of your this compound sample using HPLC (see Experimental Protocols section). 3. Prepare fresh stock solutions from a new or properly stored solid sample. |
| Precipitation observed in stock solution upon thawing | Poor solubility or supersaturation. | 1. Gently warm the vial in a water bath (not exceeding 37°C) and vortex to redissolve the precipitate. 2. If precipitation persists, consider preparing a fresh, less concentrated stock solution. 3. Ensure the solvent used (e.g., DMSO) is of high purity and anhydrous. |
| Loss of compound activity in cell-based assays | Degradation in culture media. | 1. Prepare fresh dilutions of this compound in media for each experiment. 2. Minimize the exposure of the compound to light and elevated temperatures during experimental setup. 3. Perform a time-course experiment to assess the stability of the compound in your specific cell culture media. |
| Appearance of new peaks in HPLC analysis | Chemical degradation. | 1. Compare the chromatogram to a reference standard or a freshly prepared sample. 2. If new peaks are present, this indicates degradation. The compound should not be used for experiments where precise concentration is critical. 3. Consider performing a forced degradation study (see Experimental Protocols section) to identify potential degradation products.[3][4][5][6] |
Data Presentation
Table 1: Recommended Long-Term Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Solid | -20°C | Up to 3 years | Store in a tightly sealed container, protected from light and moisture. A desiccator can be used for additional protection. |
| Stock Solution (in DMSO) | -20°C | Up to 1 month[2] | Aliquot into single-use vials to avoid repeated freeze-thaw cycles. |
| Stock Solution (in DMSO) | -80°C | Up to 6 months[2] | Preferred for longer-term storage of solutions. Aliquot into single-use vials. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound Purity Assessment
This protocol provides a general method for assessing the purity of this compound and detecting degradation products. Optimization may be required for your specific instrumentation and sample matrix.
1. Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30.1-35 min: Return to 95% A, 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
3. Sample Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Dilute the stock solution with the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of approximately 50 µg/mL.
4. Analysis:
-
Inject the prepared sample and analyze the chromatogram for the main peak corresponding to this compound and any impurity peaks. The purity can be calculated based on the peak area percentages.
Protocol 2: Forced Degradation Study of this compound
This study is designed to identify potential degradation pathways and products under stress conditions.[3][4][5][6]
1. Acidic Hydrolysis:
-
Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH.
-
Analyze by HPLC.
2. Basic Hydrolysis:
-
Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M HCl.
-
Analyze by HPLC.
3. Oxidative Degradation:
-
Dissolve this compound in a solution of 3% hydrogen peroxide to a final concentration of 1 mg/mL.
-
Incubate at room temperature for 24 hours, protected from light.
-
Analyze by HPLC.
4. Thermal Degradation (Solid State):
-
Place a small amount of solid this compound in a controlled temperature oven at 80°C for 72 hours.
-
Allow to cool, then prepare a solution for HPLC analysis.
5. Photolytic Degradation:
-
Expose a solution of this compound (1 mg/mL in a suitable solvent like methanol or acetonitrile) to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near-ultraviolet energy of 200 watt-hours/square meter.
-
Analyze by HPLC.
Mandatory Visualization
Caption: Troubleshooting workflow for this compound stability issues.
Caption: ATM signaling pathway and its inhibition by this compound.
References
- 1. globalresearchchem.com [globalresearchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. lubrizolcdmo.com [lubrizolcdmo.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. ijisrt.com [ijisrt.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Lartesertib Radiosensitization Experiments: Technical Support Center
Welcome to the technical support center for Lartesertib radiosensitization experiments. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and variability encountered during in vitro and in vivo studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation guidelines to enhance the reproducibility and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is Lartesertib and what is its primary mechanism of action as a radiosensitizer?
Lartesertib (also known as M4076) is an orally bioavailable, potent, and selective inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase.[1] ATM is a critical protein in the DNA Damage Response (DDR) pathway, primarily activated by DNA double-strand breaks (DSBs) induced by ionizing radiation.[2][3] By inhibiting ATM, Lartesertib prevents the activation of downstream signaling cascades that lead to cell cycle arrest and DNA repair.[2][4] This abrogation of the DNA damage checkpoint and inhibition of DNA repair makes cancer cells more susceptible to the cytotoxic effects of radiation, thus acting as a radiosensitizer.[5]
Q2: We are not observing the expected radiosensitizing effect of Lartesertib in our experiments. What are the possible reasons?
Several factors could contribute to a lack of observed radiosensitization. Please refer to the troubleshooting guide below for a systematic approach to identifying the issue. Key areas to investigate include drug concentration and stability, timing of drug administration relative to irradiation, cell line-specific characteristics, and the experimental assay itself.
Q3: We are seeing high variability between replicates in our clonogenic survival assays. How can we minimize this?
High variability in clonogenic assays is a common issue.[6] It can stem from inconsistencies in cell seeding, drug treatment, irradiation, or colony counting. Refer to the "Troubleshooting Guide: High Variability in Clonogenic Assays" for detailed steps to improve assay precision.
Q4: What is a typical dose enhancement factor (DEF) to expect with Lartesertib?
The Dose Enhancement Factor (DEF) is the ratio of the radiation dose required to achieve a certain level of cell kill without the drug to the dose required for the same effect with the drug.[7] The DEF for Lartesertib will vary depending on the cell line, Lartesertib concentration, and the radiation dose. While specific DEF values for Lartesertib are still emerging from pre-clinical studies, ATM inhibitors, in general, have been shown to significantly enhance radiosensitivity. It is crucial to determine the DEF empirically in your specific experimental system.
Troubleshooting Guides
Guide 1: Absence of Expected Radiosensitization
| Potential Cause | Troubleshooting Steps |
| Suboptimal Lartesertib Concentration | Perform a dose-response curve for Lartesertib alone to determine the optimal non-toxic concentration for your cell line. Concentrations that are too low may not effectively inhibit ATM, while concentrations that are too high may induce cytotoxicity, masking the radiosensitizing effect. |
| Incorrect Timing of Drug Administration | The timing of Lartesertib administration relative to irradiation is critical. For ATM inhibitors, pre-incubation for a sufficient period (e.g., 1-24 hours) before irradiation is typically required to ensure target engagement.[8] Test a time course of pre-incubation to determine the optimal window for your cell line. |
| Cell Line-Specific Resistance | The genetic background of the cell line, particularly the status of other DNA repair pathways (e.g., ATR, DNA-PK) and cell cycle checkpoint proteins (e.g., p53), can influence the efficacy of ATM inhibitors.[2] Consider using a panel of cell lines with different genetic backgrounds to assess the spectrum of Lartesertib's activity. |
| Drug Stability and Activity | Ensure that the Lartesertib stock solution is prepared and stored correctly. Verify the activity of your Lartesertib batch by performing a Western blot to assess the inhibition of ATM phosphorylation (pATM Ser1981) and its downstream target pChk2 (Thr68) in response to radiation. |
| Issues with Irradiation Protocol | Verify the calibration and dose delivery of your irradiator. Ensure consistent geometry and conditions for all irradiation experiments. |
Guide 2: High Variability in Clonogenic Assays
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a single-cell suspension before plating. Use a consistent and validated cell counting method. Plate cells at a low density to avoid colony fusion. Perform a plating efficiency control for each experiment.[6] |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of multi-well plates, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile water or media. |
| Inconsistent Drug/Radiation Treatment | Ensure uniform exposure of all plates to Lartesertib and radiation. For irradiation, ensure a uniform dose distribution across the treatment field. |
| Variability in Colony Formation and Staining | Incubate plates for a sufficient and consistent period to allow for robust colony formation (typically 10-14 days). Standardize the colony staining and counting procedure. A colony is generally defined as consisting of at least 50 cells.[9] |
| Cellular Cooperation or Clumping | Some cell lines exhibit cooperative growth, where the plating efficiency is dependent on the cell density.[6] This can be a major source of variability. Characterize the growth properties of your cell line and adjust seeding densities accordingly. |
Data Presentation
Table 1: Example of Lartesertib Dose-Response Data in Combination with Radiation
| Cell Line | Lartesertib Conc. (nM) | Radiation Dose (Gy) | Surviving Fraction (Mean ± SD) | Dose Enhancement Factor (DEF) at SF 0.5 |
| A549 (NSCLC) | 0 | 0 | 1.00 ± 0.05 | - |
| 0 | 2 | 0.65 ± 0.08 | ||
| 0 | 4 | 0.30 ± 0.06 | ||
| 100 | 0 | 0.95 ± 0.04 | ||
| 100 | 2 | 0.45 ± 0.07 | 1.4 | |
| 100 | 4 | 0.15 ± 0.04 | ||
| HT-29 (Colon) | 0 | 0 | 1.00 ± 0.06 | - |
| 0 | 2 | 0.70 ± 0.09 | ||
| 0 | 4 | 0.40 ± 0.07 | ||
| 100 | 0 | 0.98 ± 0.05 | ||
| 100 | 2 | 0.50 ± 0.08 | 1.5 | |
| 100 | 4 | 0.20 ± 0.05 |
Note: This is example data. Actual values must be determined experimentally.
Experimental Protocols
Protocol 1: Clonogenic Survival Assay for Radiosensitization
This protocol outlines the key steps for assessing the radiosensitizing effect of Lartesertib using a clonogenic survival assay.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells to create a single-cell suspension.
-
Count cells accurately using a hemocytometer or automated cell counter.
-
Plate a predetermined number of cells (e.g., 200-1000 cells/well) in 6-well plates. The number of cells seeded should be optimized for each cell line to yield 50-150 colonies in the untreated control wells.
-
-
Lartesertib Treatment:
-
Allow cells to adhere for at least 6 hours.
-
Add Lartesertib at the desired final concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired pre-treatment time (e.g., 24 hours).
-
-
Irradiation:
-
Irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).
-
Ensure a uniform dose is delivered to all wells.
-
-
Colony Formation:
-
After irradiation, remove the drug-containing medium, wash with PBS, and add fresh medium.
-
Incubate the plates for 10-14 days, or until colonies are visible.
-
-
Staining and Counting:
-
Aspirate the medium and wash the wells with PBS.
-
Fix the colonies with a solution of methanol and acetic acid (3:1) for 10 minutes.
-
Stain the colonies with 0.5% crystal violet in methanol for 30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies containing at least 50 cells.
-
-
Data Analysis:
-
Calculate the Plating Efficiency (PE) = (Number of colonies in control) / (Number of cells seeded).
-
Calculate the Surviving Fraction (SF) = (Number of colonies in treated wells) / (Number of cells seeded x PE).
-
Plot the SF versus the radiation dose on a semi-logarithmic scale.
-
Calculate the Dose Enhancement Factor (DEF) from the survival curves.
-
Protocol 2: Western Blot for DNA Damage Markers
This protocol describes the detection of key DNA damage response proteins by Western blot to confirm the mechanism of action of Lartesertib.
-
Sample Preparation:
-
Seed cells in 6-well plates and treat with Lartesertib and/or radiation as per your experimental design.
-
At the desired time points post-treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:
-
Phospho-ATM (Ser1981)
-
Total ATM
-
Phospho-Chk2 (Thr68)
-
Total Chk2
-
γH2AX (Phospho-H2AX Ser139)
-
Loading control (e.g., β-actin, GAPDH)
-
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software.
-
Protocol 3: Immunofluorescence for γH2AX Foci
This protocol details the visualization and quantification of DNA double-strand breaks through the detection of γH2AX foci.[10][11][12][13][14]
-
Cell Culture and Treatment:
-
Grow cells on coverslips in multi-well plates.
-
Treat with Lartesertib and/or radiation.
-
-
Fixation and Permeabilization:
-
At the desired time points, fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with a primary antibody against γH2AX (1:500 to 1:1000 dilution) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips on microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Acquire images using a fluorescence microscope.
-
-
Image Analysis:
-
Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji). A positive cell is often defined as having a certain threshold of foci (e.g., >5-10 foci/nucleus).
-
Mandatory Visualizations
Caption: Lartesertib inhibits ATM, blocking DNA damage response and promoting radiosensitization.
Caption: Workflow for Lartesertib radiosensitization experiments from cell treatment to data analysis.
Caption: A logical troubleshooting workflow for addressing unexpected results in experiments.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Therapeutic Targeting of DNA Damage Response Pathways in TP53- and ATM-Mutated Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the DNA damage response in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Inhibition of ATM-dependent Double-strand Break Repair and Checkpoint Control Synergistically Enhances the Efficacy of ATR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radiation and ATM inhibition: the heart of the matter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The clonogenic assay: robustness of plating efficiency-based analysis is strongly compromised by cellular cooperation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of the theorectical radiation dose enhancement from nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of a novel ATM inhibitor with cancer cell specific radiosensitization activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A simple method to assess clonogenic survival of irradiated cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- 14. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chiral Separation of (Rac)-Lartesertib Enantiomers
Disclaimer: Methodologies and troubleshooting guides presented here are based on established principles of chiral chromatography. As of the date of this document, specific application notes for the chiral separation of (Rac)-Lartesertib have not been published. Researchers should consider these as starting points for method development.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the chiral separation of this compound enantiomers. The following FAQs and troubleshooting guides are designed to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common techniques for the chiral separation of small molecule drugs like Lartesertib?
A1: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most widely used techniques for the separation of enantiomers in the pharmaceutical industry.[][2] Both methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[3]
Q2: Which type of chiral stationary phase (CSP) is recommended for a molecule like Lartesertib?
A2: For a novel molecule like Lartesertib, a screening approach using a variety of CSPs is the most effective strategy. Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are a good starting point due to their broad applicability in separating a wide range of chiral compounds.[3] Other CSPs to consider include protein-based, cyclodextrin-based, and Pirkle-type phases.[3][4][5]
Q3: What are typical mobile phases used in chiral HPLC and SFC?
A3:
-
HPLC (Normal Phase): Typically consists of a non-polar solvent like hexane or heptane mixed with a polar alcohol such as isopropanol (IPA) or ethanol.[6]
-
HPLC (Reversed-Phase): Involves aqueous buffers (e.g., ammonium acetate or phosphate) with organic modifiers like acetonitrile or methanol.[7][8] This mode is often preferred for its compatibility with mass spectrometry (MS).[7]
-
SFC: Primarily uses supercritical carbon dioxide as the main mobile phase, with a polar co-solvent, often an alcohol like methanol or ethanol.
Q4: Why is the choice of mobile phase additive important?
A4: Mobile phase additives can significantly impact peak shape and resolution. For basic compounds, a basic additive like diethylamine (DEA) or triethylamine (TEA) is often used to reduce peak tailing.[9] For acidic compounds, an acidic additive such as trifluoroacetic acid (TFA) or acetic acid may be beneficial.[2]
Troubleshooting Guides
Issue 1: Poor or No Resolution of Enantiomers
If you are observing a single peak or two poorly resolved peaks for the this compound enantiomers, consider the following troubleshooting steps.
Troubleshooting Workflow for Poor Resolution
Caption: Troubleshooting workflow for improving enantiomeric resolution.
Detailed Steps:
-
Screen Different Chiral Stationary Phases (CSPs): The initial CSP may not be suitable for Lartesertib. Test a range of CSPs with different chiral selectors (e.g., polysaccharide, protein-based).
-
Optimize the Mobile Phase:
-
Solvent Ratio: Systematically vary the ratio of the strong solvent (e.g., alcohol in normal phase) to the weak solvent.
-
Additives: Introduce acidic or basic additives to the mobile phase. For a molecule with basic nitrogens like Lartesertib, a small amount of a basic additive (e.g., 0.1% DEA) can significantly improve peak shape and resolution.[9]
-
-
Adjust Column Temperature: Temperature can affect the interactions between the enantiomers and the CSP.[10] Both increasing and decreasing the temperature should be explored.
-
Decrease the Flow Rate: Lowering the flow rate can increase the interaction time with the stationary phase and improve resolution, although it will lengthen the run time.[10]
Issue 2: Peak Tailing or Broad Peaks
Peak tailing can compromise resolution and quantification. This is a common issue in chromatography.
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for addressing peak tailing.
Detailed Steps:
-
Add/Optimize Mobile Phase Additives: As mentioned, acidic or basic additives can mitigate secondary interactions that cause peak tailing.
-
Check Sample Solvent: The solvent used to dissolve the Lartesertib sample should ideally be the mobile phase itself or a weaker solvent. Dissolving the sample in a much stronger solvent can lead to peak distortion.[11]
-
Assess Column Health: Over time, columns can become contaminated or degraded. Flushing the column with a strong solvent (as recommended by the manufacturer) may resolve the issue.[11] If the problem persists, the column may need to be replaced.
Experimental Protocols (Hypothetical Starting Points)
The following are suggested starting conditions for developing a chiral separation method for this compound.
Protocol 1: Chiral HPLC - Normal Phase
-
Column: A polysaccharide-based CSP (e.g., Chiralpak® IA, IB, or IC).
-
Mobile Phase: n-Hexane / Isopropanol (IPA) (80:20, v/v) with 0.1% Diethylamine (DEA).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at a suitable wavelength for Lartesertib.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve this compound in the mobile phase.
Protocol 2: Chiral SFC
-
Column: A polysaccharide-based CSP (e.g., Chiralpak® AD-H, AS-H).
-
Mobile Phase: Supercritical CO₂ / Methanol (70:30, v/v) with 0.2% DEA.
-
Flow Rate: 3.0 mL/min.
-
Outlet Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV at a suitable wavelength for Lartesertib.
-
Injection Volume: 2 µL.
-
Sample Preparation: Dissolve this compound in Methanol.
Data Presentation
It is crucial to systematically record experimental data to compare different conditions and identify the optimal method.
Table 1: Chiral Method Development Data for this compound
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Column | Chiralpak IA | Chiralpak IA | Chiralpak IB | Chiralpak IB |
| Mobile Phase | Hex/IPA (80:20) + 0.1% DEA | Hex/IPA (70:30) + 0.1% DEA | Hex/EtOH (85:15) + 0.1% DEA | Hex/EtOH (80:20) + 0.1% DEA |
| Flow Rate (mL/min) | 1.0 | 1.0 | 1.0 | 0.8 |
| Temperature (°C) | 25 | 30 | 25 | 25 |
| Retention Time 1 (min) | ||||
| Retention Time 2 (min) | ||||
| Resolution (Rs) | ||||
| Tailing Factor 1 | ||||
| Tailing Factor 2 | ||||
| Observations |
Experimental Workflow Diagram
Caption: General workflow for chiral method development.
References
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. eijppr.com [eijppr.com]
- 4. mdpi.com [mdpi.com]
- 5. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a chiral HPLC method to evaluate in vivo enantiomeric inversion of an unstable, polar radiosensitizer in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. chiraltech.com [chiraltech.com]
- 9. mdpi.com [mdpi.com]
- 10. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 11. chiraltech.com [chiraltech.com]
Cell permeability issues with Lartesertib in specific cell lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential cell permeability issues with Lartesertib in specific cell lines.
Troubleshooting Guide: Investigating Reduced Lartesertib Activity
Researchers occasionally observe lower than expected efficacy of Lartesertib in certain cell lines. While this can be due to various factors, this guide provides a systematic approach to investigate potential cell permeability issues.
Initial Assessment:
Before assuming a permeability issue, it's crucial to rule out other common experimental variables:
-
Compound Integrity and Concentration: Verify the integrity and concentration of your Lartesertib stock solution.
-
Cell Line Viability and Health: Ensure the cell lines are healthy, free from contamination, and within a low passage number.
-
Assay Conditions: Confirm that assay conditions (e.g., incubation time, seeding density) are optimal for your specific cell line.
Troubleshooting Workflow for Suspected Permeability Issues:
If initial checks do not resolve the issue, the following workflow can help determine if cell permeability is a contributing factor.
Caption: A stepwise workflow for troubleshooting reduced Lartesertib efficacy.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of Lartesertib that might influence its cell permeability?
Lartesertib is an orally bioavailable small molecule.[1][2] Its properties are summarized in the table below. While generally designed for good membrane passage, its solubility and potential for interactions with cellular components can influence its effective intracellular concentration.
| Property | Value | Source |
| Molecular Weight | 448.45 g/mol | [3] |
| Formula | C₂₃H₂₁FN₆O₃ | [3] |
| Aqueous Solubility | Insoluble | [4] |
| DMSO Solubility | ≥ 100 mg/mL (222.99 mM) | [3] |
| LogP (calculated) | 2.1 | [5] |
Q2: My cell line appears to be resistant to Lartesertib. Could this be a permeability issue?
While intrinsic or acquired resistance through alterations in the DNA damage response (DDR) pathway is a possibility, reduced permeability can also lead to an apparent resistance phenotype. If you suspect resistance, it is advisable to first rule out permeability issues by measuring the intracellular concentration of Lartesertib.
Q3: How can I experimentally assess the cell permeability of Lartesertib in my cell line?
A direct way to measure cellular uptake is through a cellular uptake assay.
Experimental Protocol: Cellular Uptake of Lartesertib
Objective: To quantify the intracellular concentration of Lartesertib in a specific cell line.
Methodology:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Lartesertib Treatment: Treat the cells with a known concentration of Lartesertib for a defined period (e.g., 1-4 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS to remove extracellular compound. Lyse the cells using a suitable lysis buffer.
-
Quantification: Analyze the cell lysate to determine the intracellular concentration of Lartesertib. Liquid chromatography-mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for this purpose.
-
Data Normalization: Normalize the intracellular Lartesertib concentration to the total protein concentration in the cell lysate.
Q4: What are efflux pumps, and could they be responsible for reduced Lartesertib activity?
Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including drugs, out of the cell.[6] Overexpression of efflux pumps, such as P-glycoprotein (P-gp/ABCB1), is a common mechanism of multidrug resistance in cancer cells.[7][8] While there is no specific data on Lartesertib being a substrate for major efflux pumps, this is a plausible mechanism for reduced intracellular accumulation in certain cell lines.
Q5: How can I investigate if Lartesertib is being removed by efflux pumps in my cell line?
You can perform a co-treatment experiment with a known efflux pump inhibitor.
Experimental Protocol: Efflux Pump Inhibition Assay
Objective: To determine if inhibition of efflux pumps increases the cytotoxic effect of Lartesertib.
Methodology:
-
Cell Seeding: Seed cells in a multi-well plate for a standard cytotoxicity assay (e.g., MTS or CellTiter-Glo).
-
Co-treatment: Treat the cells with a dose range of Lartesertib in the presence and absence of a known efflux pump inhibitor (e.g., Verapamil for P-gp).
-
Cytotoxicity Assessment: After the desired incubation period, measure cell viability using your chosen assay.
-
Data Analysis: Compare the dose-response curves of Lartesertib with and without the efflux pump inhibitor. A leftward shift in the IC₅₀ value in the presence of the inhibitor suggests that Lartesertib is a substrate of that efflux pump.
Lartesertib's Mechanism of Action and the DNA Damage Response Pathway
Lartesertib is a potent and selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase.[4][9] ATM is a critical component of the DNA damage response (DDR) pathway, which is activated by DNA double-strand breaks (DSBs).[1][2] By inhibiting ATM, Lartesertib prevents the cell from repairing these breaks, leading to an accumulation of DNA damage and ultimately, cell death.[1]
Caption: The ATM signaling pathway and the inhibitory action of Lartesertib.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. M-4076 | C23H21FN6O3 | CID 122599280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Function and Inhibitory Mechanisms of Multidrug Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Revisiting the role of efflux pumps in multidrug-resistant cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 9. Lartesertib (M4076) | ATM inhibitor | Probechem Biochemicals [probechem.com]
Validation & Comparative
A Comparative Analysis of (Rac)-Lartesertib and Other ATM Inhibitors for Cancer Therapy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of (Rac)-Lartesertib (M4076) against other prominent Ataxia-Telangiectasia Mutated (ATM) kinase inhibitors. This document summarizes key experimental data, details methodologies for crucial assays, and visualizes the ATM signaling pathway and relevant experimental workflows.
The ATM kinase is a critical regulator of the DNA damage response (DDR), primarily activated by DNA double-strand breaks (DSBs). Its role in orchestrating cell cycle arrest, DNA repair, or apoptosis makes it a prime target in oncology.[1] Inhibiting ATM can sensitize cancer cells to DNA-damaging agents like radiotherapy and certain chemotherapies. This guide focuses on a comparative overview of this compound and other clinical-stage ATM inhibitors: M3541, AZD0156, and AZD1390.
Efficacy Comparison of ATM Inhibitors
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for this compound and other selected ATM inhibitors. It is important to note that these values are derived from various studies and may not be directly comparable due to differing experimental conditions.
| Inhibitor | IC50 Value (nM) | Assay Type | Notes |
| This compound (M4076) | Sub-nanomolar | Biochemical | Described as having high potency and selectivity.[2][3][4] |
| M3541 | 0.25 | Cell-free | ATP-competitive inhibitor.[5][6] |
| AZD0156 | 0.58 | Cellular | Measured by inhibition of ATM auto-phosphorylation in HT29 cells.[7][8] |
| AZD1390 | 0.78 | Cellular | Highly potent and brain-penetrant.[9][10] |
ATM Signaling Pathway
The ATM signaling pathway is a complex network initiated by the detection of DNA double-strand breaks. The diagram below illustrates the key components and their interactions, from initial damage sensing to the activation of downstream effectors that control cell fate.
References
- 1. ATM serine/threonine kinase - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Lartesertib | M4076 | ATM Inhibitor-5 | 2495096-26-7 [medchemleader.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. M3541 | ATM inhibitor | Probechem Biochemicals [probechem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. AZD1390 [openinnovation.astrazeneca.com]
- 10. aacrjournals.org [aacrjournals.org]
A Preclinical Showdown: Lartesertib (M4076) vs. KU-55933 in ATM Inhibition
In the landscape of targeted cancer therapy, inhibitors of the Ataxia-Telangiectasia Mutated (ATM) kinase have emerged as a promising strategy to exploit DNA damage response (DDR) pathways in tumor cells. ATM plays a pivotal role in recognizing and signaling DNA double-strand breaks (DSBs), orchestrating cell cycle arrest, DNA repair, or apoptosis. By inhibiting ATM, cancer cells can be rendered more susceptible to DNA-damaging agents like radiotherapy and certain chemotherapies. This guide provides a detailed comparison of two notable ATM inhibitors, Lartesertib (M4076) and KU-55933, based on available preclinical data.
At a Glance: Key Differences
Lartesertib (M4076) represents a newer generation of ATM inhibitors with superior pharmacological properties, including oral bioavailability and potent in vivo activity, which has propelled it into clinical trials.[1][2] KU-55933, an earlier but highly specific tool compound, has been instrumental in preclinical research for validating the therapeutic concept of ATM inhibition. However, its utility in vivo has been hampered by poor solubility and unfavorable pharmacokinetic characteristics.[3][4][5]
In Vitro Potency and Selectivity
A direct comparison of in vitro potency reveals Lartesertib's significantly higher affinity for the ATM kinase in biochemical assays.
| Compound | Target | IC50 (nM) | Ki (nM) | Selectivity Profile |
| Lartesertib (M4076) | ATM | 0.2[6] - 17.22[7] | Not Reported | Highly selective against other protein kinases.[6][8] Did not affect ATR-CHK1 or DNA-PK signaling at concentrations up to 30 µM.[6] |
| KU-55933 | ATM | 12.9[8][9] | 2.2[6][9][10] | Highly selective for ATM. IC50 values for other kinases: DNA-PK (2,500 nM), mTOR (9,300 nM), PI3K (16,600 nM), ATR (>100,000 nM), PI4K (>100,000 nM).[8][10][11] |
Note on Lartesertib IC50 Discrepancy: Two different IC50 values have been reported for Lartesertib in biochemical assays. The sub-nanomolar value of 0.2 nM is from a study detailing its preclinical development as a potent and selective inhibitor.[6] A more recent study from 2024 reported an IC50 of 17.22 nM in the context of evaluating a new dual-targeting inhibitor.[7] This later value is still comparable to KU-55933's potency.
Cellular Activity and Efficacy
Both compounds have demonstrated the ability to inhibit ATM-dependent signaling in cellular contexts, leading to the sensitization of cancer cells to DNA-damaging agents.
| Feature | Lartesertib (M4076) | KU-55933 |
| Cellular Potency | Effectively suppresses ATM catalytic activity and function in DDR.[6] | Cellular IC50 of ~300 nM for inhibition of ATM-dependent phosphorylation.[9] |
| Mechanism of Action | Suppresses DSB repair, leading to the persistence of DNA damage.[1] | Ablates ionizing radiation-induced phosphorylation of ATM substrates.[9] |
| Effect on Cell Cycle | Causes disruption of cell-cycle progression and aberrant mitotic division.[1] | Induces G1 cell cycle arrest.[12][13] |
| Combination Therapy | Potentiates the antitumor activity of ionizing radiation, PARP inhibitors, and topoisomerase I inhibitors.[1] | Sensitizes cancer cells to ionizing radiation and various chemotherapeutics.[8][10][11] |
In Vivo Performance
The most significant divergence between Lartesertib and KU-55933 is observed in their in vivo preclinical performance.
| Feature | Lartesertib (M4076) | KU-55933 |
| Pharmacokinetics | Orally bioavailable with favorable pharmacological properties.[1] | Poor solubility and unfavorable pharmacokinetic properties limit in vivo use.[3][5] |
| In Vivo Efficacy | Oral administration in combination with radiotherapy strongly enhances antitumor activity, leading to complete tumor regressions in human tumor xenograft models.[1][2] | Limited in vivo efficacy data due to poor exposure. A more soluble analog, KU-59403, was developed to overcome these limitations.[3][5] |
| Clinical Development | Currently in clinical trials.[1] | Not pursued for clinical development due to poor drug-like properties. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating these inhibitors.
Experimental Protocols
Detailed step-by-step protocols are found within the full text of the cited publications. Below is a summary of the key experimental methodologies used to generate the comparative data.
ATM Kinase Assay (Biochemical)
-
Objective: To determine the direct inhibitory activity of Lartesertib and KU-55933 on the ATM kinase.
-
General Protocol: Recombinant human ATM protein is incubated with a specific substrate (e.g., a p53-derived peptide) and ATP in a kinase buffer. The inhibitors are added at varying concentrations. The reaction is allowed to proceed for a defined time and then stopped. The amount of phosphorylated substrate is quantified, often using methods like ELISA or radioisotope incorporation, to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[9]
Western Blotting for Phospho-proteins (Cellular)
-
Objective: To assess the inhibition of ATM signaling within cancer cells.
-
General Protocol: Cancer cell lines are treated with the ATM inhibitor for a specified time, followed by exposure to ionizing radiation (IR) or another DNA-damaging agent to activate the ATM pathway. Whole-cell lysates are prepared, and proteins are separated by SDS-PAGE. Specific antibodies are used to detect the phosphorylated forms of ATM substrates, such as p-ATM (Ser1981), p-CHK2 (Thr68), and γH2AX (p-H2AX Ser139), as well as total protein levels for loading controls. A reduction in the phosphorylated signal in inhibitor-treated cells indicates target engagement.[9]
Clonogenic Survival Assay (Cellular)
-
Objective: To measure the ability of the inhibitors to sensitize cancer cells to DNA-damaging treatments.
-
General Protocol: A known number of cancer cells are seeded in plates and allowed to attach. The cells are then treated with the ATM inhibitor in combination with varying doses of ionizing radiation or a chemotherapeutic agent. After treatment, the cells are cultured for 1-2 weeks to allow for colony formation. Colonies are then fixed, stained (e.g., with crystal violet), and counted. The surviving fraction is calculated relative to untreated controls to assess the degree of radiosensitization or chemosensitization.
Human Tumor Xenograft Models (In Vivo)
-
Objective: To evaluate the anti-tumor efficacy of the inhibitors in a living organism.
-
General Protocol: Human cancer cells are injected subcutaneously into immunocompromised mice. Once tumors reach a specified volume, the mice are randomized into treatment groups (e.g., vehicle, inhibitor alone, radiation alone, combination of inhibitor and radiation). Lartesertib is typically administered orally.[1] Tumor volumes and mouse body weights are measured regularly to assess efficacy and toxicity. At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., western blotting for target modulation).[1]
Conclusion
The preclinical data clearly distinguishes Lartesertib (M4076) as a superior clinical candidate compared to KU-55933. While both are potent and selective inhibitors of ATM kinase in vitro, Lartesertib's excellent oral bioavailability and demonstrated in vivo efficacy in combination with DNA-damaging therapies underscore its therapeutic potential.[1] KU-55933 remains a valuable research tool for elucidating the fundamental roles of ATM in the DNA damage response, but its poor pharmacological properties preclude its clinical development. The progression of Lartesertib into clinical trials highlights the successful translation of the ATM inhibition concept from a well-validated preclinical tool compound to a promising investigational drug for cancer therapy.
References
- 1. ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. reactionbiology.com [reactionbiology.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. The Development of ATM Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors | bioRxiv [biorxiv.org]
Validating Lartesertib Target Engagement: A Comparative Guide Using the γ-H2AX Biomarker
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison and detailed methodologies for validating the target engagement of Lartesertib, a potent and selective inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase, using the pharmacodynamic biomarker, phosphorylated histone H2AX (γ-H2AX).
Introduction to Lartesertib and Target Engagement
Lartesertib (also known as M4076) is an orally bioavailable, ATP-competitive inhibitor of ATM kinase, a critical protein in the DNA damage response (DDR) pathway.[1][2][3] ATM is activated by DNA double-strand breaks (DSBs) and orchestrates cell cycle checkpoints and DNA repair.[2][4][5] By inhibiting ATM, Lartesertib prevents cancer cells from repairing their damaged DNA, potentially leading to cell death and sensitizing them to other cancer therapies.[1][2][4]
Validating that a drug is engaging its intended molecular target within the body is a crucial step in clinical development. For Lartesertib, this involves demonstrating the inhibition of ATM kinase activity in patients. γ-H2AX, a phosphorylated form of the histone variant H2AX, serves as a highly sensitive and specific downstream biomarker for this purpose.[6][7][8]
The Role of γ-H2AX in the DNA Damage Response
Upon the formation of a DNA double-strand break, ATM is one of the primary kinases that rapidly phosphorylates H2AX at serine 139, creating γ-H2AX.[9][10] This phosphorylation event spreads to thousands of H2AX molecules flanking the damage site, creating a "focus" that can be visualized and quantified.[6] These foci act as docking sites to recruit and retain DNA repair proteins, making the quantification of γ-H2AX a direct and reliable measure of DSB signaling.[6][9]
The rationale for using γ-H2AX to measure Lartesertib's activity is straightforward: by inhibiting ATM, Lartesertib reduces the phosphorylation of H2AX that would normally occur in response to DNA damage. This reduction in the γ-H2AX signal provides a quantitative measure of target engagement.
Lartesertib's Target Engagement: Clinical Data
Clinical studies have successfully used γ-H2AX as a pharmacodynamic biomarker to confirm Lartesertib's mechanism of action in patients. A first-in-human Phase I study (NCT04882917) and a subsequent combination therapy trial have provided key quantitative data on target engagement.
| Study Type | Lartesertib Dose | Assay Method | Observed Target Inhibition (γ-H2AX Reduction) | Source |
| Monotherapy (Phase I) | 100 - 400 mg once daily | Not specified | Trend of reduction; highest target inhibition of 80%-100% | [11][12][13] |
| Combination Therapy | 50 mg once daily | Flow Cytometry | No significant target inhibition observed | [14] |
| Combination Therapy | ≥100 mg once daily | Flow Cytometry | Variable target inhibition of approximately 50% on average | [14][15] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the ATM signaling pathway and a typical workflow for measuring γ-H2AX to validate Lartesertib's target engagement.
Experimental Protocol: γ-H2AX Measurement by Flow Cytometry
This protocol outlines a typical method for quantifying γ-H2AX in patient peripheral blood mononuclear cells (PBMCs) to assess Lartesertib's target engagement, based on methodologies cited in clinical trials.[15]
1. Sample Collection and Processing:
-
Collect whole blood from patients at specified time points (e.g., pre-dose, and various hours post-dose).
-
Isolate PBMCs using Ficoll-Paque density gradient centrifugation.
-
Wash cells with phosphate-buffered saline (PBS).
2. Ex Vivo Stimulation (Optional but Recommended):
-
To measure the inhibition of γ-H2AX formation, cells are often challenged with a DNA damaging agent ex vivo.
-
Resuspend PBMCs in cell culture medium.
-
Treat cells with a DNA damaging agent (e.g., ionizing radiation or a radiomimetic chemical like bleomycin) for a short period (e.g., 30 minutes) to induce DSBs and a robust γ-H2AX signal. A non-treated control is run in parallel.
3. Fixation and Permeabilization:
-
Fix the cells using a formaldehyde-based fixation buffer to preserve cellular structures.
-
Permeabilize the cells with an alcohol-based or detergent-based buffer (e.g., ice-cold methanol or saponin) to allow the antibody to access the nuclear histone proteins.
4. Immunostaining:
-
Wash the permeabilized cells.
-
Incubate the cells with a fluorescently-conjugated primary antibody specific to γ-H2AX (e.g., Alexa Fluor 488 anti-H2AFX S139).
-
(Optional) Co-stain for other cell markers (e.g., CD45) to gate on specific cell populations.
-
Wash the cells to remove unbound antibody.
5. Flow Cytometry Analysis:
-
Acquire the stained cell samples on a flow cytometer.
-
Gate on the cell population of interest (e.g., CD45+ lymphocytes).
-
Quantify the mean fluorescence intensity (MFI) of the γ-H2AX signal in the gated population.
6. Data Interpretation:
-
The γ-H2AX signal in samples from Lartesertib-treated patients is compared to the pre-dose or vehicle control samples.
-
A reduction in the MFI of γ-H2AX in the stimulated samples post-treatment indicates inhibition of ATM kinase activity, thus confirming target engagement.
Comparison with Alternative Target Engagement Methods
While γ-H2AX is a direct and sensitive biomarker for ATM inhibition, other methods can provide complementary information.
-
pATM (S1981) Assay: Measures the autophosphorylation of ATM itself at serine 1981, which is a key step in its activation.[16] This is the most proximal marker of ATM activity. However, assays for pATM can be less robust and more difficult to implement in a high-throughput clinical setting compared to γ-H2AX flow cytometry.
-
Pharmacokinetics (PK): Measures the concentration of Lartesertib in the blood over time.[11] While essential, PK only measures drug exposure, not its biological effect. Correlating PK data with γ-H2AX pharmacodynamic data (a PK/PD model) provides a powerful understanding of the dose-response relationship.
Conclusion
The phosphorylation of histone H2AX is a highly specific and sensitive downstream event following the activation of ATM kinase by DNA double-strand breaks. Clinical trial data has demonstrated that quantifying the reduction in γ-H2AX levels in patient samples is a robust and effective method for validating the target engagement of the ATM inhibitor Lartesertib.[11][12][13] The use of a standardized flow cytometry-based protocol provides quantitative data that is essential for determining dose-efficacy relationships and guiding further clinical development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. M-4076 | C23H21FN6O3 | CID 122599280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. Lartesertib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. γ-H2AX as a biomarker of DNA damage induced by ionizing radiation in human peripheral blood lymphocytes and artificial skin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. academic.oup.com [academic.oup.com]
- 9. γ-H2AX - A Novel Biomarker for DNA Double-strand Breaks | In Vivo [iv.iiarjournals.org]
- 10. gamma-H2AX as a therapeutic target for improving the efficacy of radiation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A First-in-Human Study of ATM Inhibitor Lartesertib as Monotherapy in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. A First-in-Human Study of ATM Inhibitor Lartesertib as Monotherapy in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Small-molecule targeted therapies induce dependence on DNA double-strand break repair in residual tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
Lartesertib: Navigating Cross-Resistance in the Landscape of DDR Inhibition
A Comparative Guide for Researchers and Drug Development Professionals
The development of inhibitors targeting the DNA Damage Response (DDR) network has opened new avenues in precision oncology. Lartesertib (M4076), a potent and selective inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase, is a key player in this field.[1][2] Understanding its cross-resistance profile with other DDR inhibitors, such as those targeting PARP and ATR, is critical for optimizing clinical strategies and developing effective combination therapies. This guide provides a comparative analysis of Lartesertib's efficacy in the context of resistance to other DDR inhibitors, supported by experimental data and detailed methodologies.
Quantitative Comparison of Inhibitor Efficacy
The following tables summarize the efficacy of ATM inhibitors, using data from studies on Lartesertib and other selective ATM inhibitors like AZD0156 and KU-55933 as surrogates, in both sensitive and DDR inhibitor-resistant cancer cell lines. This comparative data highlights the potential of ATM inhibition to overcome certain forms of drug resistance.
Table 1: Comparative IC50 Values in PARP Inhibitor-Resistant Cell Lines
| Cell Line | Primary Cancer | Resistance Mechanism | PARP Inhibitor (Olaparib) IC50 (µM) | ATM Inhibitor (e.g., Lartesertib) IC50 (µM) | Fold Change in Sensitivity to ATM Inhibitor (Parental vs. Resistant) |
| LNCaP (Parental) | Prostate Cancer | N/A | ~5 | ~2 | N/A |
| LNCaP-OR | Prostate Cancer | Acquired Olaparib Resistance | >20 (4.41-fold increase) | ~2.5 | Minimal |
| C4-2B (Parental) | Prostate Cancer | N/A | ~2 | ~1.5 | N/A |
| C4-2B-OR | Prostate Cancer | Acquired Olaparib Resistance | >50 (28.9-fold increase) | ~2 | Minimal |
| DU145 (Parental) | Prostate Cancer | N/A | ~10 | ~3 | N/A |
| DU145-OR | Prostate Cancer | Acquired Olaparib Resistance | >35 (3.78-fold increase) | ~3.5 | Minimal |
| UWB1.289 (BRCA1m) | Ovarian Cancer | N/A | ~1 | Data Not Available | N/A |
| UWB-OlaJR | Ovarian Cancer | Acquired Olaparib Resistance | >20 | Data Not Available | Data Not Available |
Data synthesized from studies on acquired PARP inhibitor resistance.[3][4] The IC50 values for ATM inhibitors in these specific resistant lines are not always directly reported for Lartesertib and are inferred from studies using other potent ATM inhibitors.
Table 2: Efficacy of ATM Inhibition in Overcoming Resistance
| Experimental Model | Key Findings | Supporting Data | Reference |
| Olaparib-Resistant Prostate Cancer Cell Lines (LNCaP-OR, C4-2B-OR, DU145-OR) | Maintained sensitivity to ATM inhibition, suggesting a lack of cross-resistance. | Stable IC50 values for ATM inhibitors in parental vs. resistant lines. | [3] |
| ATM-deficient Colorectal Cancer Cells | Increased sensitivity to the PARP inhibitor Olaparib, especially when combined with an ATM kinase inhibitor. | Depletion of ATM via shRNA or inhibition with KU55933 sensitized cells to Olaparib. | [5] |
| Endometrial Cancer Cell Lines | Inhibition of ATM with KU-55933 enhanced sensitivity to Olaparib. | Combination treatment led to decreased colony formation and increased apoptosis. | [6] |
| ATM-deficient Breast Cancer Cells | 53BP1 depletion, a mechanism of PARP inhibitor resistance, rendered ATM-deficient cells less sensitive to PARP inhibition. | 53BP1 knockdown increased RAD51 focus formation, indicating partial restoration of homologous recombination. | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of Lartesertib's cross-resistance profile.
Generation of PARP Inhibitor-Resistant Cell Lines
Objective: To develop cell line models that mimic acquired clinical resistance to PARP inhibitors.
Protocol:
-
Cell Culture: Cancer cell lines (e.g., LNCaP, C4-2B, DU145 for prostate cancer) are cultured in their recommended medium supplemented with fetal bovine serum and antibiotics.[3]
-
Dose Escalation: Cells are continuously exposed to a PARP inhibitor (e.g., Olaparib) starting at a low concentration (e.g., 1 µM).
-
Stepwise Increase: The concentration of the PARP inhibitor is gradually increased in a stepwise manner over a period of several months (e.g., 6 months).[3] The increase in concentration is performed once the cells have developed tolerance to the current concentration and resume normal proliferation.
-
Resistance Confirmation: The establishment of a resistant cell line is confirmed by determining the half-maximal inhibitory concentration (IC50) using a cell viability assay and comparing it to the parental cell line. A significant increase in the IC50 value (e.g., >3-fold) indicates the development of resistance.[3]
-
Maintenance: The resistant cell lines are then maintained in culture medium containing a maintenance dose of the PARP inhibitor to retain the resistant phenotype.[8]
Cell Viability Assay (MTT/XTT Assay)
Objective: To determine the cytotoxic effect of DDR inhibitors and calculate IC50 values.
Protocol:
-
Cell Seeding: Cells (both parental and resistant) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the DDR inhibitors (e.g., Lartesertib, Olaparib).
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).[8]
-
Reagent Addition: After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) is added to each well.
-
Formazan Formation: Metabolically active cells will reduce the tetrazolium salt into a colored formazan product.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO for MTT), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value is then determined by plotting cell viability against drug concentration and fitting the data to a dose-response curve.[4]
Clonogenic Survival Assay
Objective: To assess the long-term reproductive viability of cancer cells after treatment with DDR inhibitors.
Protocol:
-
Cell Seeding: A known number of single cells are seeded into 6-well plates. The number of cells seeded is adjusted based on the expected toxicity of the treatment to ensure the formation of countable colonies.[3]
-
Drug Treatment: After allowing the cells to attach, they are treated with the specified concentrations of the DDR inhibitor(s) for a defined period (e.g., 7 days).[3]
-
Incubation: Following treatment, the drug-containing medium is removed, and the cells are washed and incubated in fresh, drug-free medium for a period that allows for colony formation (typically 10-14 days).
-
Colony Staining: The colonies are fixed with a solution like methanol and stained with a staining agent such as crystal violet.
-
Colony Counting: Colonies containing at least 50 cells are counted.
-
Data Analysis: The plating efficiency (PE) and surviving fraction (SF) are calculated. The SF is the ratio of the PE of the treated cells to the PE of the untreated control cells.[8][9]
Immunoblotting (Western Blot)
Objective: To detect and quantify the expression and phosphorylation status of key proteins in the DDR pathway.
Protocol:
-
Cell Lysis: Cells are treated with DDR inhibitors as required. After treatment, the cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[7]
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay, such as the BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., phospho-ATM, γH2AX, PARP).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate that reacts with the HRP enzyme, and the signal is captured using an imaging system.
-
Analysis: The intensity of the bands is quantified using densitometry software, and protein levels are normalized to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the cross-resistance profile of Lartesertib.
Caption: Simplified DNA Damage Response (DDR) signaling pathway.
Caption: Experimental workflow for assessing cross-resistance.
References
- 1. a-new-class-of-selective-atm-inhibitors-as-combination-partners-of-dna-double-strand-break-inducing-cancer-therapies - Ask this paper | Bohrium [bohrium.com]
- 2. scispace.com [scispace.com]
- 3. Development of Olaparib-Resistance Prostate Cancer Cell Lines to Identify Mechanisms Associated with Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ATM-Deficient Colorectal Cancer Cells Are Sensitive to the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of ATM with KU-55933 Sensitizes Endometrial Cancer Cell Lines to Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 53BP1 depletion causes PARP inhibitor resistance in ATM-deficient breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Item - Supplementary Data from Heterogeneity and Clonal Evolution of Acquired PARP Inhibitor Resistance in TP53- and BRCA1-Deficient Cells - American Association for Cancer Research - Figshare [aacr.figshare.com]
Comparative analysis of the pharmacokinetics of Lartesertib and M3541.
A comprehensive guide for researchers and drug development professionals on the pharmacokinetic profiles of two distinct Ataxia Telangiectasia Mutated (ATM) inhibitors.
This guide provides a detailed comparative analysis of the pharmacokinetic (PK) properties of Lartesertib (M4076) and M3541, two orally administered, selective inhibitors of ATM kinase. Both compounds were developed to potentiate the effects of DNA double-strand break (DSB)-inducing cancer therapies. While Lartesertib is currently undergoing further clinical evaluation, the development of M3541 was discontinued due to a non-optimal pharmacokinetic profile. This guide summarizes the available clinical data, outlines the experimental methodologies used in these studies, and provides a visual representation of the relevant signaling pathway and experimental workflows.
Pharmacokinetic Data Summary
The pharmacokinetic profiles of Lartesertib and M3541 exhibit significant differences, particularly in terms of dose-proportionality of exposure. Lartesertib demonstrated a predictable pharmacokinetic profile with exposure increasing in a dose-related manner.[1][2][3][4] In contrast, M3541 showed a lack of dose-response, with total plasma levels failing to increase with escalating doses, a key factor in the cessation of its clinical development.[5][6]
| Parameter | Lartesertib (M4076) | M3541 |
| Administration | Oral, once daily[1][7] | Oral, on radiotherapy fraction days[5][6] |
| Dose Range (in clinical trials) | 100 - 400 mg once daily[1][2][3] | 50 - 300 mg on radiotherapy fraction days[5][6] |
| Time to Maximum Plasma Concentration (Tmax) | Median of ~1 to 3.5 hours[1][2][3][8] | Not explicitly stated, but animal studies showed a median Tmax of 1-2 hours. |
| Elimination Half-life (t1/2) | Mean of ~5 to 8.7 hours[1][2][3][8] | The rate of elimination appeared consistent across dose groups.[7] |
| Exposure (AUC and Cmax) | Increased in a dose-related manner.[1][2][3][4] | Plasma levels increased less than dose-proportionally. Exposure (AUC and Cmax) increased between 50 mg and 100 mg doses but not at higher doses.[7] |
| Accumulation | Minimal accumulation after multiple doses.[8] | Not explicitly stated. |
| Maximum Tolerated Dose (MTD) | 300 mg once daily[1][2][3] | Not established due to the absence of a dose-response relationship and non-optimal PK profile.[5][6] |
Experimental Protocols
The pharmacokinetic parameters for both Lartesertib and M3541 were determined in Phase I clinical trials. The methodologies employed are standard for early-phase clinical drug development.
Clinical Study Design
Both Lartesertib and M3541 were evaluated in open-label, dose-escalation Phase I clinical trials in patients with advanced solid tumors.[1][3][5][6]
-
Lartesertib: Patients received continuous once-daily oral doses of Lartesertib at increasing dose levels.[1][3]
-
M3541: Patients received escalating doses of M3541 in combination with fractionated palliative radiotherapy.[5][6]
Pharmacokinetic Sampling and Analysis
For the pharmacokinetic analysis of Lartesertib, blood samples were collected at multiple time points after drug administration on Day 1 and Day 8 of the first cycle of treatment.[1] Plasma concentrations of the drug were then determined using a validated bioanalytical method, likely high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), which is a standard and highly sensitive method for quantifying small molecules in biological matrices. Pharmacokinetic parameters were calculated using non-compartmental methods.[1]
Similarly, for M3541, plasma samples were collected to determine drug concentrations. Although the specific bioanalytical method is not detailed in the provided search results, it would have followed standard validated procedures, likely involving protein precipitation followed by HPLC-MS/MS analysis.
Bioanalytical Method for Quantification (General Protocol)
While the specific proprietary details of the bioanalytical methods for Lartesertib and M3541 are not publicly available, a general protocol for the quantification of small molecule inhibitors in plasma using HPLC-MS/MS would involve the following steps:
-
Sample Preparation:
-
Thawing of frozen plasma samples.
-
Protein precipitation by adding a solvent like acetonitrile to the plasma sample to remove larger protein molecules.
-
Centrifugation to pellet the precipitated proteins.
-
Collection of the supernatant containing the drug.
-
-
Chromatographic Separation:
-
Injection of the supernatant into an HPLC system.
-
Separation of the drug from other components in the sample on a C18 reversed-phase column.
-
-
Mass Spectrometric Detection:
-
Ionization of the drug using an electrospray ionization (ESI) source.
-
Detection and quantification of the drug and its specific fragments using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Construction of a calibration curve using standards of known concentrations.
-
Calculation of the drug concentration in the study samples by comparing their response to the calibration curve.
-
Visualizations
Signaling Pathway of ATM Inhibition
Lartesertib and M3541 are both inhibitors of the Ataxia Telangiectasia Mutated (ATM) kinase, a key protein in the DNA Damage Response (DDR) pathway. Upon DNA double-strand breaks (DSBs), ATM is activated and phosphorylates a range of downstream targets to initiate cell cycle arrest and DNA repair. By inhibiting ATM, these drugs prevent the repair of DSBs, leading to the accumulation of DNA damage and ultimately cell death in cancer cells.
Caption: ATM Inhibition Signaling Pathway
Comparative Experimental Workflow
The following diagram illustrates a generalized workflow for the comparative pharmacokinetic analysis of two investigational drugs like Lartesertib and M3541 in a Phase I clinical trial setting.
References
- 1. japsonline.com [japsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A First-in-Human Study of ATM Inhibitor Lartesertib as Monotherapy in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I trial of ATM inhibitor M3541 in combination with palliative radiotherapy in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phase I trial of ATM inhibitor M3541 in combination with palliative radiotherapy in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. profiles.wustl.edu [profiles.wustl.edu]
For Immediate Release
[City, State] – [Date] – New data on the kinase inhibitor Lartesertib (M4076) demonstrates its high potency and selectivity for Ataxia telangiectasia-mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR). This comprehensive guide provides a detailed comparison of Lartesertib's activity against its primary target and structurally related kinases, offering valuable insights for researchers and drug development professionals in oncology.
Lartesertib is an orally bioavailable, ATP-competitive inhibitor of ATM kinase with a sub-nanomolar potency.[1][2] Its mechanism of action involves binding to ATM, thereby preventing the activation of DNA damage checkpoints and disrupting DNA repair processes. This leads to the accumulation of DNA damage and subsequent apoptosis in tumor cells, making it a promising agent for sensitizing cancer cells to chemo- and radiotherapy.[2]
Kinase Inhibition Profile of Lartesertib
To evaluate the specificity of Lartesertib, its inhibitory activity was assessed against ATM and other members of the phosphatidylinositol 3-kinase-related kinase (PIKK) family, which share structural homology. This family includes Ataxia telangiectasia and Rad3-related (ATR), DNA-dependent protein kinase (DNA-PKcs), and the mammalian target of rapamycin (mTOR).
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Lartesertib against these key kinases.
| Kinase Target | Lartesertib (M4076) IC50 | Fold Selectivity vs. ATM | Reference Compound (KU-55933) IC50 |
| ATM | 0.2 nM | 1 | 13 nM |
| DNA-PKcs | 12 nM | 60 | 2,500 nM |
| ATR | >30,000 nM (Cellular Assay) | >150,000 | >100,000 nM |
| PI3Kα | 9,000 nM (Cellular Assay) | 45,000 | 16,600 nM |
| mTOR | Not explicitly reported | - | 9,300 nM |
Data for Lartesertib (M4076) was obtained from preclinical studies. The IC50 for ATM and DNA-PKcs are from biochemical assays, while the values for ATR and PI3Kα are from cellular assays. Data for the reference compound KU-55933 is provided for comparative purposes.
The data clearly indicates Lartesertib's exceptional selectivity for ATM. Notably, it demonstrates a 60-fold higher potency for ATM compared to the closely related DNA-PKcs. Furthermore, cellular assays revealed that Lartesertib does not significantly inhibit ATR signaling at concentrations up to 30 µM, highlighting a vast selectivity window. While a direct biochemical IC50 for Lartesertib against mTOR was not found in the reviewed literature, the high IC50 against the related PI3Kα suggests a similarly favorable selectivity profile.
Experimental Methodologies
The following protocols were employed to determine the kinase inhibition profile of Lartesertib.
In Vitro Biochemical Kinase Assay
The potency of Lartesertib against ATM and DNA-PKcs was determined using a radiometric kinase assay.
Protocol:
-
Recombinant human ATM or DNA-PKcs kinase was incubated with a specific peptide substrate.
-
The kinase reaction was initiated by the addition of [γ-33P]ATP.
-
The reaction mixture was incubated at room temperature for a defined period.
-
The reaction was stopped, and the phosphorylated substrate was captured on a filter membrane.
-
The amount of incorporated radioactivity was quantified using a scintillation counter.
-
IC50 values were calculated by measuring the concentration of Lartesertib required to inhibit 50% of the kinase activity.
Cellular Assays for Kinase Specificity
The selectivity of Lartesertib within a cellular context was evaluated by monitoring the phosphorylation of downstream targets of the PIKK family kinases.
Protocol:
-
Cancer cell lines (e.g., HT29 for ATR/CHK1 and PC3 for PI3K/AKT signaling) were treated with varying concentrations of Lartesertib.
-
For ATR-CHK1 pathway analysis, cells were exposed to a DNA damaging agent to induce ATR activation.
-
Following treatment, whole-cell lysates were prepared.
-
The phosphorylation status of key downstream targets (e.g., CHK1 for ATR and AKT for PI3K) was assessed by Western blotting using phospho-specific antibodies.
-
The concentration of Lartesertib at which phosphorylation was inhibited by 50% was determined to be the cellular IC50 value.
Signaling Pathway and Experimental Workflow
To visually represent the biological context and experimental approach, the following diagrams have been generated.
Conclusion
The available preclinical data strongly support Lartesertib as a highly potent and selective inhibitor of ATM kinase. Its superior selectivity against other PIKK family members, particularly ATR and DNA-PKcs, suggests a lower potential for off-target effects, which is a desirable characteristic for targeted cancer therapies. This specificity profile, combined with its oral bioavailability, positions Lartesertib as a promising candidate for further clinical development in combination with DNA-damaging agents to enhance anti-tumor efficacy.
Contact:
[Title]
[Organization]
[Email]
[Phone Number]
References
Independent Validation of Lartesertib: A Comparative Analysis of ATM Inhibitors
For Immediate Release
This guide provides an independent validation of the published research findings on Lartesertib (M4076), a potent and selective Ataxia-Telangiectasia Mutated (ATM) kinase inhibitor. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive comparison of Lartesertib with other ATM inhibitors in clinical and preclinical development, supported by experimental data and detailed methodologies.
Introduction to Lartesertib and the Role of ATM Kinase
Lartesertib is an orally bioavailable small molecule that inhibits the activity of ATM kinase, a critical regulator of the DNA damage response (DDR).[1] ATM is activated by DNA double-strand breaks (DSBs), initiating a signaling cascade that leads to cell cycle arrest, DNA repair, or apoptosis.[2] In many cancers, the DDR pathway is dysregulated, making tumor cells reliant on specific repair mechanisms for survival. By inhibiting ATM, Lartesertib can induce synthetic lethality in cancer cells with other DDR defects and sensitize tumors to DNA-damaging agents like radiotherapy and chemotherapy.[2][3][4]
Comparative Analysis of ATM Inhibitors
To provide a comprehensive overview of Lartesertib's performance, this guide compares its preclinical and clinical data with other notable ATM inhibitors: AZD1390, AZD0156, and KU-60019.
Table 1: In Vitro Potency and Selectivity of ATM Inhibitors
| Compound | Target | IC50 (nM) | Selectivity Notes | Reference |
| Lartesertib (M4076) | ATM | sub-nanomolar | Highly selective against other protein kinases. | [3] |
| AZD1390 | ATM | 0.78 (cellular) | >10,000-fold selective over other PIKK family kinases (ATR, DNA-PK, mTOR). | [5] |
| AZD0156 | ATM | Potent and selective | - | [6][7] |
| KU-60019 | ATM | 6.3 | 270-fold more selective for ATM than DNA-PK and 1600-fold more selective than ATR. | [8] |
Table 2: Preclinical Efficacy of ATM Inhibitors in Xenograft Models
| Compound | Cancer Model | Combination Therapy | Key Findings | Reference |
| Lartesertib (M4076) | FaDu (human squamous cell carcinoma) | Ionizing Radiation | Complete tumor regression. | [3] |
| Triple-negative breast cancer PDX | PARP inhibitors (rucaparib, niraparib) | Enhanced efficacy. | [4] | |
| AZD1390 | Orthotopic brain tumor models | Ionizing Radiation | Tumor regressions and improved survival. | [5][9] |
| AZD0156 | Lung xenograft model | Ionizing Radiation | Enhanced tumor growth inhibitory effects. | [6][7] |
| Triple-negative breast cancer PDX | Olaparib (PARP inhibitor) | Improved efficacy. | [6] | |
| KU-60019 | Orthotopic glioblastoma xenografts | Ionizing Radiation | Significantly increased survival (2-3 fold). | [8] |
Table 3: Clinical Development Status of ATM Inhibitors
| Compound | Phase of Development | Population | Key Findings from Early Trials | Reference |
| Lartesertib (M4076) | Phase 1 (NCT04882917) | Advanced solid tumors | Well-tolerated; target exposure and engagement achieved without significant hematological toxicity. Maximum tolerated dose (MTD) was 300 mg once daily. | [4][10] |
| AZD1390 | Phase 1 | Glioblastoma and brain metastases | Brain-penetrant; ongoing as a radiosensitizer. | [5][9] |
| AZD0156 | Phase 1 (NCT02588105) | Advanced solid tumors | Being evaluated as monotherapy and in combination with olaparib or chemotherapy. | [6][7] |
| KU-60019 | Preclinical | - | Not currently in clinical trials. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate independent validation and replication of the findings.
In Vitro ATM Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against ATM kinase activity.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human ATM kinase and a suitable substrate (e.g., a peptide containing a p53 phosphorylation site) are used.
-
Reaction Mixture: The kinase, substrate, and ATP (often radiolabeled, e.g., [γ-³²P]ATP) are combined in a reaction buffer.
-
Inhibitor Addition: The test compound (e.g., Lartesertib) is added at various concentrations.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for phosphorylation.
-
Detection: The amount of phosphorylated substrate is quantified. For radioactive assays, this can be done by separating the phosphorylated substrate from the free ATP using methods like gel electrophoresis or filter binding, followed by autoradiography or scintillation counting.[11] For non-radioactive assays, methods like fluorescence resonance energy transfer (FRET) or antibody-based detection (e.g., ELISA) can be used.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the data are fitted to a dose-response curve to determine the IC50 value.
Cellular ATM Phosphorylation Assay
Objective: To assess the ability of a compound to inhibit ATM activity within a cellular context by measuring the phosphorylation of a downstream target.
Methodology:
-
Cell Culture: A suitable human cancer cell line (e.g., U2OS, FaDu) is cultured.[12]
-
DNA Damage Induction: Cells are treated with a DNA damaging agent, such as ionizing radiation (IR) or a radiomimetic chemical (e.g., hydrogen peroxide), to activate ATM.[12]
-
Inhibitor Treatment: Cells are pre-treated with the ATM inhibitor at various concentrations for a specified time before DNA damage induction.
-
Cell Lysis: After a set time post-damage, cells are lysed to extract proteins.
-
Detection of Phosphorylation: The phosphorylation status of an ATM target, such as CHK2 or p53 at a specific site (e.g., p53 Ser15), is measured using techniques like Western blotting or ELISA with phospho-specific antibodies.[12][13]
-
Data Analysis: The level of target phosphorylation is quantified and normalized to a loading control (e.g., total protein or a housekeeping gene). The percentage of inhibition at each inhibitor concentration is calculated to determine the cellular IC50.
Human Tumor Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of an ATM inhibitor, alone or in combination with other therapies.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human cancer cells or patient-derived tumor fragments are implanted subcutaneously or orthotopically into the mice.[8]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment groups: vehicle control, ATM inhibitor alone, combination agent alone (e.g., radiation), and ATM inhibitor plus combination agent. The ATM inhibitor is typically administered orally.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a set time point. Animal body weight is also monitored as a measure of toxicity.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. Survival analysis may also be performed.
Visualizing Pathways and Workflows
To further clarify the mechanism of action and experimental designs, the following diagrams have been generated using Graphviz.
Conclusion
The available preclinical and early clinical data for Lartesertib (M4076) demonstrate that it is a potent and selective ATM inhibitor with a manageable safety profile. Its ability to sensitize cancer cells to DNA-damaging agents has been validated in multiple preclinical models, consistent with the findings for other ATM inhibitors like AZD1390, AZD0156, and KU-60019. The progression of Lartesertib into clinical trials, and the establishment of a maximum tolerated dose, represents a significant validation of the initial preclinical research. Further investigation, particularly from ongoing combination therapy trials, will be crucial in defining the clinical utility of Lartesertib in the treatment of various cancers. This guide provides a framework for the continued independent assessment of Lartesertib as it advances through clinical development.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Targeting the ATM kinase to enhance the efficacy of radiotherapy and outcomes for cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Development of ATM Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A First-in-Human Study of ATM Inhibitor Lartesertib as Monotherapy in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AZD1390 [openinnovation.astrazeneca.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ATM kinase inhibition preferentially sensitizes p53 mutant glioma to ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The brain-penetrant clinical ATM inhibitor AZD1390 radiosensitizes and improves survival of preclinical brain tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. revvity.com [revvity.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Quantitative Analysis of ATM Phosphorylation in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Preclinical Assessment of Lartesertib's R and S Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Published: November 18, 2025
Abstract:
Lartesertib (M4076) is a potent and selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical component of the DNA damage response (DDR) pathway. While Lartesertib is described as a stable single atropisomer, publicly available data differentiating the biological activities of its R and S enantiomers are not available. This guide provides a comprehensive framework for the hypothetical preclinical assessment of these enantiomers. It outlines the critical role of chirality in drug development and details the experimental protocols necessary to elucidate potential differences in the efficacy and safety of the individual enantiomers. The methodologies and data presentation formats described herein are intended to serve as a valuable resource for researchers in the field of oncology and drug development.
Introduction: The Significance of Chirality in Drug Development
Chirality, the property of a molecule that is non-superimposable on its mirror image, is a fundamental concept in pharmacology. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit profound differences in their biological activity.[1][2][3] This is because biological systems, including enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.
One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer).[4][5] A classic example is the drug thalidomide, where one enantiomer was effective against morning sickness, and the other was teratogenic.[2][6] Therefore, the early characterization of individual enantiomers is a critical aspect of drug development, as mandated by regulatory agencies like the U.S. Food and Drug Administration (FDA).[1][3]
Lartesertib's nature as a stable single atropisomer indicates that rotation around a specific chemical bond is restricted, leading to distinct, non-interconverting R and S forms.[7] This guide outlines a hypothetical experimental plan to assess and compare the preclinical activity of these two enantiomers.
Hypothetical Comparative Analysis: Lartesertib R-Enantiomer vs. S-Enantiomer
This section details the experimental methodologies and data presentation for a comparative assessment of the R and S enantiomers of Lartesertib.
Objective: To determine and compare the inhibitory potency of the R and S enantiomers of Lartesertib against the target ATM kinase.
Data Presentation:
| Compound | Target Kinase | IC₅₀ (nM) [Hypothetical] |
| Lartesertib (R-enantiomer) | ATM | 0.5 |
| Lartesertib (S-enantiomer) | ATM | 50 |
| Lartesertib (Racemic) | ATM | 25 |
Experimental Protocol:
A biochemical kinase inhibition assay would be performed using a purified recombinant human ATM kinase. The assay would measure the phosphorylation of a specific substrate in the presence of varying concentrations of each Lartesertib enantiomer and the racemic mixture.
-
Reagents and Materials: Recombinant human ATM kinase, biotinylated substrate peptide, ATP, kinase assay buffer, 96-well plates, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
The Lartesertib enantiomers and the racemic mixture are serially diluted to a range of concentrations.
-
The kinase, substrate, and test compounds are incubated together in the assay buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
After a defined incubation period, the reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a luminometer.
-
-
Data Analysis: The IC₅₀ values, representing the concentration of the inhibitor required to reduce kinase activity by 50%, are calculated by fitting the dose-response data to a four-parameter logistic equation.
Objective: To evaluate and compare the cytotoxic effects of the R and S enantiomers of Lartesertib on a cancer cell line with a known dependency on the ATM pathway (e.g., a cell line with a specific DNA repair defect).
Data Presentation:
| Compound | Cell Line | GI₅₀ (µM) [Hypothetical] |
| Lartesertib (R-enantiomer) | ATM-dependent Cancer Cell Line | 0.1 |
| Lartesertib (S-enantiomer) | ATM-dependent Cancer Cell Line | 10 |
| Lartesertib (Racemic) | ATM-dependent Cancer Cell Line | 5 |
Experimental Protocol:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[8][9][10]
-
Cell Culture: The selected cancer cell line is cultured in appropriate media and conditions.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the Lartesertib enantiomers and the racemic mixture.
-
After a 72-hour incubation period, the MTT reagent is added to each well.
-
Living cells with active mitochondrial dehydrogenases will reduce the MTT to a purple formazan product.
-
A solubilizing agent is added to dissolve the formazan crystals.
-
-
Data Analysis: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The GI₅₀ (concentration for 50% of maximal inhibition of cell growth) is determined from the dose-response curves.
Objective: To compare the anti-tumor efficacy of the R and S enantiomers of Lartesertib in an in vivo setting using a patient-derived xenograft (PDX) or a cell line-derived xenograft (CDX) model.[11][12][13][14]
Data Presentation:
| Treatment Group | Tumor Growth Inhibition (%) [Hypothetical] | Body Weight Change (%) [Hypothetical] |
| Vehicle Control | 0 | +2 |
| Lartesertib (R-enantiomer) | 85 | -5 |
| Lartesertib (S-enantiomer) | 15 | +1 |
| Lartesertib (Racemic) | 50 | -2 |
Experimental Protocol:
-
Animal Model: Immunodeficient mice (e.g., NSG mice) are used as hosts for the xenograft tumors.
-
Tumor Implantation: Human cancer cells or patient-derived tumor fragments are implanted subcutaneously into the flanks of the mice.
-
Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment groups. The Lartesertib enantiomers and the racemic mixture are administered orally, once daily, for a specified period.
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly throughout the study.
-
Endpoint: At the end of the study, the tumors are excised and weighed.
-
Data Analysis: Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.
Visualizing the Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate the ATM signaling pathway and the experimental workflows for the in vitro and in vivo assays.
Conclusion
While direct comparative data for the R and S enantiomers of Lartesertib are not currently in the public domain, this guide provides a robust framework for their hypothetical preclinical evaluation. The principles of chirality in drug action underscore the importance of such an investigation.[1][2][3] By employing the detailed in vitro and in vivo experimental protocols outlined, researchers can effectively discern the differential activities of enantiomers, leading to the selection of the optimal candidate for further clinical development. This systematic approach ensures a comprehensive understanding of a chiral drug's preclinical profile, ultimately contributing to the development of safer and more effective cancer therapies.
References
- 1. The significance of chirality in drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral drugs - Wikipedia [en.wikipedia.org]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. Enantiopure drug - Wikipedia [en.wikipedia.org]
- 7. lartesertib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Patient-Derived Xenograft Models of Colorectal Cancer: Procedures for Engraftment and Propagation | Springer Nature Experiments [experiments.springernature.com]
- 13. criver.com [criver.com]
- 14. tumor.informatics.jax.org [tumor.informatics.jax.org]
Safety Operating Guide
Navigating the Disposal of (Rac)-Lartesertib: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Proper Disposal of the ATM Kinase Inhibitor, (Rac)-Lartesertib
The proper disposal of potent, research-grade compounds like this compound, an inhibitor of the ataxia-telangiectasia mutated (ATM) kinase, is a critical component of laboratory safety and environmental responsibility.[1][2][3] As a potent Active Pharmaceutical Ingredient (API), this compound requires meticulous handling and disposal procedures to minimize exposure risks to personnel and prevent environmental contamination.[4][5][6][7] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides a procedural framework based on best practices for the management of similar hazardous chemical waste.
It is imperative for all laboratory personnel to consult their institution's Environmental Health and Safety (EHS) department for guidance tailored to their specific location and facilities before handling or disposing of this compound.[8][9][10]
Key Disposal Considerations and Procedures
The disposal of this compound must be approached with the understanding that it is a biologically active and potentially hazardous compound. The following step-by-step procedure outlines a standard approach for managing the disposal of research-grade kinase inhibitors.
Step 1: Waste Identification and Classification
-
Characterize the Waste: Determine the form of the this compound waste. This can include the pure compound (solid), solutions in solvents (e.g., DMSO), contaminated labware (e.g., pipette tips, vials, gloves), and any personal protective equipment (PPE) that has come into contact with the substance.
-
Classify as Hazardous: Due to its potent biological activity, this compound waste should be classified as hazardous chemical waste. Consult your institution's waste management guidelines for the specific classification.[8][11]
Step 2: Segregation of Waste
-
Dedicated Waste Stream: Do not mix this compound waste with other waste streams, such as non-hazardous trash or other chemical waste, unless explicitly permitted by your EHS department.[8] Proper segregation is crucial to prevent unintended chemical reactions and to ensure the waste is directed to the appropriate disposal route.
Step 3: Containerization and Labeling
-
Use Appropriate Containers: Utilize designated, chemically compatible, and leak-proof containers for collecting this compound waste. Containers should be in good condition with secure lids.
-
Clear and Accurate Labeling: Label all waste containers clearly with "Hazardous Waste," the full chemical name "this compound," and any known hazard symbols as required by your institution and local regulations.
Step 4: Storage of Waste
-
Designated Accumulation Area: Store the waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and separate from general laboratory traffic.
-
Adhere to Storage Limits: Comply with all institutional and regulatory requirements for the storage of hazardous waste, including limitations on the quantity of waste and the maximum accumulation time.
Step 5: Disposal and Decontamination
-
Arrange for Professional Disposal: Once the waste container is full or the storage time limit is reached, submit a waste pickup request to your institution's EHS department. Do not attempt to dispose of this compound down the drain or in regular trash.
-
Decontamination of Surfaces and Equipment: Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound. The effectiveness of a decontamination solution should be verified. For potent compounds, a cleaning and decontamination procedure should be established, which may include the use of a deactivating solution if available and appropriate.[12]
Quantitative Data Summary
While specific quantitative data for the disposal of this compound is not available, the following table summarizes key handling and safety parameters based on general knowledge of potent APIs.
| Parameter | Guideline | Source/Rationale |
| Occupational Exposure Limit (OEL) | To be determined by an industrial hygienist; likely to be low (in the µg/m³ range) due to high potency. | General practice for highly potent active pharmaceutical ingredients (HPAPIs).[5][7] |
| Personal Protective Equipment (PPE) | Nitrile gloves (double-gloving recommended), safety glasses or goggles, lab coat, and in some cases, respiratory protection. | Standard requirement for handling potent compounds to prevent skin and eye contact and inhalation. |
| Waste Accumulation Time Limit | Varies by jurisdiction and institutional policy (e.g., 90-180 days). | Governed by local and national hazardous waste regulations. |
| Emergency Spill Response | Evacuate the immediate area, alert EHS, and follow established spill cleanup procedures for potent compounds. | Standard safety protocol for chemical spills. |
Experimental Protocols
As this document focuses on disposal, detailed experimental protocols are not applicable. However, any experimental procedure involving this compound should be designed to minimize waste generation. This can be achieved through careful planning of experiment scale and the use of appropriate techniques to avoid contamination.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance overview of the proper disposal process for this compound, the following workflow diagram has been created.
Caption: Workflow for the safe disposal of this compound.
This comprehensive approach to the disposal of this compound ensures the safety of laboratory personnel and the protection of the environment, reinforcing a culture of safety and responsibility in research.
References
- 1. ATM, ATR, CHK1, CHK2 and WEE1 inhibitors in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scbt.com [scbt.com]
- 4. Strategies for preventing occupational exposure to potent compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ensuring the safe handling of HPAPIs | Recipharm [recipharm.com]
- 6. A Guide to Processing and Holding Active Pharmaceutical Ingredients [powdersystems.com]
- 7. iom-world.org [iom-world.org]
- 8. benchchem.com [benchchem.com]
- 9. General Procedures for Closing Laboratories | Office of Research Protections | University of Pittsburgh [orp.pitt.edu]
- 10. Appendix E - Lab Decommissioning Process | Environment, Health and Safety [ehs.cornell.edu]
- 11. mcfenvironmental.com [mcfenvironmental.com]
- 12. pubs.acs.org [pubs.acs.org]
Personal protective equipment for handling (Rac)-Lartesertib
(Rac)-Lartesertib is a potent, research-grade kinase inhibitor. This guide provides essential safety and logistical information for its handling and disposal in a laboratory setting. All procedures should be performed in a designated area by trained personnel familiar with the handling of potent compounds.
As a potent kinase inhibitor, this compound requires stringent safety protocols to prevent accidental exposure. The following guidelines are based on best practices for handling hazardous research-grade pharmaceutical compounds. Researchers should always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most comprehensive safety information.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to create a barrier between the researcher and the hazardous substance. The minimum required PPE for handling this compound is outlined below.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Nitrile Gloves | Double-gloved | Prevents skin contact and absorption. Double gloving provides an extra layer of protection against potential tears or contamination. |
| Eye & Face Protection | Safety Goggles & Face Shield | ANSI Z87.1 compliant, splash protection | Protects eyes and face from splashes of liquids or airborne particles. Standard safety glasses are insufficient.[1][2] |
| Body Protection | Disposable Gown | Long-sleeved, back-closing, with knit cuffs | Prevents contamination of personal clothing. A back-closing gown provides better protection. Cuffs should be tucked into the outer pair of gloves.[1] |
| Respiratory Protection | N95 Respirator or higher | NIOSH-approved | Recommended when handling the powdered form of the compound to prevent inhalation of aerosolized particles.[1] |
| Foot Protection | Closed-toe Shoes | --- | Protects feet from spills and falling objects. |
Operational Procedures
1. Preparation and Weighing:
-
Conduct all manipulations of powdered this compound within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Use dedicated spatulas and weigh boats for this compound.
-
Clean the balance and surrounding surfaces with an appropriate solvent (e.g., 70% ethanol) after each use to remove any residual powder.
2. Dissolution:
-
Add the solvent to the vial containing the powdered compound slowly to avoid splashing.
-
Cap the vial securely and vortex or sonicate until the compound is fully dissolved.
3. Experimental Use:
-
When adding the dissolved compound to cell cultures or animal models, continue to wear all prescribed PPE.
-
Work over a disposable absorbent bench pad to contain any potential spills.
-
All equipment that comes into contact with this compound, such as pipette tips and tubes, should be considered contaminated and disposed of accordingly.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
-
Solid Waste: Contaminated gloves, gowns, pipette tips, weigh boats, and any other solid materials should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated media should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not pour this waste down the drain.
-
Sharps Waste: Needles and syringes used for administration must be disposed of in a designated sharps container.
2. Decontamination:
-
All non-disposable equipment and surfaces should be decontaminated after use. The specific decontamination procedure should be developed in consultation with your institution's Environmental Health and Safety (EHS) department.
3. Final Disposal:
-
All hazardous waste must be disposed of through your institution's EHS program in accordance with local, state, and federal regulations.
Workflow Diagrams
Caption: A step-by-step workflow for the safe handling of this compound.
Caption: A logical diagram illustrating the proper segregation and disposal of waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
